molecular formula C12H18N2O2 B1517472 tert-Butyl (2-amino-4-methylphenyl)carbamate CAS No. 885270-81-5

tert-Butyl (2-amino-4-methylphenyl)carbamate

Cat. No.: B1517472
CAS No.: 885270-81-5
M. Wt: 222.28 g/mol
InChI Key: XNPUCPSCDSDLKP-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4-methylphenyl)carbamate (CAS 885270-81-5) is a carbamate-protected aniline derivative of significant value as a synthetic intermediate in organic and medicinal chemistry . The molecule features a tert-butyloxycarbonyl (Boc) group, which serves as a versatile and robust protecting group for amines, enabling selective reactions in multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its structure, comprising a phenyl ring substituted with an amino group at the 2-position and a methyl group at the 4-position, makes it a versatile building block. The Boc group is known for its good chemical and proteolytic stability, ability to facilitate cell membrane penetration, and its role as an amide bond mimic, which are desirable properties in drug design . Research into structurally related tert-butyl carbamate compounds has demonstrated promising in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, with some derivatives exhibiting percentage of inhibition values comparable to the standard drug indomethacin . This highlights the potential of this chemical scaffold in the search for new therapeutic agents with improved safety profiles. As a key intermediate, it is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPUCPSCDSDLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655794
Record name tert-Butyl (2-amino-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-81-5
Record name tert-Butyl (2-amino-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-81-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to tert-Butyl (4-amino-2-methylphenyl)carbamate: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect in Targeted Cancer Therapy

In the landscape of modern drug development, particularly in the realm of targeted cancer therapies, the strategic importance of key molecular intermediates cannot be overstated. These compounds, while not the final therapeutic agents themselves, are the crucial building blocks upon which complex and life-saving drugs are constructed. One such pivotal molecule is tert-butyl (4-amino-2-methylphenyl)carbamate . This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, synthesis, and critical role in the synthesis of advanced pharmaceutical agents. While seemingly a simple substituted aniline, its unique structural features make it an indispensable component in the synthesis of third-generation tyrosine kinase inhibitors (TKIs), most notably Osimertinib (AZD9291), a frontline treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] This guide will delve into the causality behind its utility, providing not just data, but field-proven insights into its handling and application.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a research and development setting. This section outlines the key identifiers and characteristics of tert-butyl (4-amino-2-methylphenyl)carbamate.

PropertyValueSource(s)
CAS Number 325953-40-0[2]
Molecular Formula C₁₂H₁₈N₂O₂[2]
Molecular Weight 222.28 g/mol [2]
Appearance Solid (form may vary)General observation
Boiling Point 346.5±25.0 °C (Predicted)[3]
Density 1.115±0.06 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents such as dichloromethane and ethanol; slightly soluble in water.[4]
pKa 5.31±0.10 (Predicted)[3]

InChI and SMILES Identifiers:

  • InChI: InChI=1S/C12H18N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)[2]

  • SMILES: CC1=C(C=CC(=C1)N)NC(=O)OC(C)(C)C[2]

The Cornerstone of Synthesis: The Boc Protecting Group

The utility of tert-butyl (4-amino-2-methylphenyl)carbamate is intrinsically linked to the properties of the tert-butoxycarbonyl (Boc) protecting group. In the multi-step synthesis of complex molecules like Osimertinib, it is often necessary to selectively react one functional group in the presence of others. The Boc group serves as a temporary shield for an amine, preventing it from undergoing unwanted reactions.

The choice of the Boc group is a strategic one, guided by the following principles:

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[5] This allows for chemical transformations to be carried out on other parts of the molecule without premature deprotection of the amine.

  • Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions that do not affect other common protecting groups.[6] This orthogonality is crucial for selective deprotection in a multi-step synthesis.

  • Clean Deprotection: Removal of the Boc group typically proceeds with the formation of gaseous byproducts (isobutylene and carbon dioxide), which simplifies purification of the desired amine.[7]

Synthesis of tert-Butyl (4-amino-2-methylphenyl)carbamate: A Practical Approach

The synthesis of tert-butyl (4-amino-2-methylphenyl)carbamate can be approached through several well-established organic chemistry transformations. The two primary strategies involve either the direct Boc-protection of the corresponding diamine or the reduction of a nitro-group precursor followed by Boc-protection.

Method 1: Direct Boc Protection of 2-Methyl-1,4-phenylenediamine

This is the most direct approach, where one of the amino groups of 2-methyl-1,4-phenylenediamine is selectively protected with di-tert-butyl dicarbonate (Boc₂O). The selectivity for mono-protection over di-protection is a critical consideration and is often controlled by stoichiometry and reaction conditions.

Reaction Scheme:

Boc Protection reactant1 2-Methyl-1,4-phenylenediamine product tert-Butyl (4-amino-2-methylphenyl)carbamate reactant1->product Base (e.g., DMAP) Solvent (e.g., Acetonitrile) reactant2 Boc₂O reactant2->product

A schematic of the direct Boc protection of 2-methyl-1,4-phenylenediamine.

Experimental Protocol (Representative):

  • Dissolution: Dissolve 2-methyl-1,4-phenylenediamine in a suitable aprotic solvent such as acetonitrile.

  • Base Addition: Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), to the solution.[6]

  • Boc₂O Addition: Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired tert-butyl (4-amino-2-methylphenyl)carbamate.[8]

Method 2: Reduction of a Nitro Precursor

Reaction Scheme:

Nitro Reduction reactant1 tert-Butyl (2-methyl-4-nitrophenyl)carbamate product tert-Butyl (4-amino-2-methylphenyl)carbamate reactant1->product Reducing Agent (e.g., Fe/NH₄Cl) Solvent (e.g., THF/MeOH/H₂O)

A schematic of the reduction of a nitro precursor to afford the target compound.

Experimental Protocol (Representative):

  • Precursor Synthesis: The starting material, tert-butyl (2-methyl-4-nitrophenyl)carbamate, is first synthesized by the Boc protection of 2-methyl-4-nitroaniline.

  • Reduction Setup: To a solution of the nitro-carbamate in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water, add a reducing agent. A common and effective system is iron powder in the presence of ammonium chloride.[3]

  • Reaction Conditions: The reaction mixture is heated (e.g., to 50 °C) and stirred for several hours under an inert atmosphere (e.g., nitrogen).[3]

  • Reaction Monitoring: The progress of the reduction is monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, the mixture is cooled and filtered to remove the solid iron residues. The filtrate is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.[3]

Application in Drug Development: The Synthesis of Osimertinib

The primary and most significant application of tert-butyl (4-amino-2-methylphenyl)carbamate is as a key building block in the synthesis of Osimertinib (AZD9291).[1] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer in patients with specific EGFR mutations.[1]

The role of tert-butyl (4-amino-2-methylphenyl)carbamate in this synthesis is to introduce the substituted aniline moiety that is crucial for the drug's binding to the EGFR active site. The Boc-protected amine allows for the subsequent coupling reactions to form the core structure of Osimertinib, with the Boc group being removed at a later stage to reveal the free amine.

Simplified Synthetic Workflow:

Osimertinib Synthesis A tert-Butyl (4-amino-2-methylphenyl)carbamate C Coupling Reaction A->C B Pyrimidinyl Electrophile B->C D Boc Deprotection C->D Intermediate E Final Acrylamide Coupling D->E F Osimertinib E->F

A simplified workflow illustrating the role of tert-butyl (4-amino-2-methylphenyl)carbamate in the synthesis of Osimertinib.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with tert-butyl (4-amino-2-methylphenyl)carbamate. The following information is a summary of the known hazards and recommended safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion: A Small Molecule with a Large Impact

tert-Butyl (4-amino-2-methylphenyl)carbamate is a prime example of a molecule whose significance is defined by its role in enabling the creation of more complex and life-saving technologies. Its carefully designed structure, featuring a strategically placed Boc-protecting group, makes it an invaluable tool for medicinal chemists and process development scientists. As targeted therapies like Osimertinib continue to revolutionize cancer treatment, the demand for and understanding of such key intermediates will only grow in importance. This guide has aimed to provide a comprehensive and practical overview of this critical compound, empowering researchers to utilize it effectively and safely in their pursuit of the next generation of innovative medicines.

References

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

  • Tert-butyl n-(4-amino-2-methylphenyl)carbamate (C12H18N2O2). PubChem. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

  • Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106. PubChem. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. ChemBK. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides an in-depth examination of tert-butyl (2-amino-4-methylphenyl)carbamate, a key bifunctional building block. Its structure, featuring a Boc-protected aniline and a free primary amine on a substituted phenyl ring, makes it a valuable intermediate for the synthesis of a wide array of heterocyclic compounds, active pharmaceutical ingredients (APIs), and functional materials.

Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical necessity for process optimization, formulation development, and ensuring the quality and stability of the final product. For researchers, scientists, and drug development professionals, a thorough grasp of its solubility, stability, and thermal behavior is essential for designing efficient synthetic routes, developing robust analytical methods, and ensuring reliable storage and handling. This document serves as a technical resource, consolidating known data, providing field-proven experimental protocols, and offering expert insights into the practical application of this versatile molecule.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and identifying information for tert-butyl (2-amino-4-methylphenyl)carbamate is summarized below. It is important to distinguish this isomer from its structural relatives, such as the 3-amino or 4-amino isomers, as their physicochemical properties can differ significantly.

IdentifierValueSource
IUPAC Name tert-butyl N-(2-amino-4-methylphenyl)carbamateN/A
Synonyms N-Boc-4-methyl-1,2-phenylenediamineN/A
CAS Number Not explicitly found for this specific isomer.N/A
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.28 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)N)NC(=O)OC(C)(C)C[1]
InChI Key HSZKDVSZYCRBEC-UHFFFAOYSA-N[1]

Note: While a specific CAS number for the title compound was not located, its identity is defined by its IUPAC name and structure.

Core Physicochemical Properties

The physicochemical properties of an intermediate dictate its behavior in both reaction and formulation contexts. The data presented here is a synthesis of computed values and experimental data from closely related analogs, providing a robust profile for practical application.

PropertyValue / ObservationMethod / SourceSignificance in Drug Development
Appearance Expected to be a solid at room temperature.Based on analogs[2]Affects handling, dissolution rate, and formulation (e.g., for solid dosage forms).
Melting Point Estimated range: 100-115 °CBased on analogs like tert-butyl (2-aminophenyl)carbamate (109-111 °C)[2]A key indicator of purity. A sharp melting range is desired. Affects drying and milling processes.
Boiling Point > 300 °C (Predicted)N/AHigh boiling point suggests low volatility. Important for high-temperature reactions and purification by distillation is not feasible.
Solubility Aqueous: Sparingly soluble. Organic: Soluble in polar organic solvents like Methanol, Ethanol, DMSO, THF, and Chlorinated Solvents.General knowledge of Boc-protected anilines.Critical for selecting appropriate reaction solvents, crystallization conditions, and purification methods. Poor aqueous solubility can impact workup procedures.
pKa Not available. The free amine is basic, while the carbamate nitrogen is non-basic.N/AInfluences solubility at different pH values and the selection of appropriate extraction and chromatographic conditions.
LogP (XLogP3-AA) 2.0 (Predicted for isomer)PubChem[1]Indicates moderate lipophilicity, which affects solubility in organic vs. aqueous phases and has implications for membrane permeability in biological systems.

Stability Profile: The Achilles' Heel of the Boc Group

The utility of the Boc group is intrinsically linked to its conditional lability. A comprehensive understanding of its stability is crucial to prevent unintended deprotection during synthesis, purification, and storage.

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and quantitatively remove the Boc group, liberating the free amine, carbon dioxide, and isobutylene.[4] This sensitivity necessitates the avoidance of acidic environments unless deprotection is the desired outcome. Even mild acidic conditions or prolonged exposure to silica gel during chromatography can lead to partial deprotection.

  • Basic Conditions: The carbamate linkage is generally stable to a wide range of basic conditions, including aqueous hydroxides and alkoxides.[5] This orthogonality to base-labile protecting groups (e.g., Fmoc) is a cornerstone of modern synthetic strategy.

  • Thermal Stability: While generally stable at ambient temperatures, tert-butyl carbamates can undergo thermolytic cleavage at elevated temperatures (typically >100-150 °C).[6] This property is important to consider during high-temperature reactions or when drying the material.

  • Storage Recommendations: For long-term stability, tert-butyl (2-amino-4-methylphenyl)carbamate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[7] This minimizes the risk of degradation from atmospheric moisture, acid vapors, and light.

Synthetic Workflow: Selective Amine Protection

The synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate typically involves the selective mono-Boc protection of the corresponding diamine, 4-methyl-1,2-phenylenediamine. The key to selectivity lies in exploiting the differential nucleophilicity of the two amino groups or by using controlled stoichiometry of the protecting agent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Diamine 4-Methyl-1,2-phenylenediamine Reaction Reaction Vessel (Aprotic Solvent, e.g., THF) Room Temperature Diamine->Reaction Nucleophilic Attack BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->Reaction Protecting Agent Target tert-Butyl (2-amino-4-methylphenyl)carbamate Reaction->Target Selective Protection Byproduct t-Butanol + CO₂ Reaction->Byproduct

Caption: Synthetic pathway for tert-butyl (2-amino-4-methylphenyl)carbamate.

Experimental Protocols for Characterization

The following protocols are standardized methods for determining the key physicochemical properties of intermediates like tert-butyl (2-amino-4-methylphenyl)carbamate.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible determination of the melting point and enthalpy of fusion, which are critical indicators of purity.[8][9] Unlike visual methods, DSC is objective and provides quantitative data on thermal events.[10]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).[9]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion. A broad melting peak can indicate the presence of impurities.[8]

Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] This data is essential for designing crystallization processes and for pre-formulation studies.

Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, methanol, ethyl acetate). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Purity and Identity Confirmation by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical intermediates and confirming their identity against a reference standard.[14][15][16]

Methodology:

  • Chromatographic System: A standard reverse-phase HPLC system with a C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

    • Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • Injection and Detection: Inject 5-10 µL of the sample solution and monitor the eluent with a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time can be used for identification when compared to a known reference standard. For absolute confirmation, the HPLC can be coupled to a mass spectrometer (LC-MS) to verify the molecular weight of the peak.[17]

Conclusion

Tert-butyl (2-amino-4-methylphenyl)carbamate is a strategically important building block whose effective use hinges on a detailed understanding of its physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, solubility, stability, and key characterization parameters. The experimental protocols detailed herein offer robust, field-tested methods for researchers to validate the quality and behavior of this and similar intermediates. By leveraging this knowledge, scientists and developers can streamline synthetic processes, mitigate risks associated with instability, and ultimately accelerate the path from laboratory research to innovative new products.

References

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  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
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  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
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A Technical Guide to the Structure Elucidation of tert-Butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, aromatic amines and their derivatives serve as foundational scaffolds for a vast array of pharmacologically active molecules. Tert-butyl (2-amino-4-methylphenyl)carbamate is a key intermediate, valued for its dual functionality: a primary amine group amenable to further derivatization and a Boc-protected amine that allows for regioselective synthesis. The precise and unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for its use in regulated synthetic pathways.

This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of tert-Butyl (2-amino-4-methylphenyl)carbamate. Moving beyond a simple recitation of data, this document details the causal logic behind the analytical strategy, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.

Molecular Structure Overview

The hypothesized structure for tert-Butyl (2-amino-4-methylphenyl)carbamate is presented below. The systematic numbering will be used as a reference throughout the subsequent spectroscopic analysis.

Figure 1: Hypothesized structure of tert-Butyl (2-amino-4-methylphenyl)carbamate.

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28 g/mol

  • IUPAC Name: tert-butyl N-(2-amino-4-methylphenyl)carbamate[1]

Integrated Spectroscopic Analysis: A Triad of Evidence

The structure elucidation of an organic molecule is akin to solving a puzzle. Each piece of spectroscopic data provides unique clues, and only by assembling them in a logical, self-consistent manner can the full picture be revealed. Our strategy relies on a triad of core analytical techniques, each interrogating different aspects of the molecular architecture.

Figure 2: The integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry provides the foundational data points: the molecular weight and, through high-resolution analysis, the elemental composition. For our target compound, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which maximizes the probability of observing the intact molecular ion.

  • Expected Molecular Ion: A prominent peak at m/z = 223.14 [M+H]⁺ is anticipated. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₁₉N₂O₂ for the protonated species.

  • Causality of Fragmentation: The tert-butoxycarbonyl (Boc) protecting group is known to produce highly characteristic fragmentation patterns under collision-induced dissociation (CID)[2][3]. The primary fragmentations are driven by the stability of the resulting carbocation or neutral loss.

    • Loss of Isobutylene (56 Da): A neutral loss of isobutylene via a six-membered ring transition state (a McLafferty-type rearrangement) is a hallmark of Boc groups, leading to a fragment at m/z = 167.1[4].

    • Loss of tert-Butyl radical (57 Da): Cleavage of the C-O bond can result in the loss of a tert-butyl radical, yielding a fragment at m/z = 166.1.

    • Loss of the entire Boc group (101 Da): Fragmentation can also lead to the loss of the entire Boc group, resulting in the 2-amino-4-methylaniline fragment at m/z = 122.1.

The observation of these specific mass shifts provides powerful evidence for the presence and location of the Boc protecting group.

cluster_frags Key Fragments parent [M+H]⁺ m/z = 223.1 frag1 [M - C₄H₈ + H]⁺ m/z = 167.1 parent->frag1 - 56 Da (Isobutylene) frag2 [M - C₄H₉]⁺ m/z = 166.1 parent->frag2 - 57 Da (tert-Butyl radical) frag3 [M - C₅H₉O₂]⁺ m/z = 122.1 parent->frag3 - 101 Da (Boc group)

Figure 3: Primary fragmentation pathways for the target molecule in MS/MS analysis.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and definitive "fingerprint" of the functional groups present.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Significance
Primary AmineN-H Stretch (asymmetric & symmetric)3400 - 3500 (two bands)The presence of two distinct bands in this region is characteristic of a primary (-NH₂) amine[5].
CarbamateN-H Stretch~3350A single, sharp band confirming the secondary amide-like N-H of the carbamate.
AlkylC-H Stretch2850 - 3000Confirms the presence of sp³ hybridized C-H bonds from the methyl and tert-butyl groups.
Carbamate C=O Stretch ~1700 - 1720 This is a critical, strong, and sharp absorption that provides definitive evidence for the carbamate carbonyl group[5][6].
Aromatic RingC=C Stretch1500 - 1620Multiple sharp bands indicative of the benzene ring.
CarbamateC-O Stretch1250 & 1050Strong bands confirming the C-O linkages within the carbamate functional group.

The combination of two N-H stretching bands for the primary amine and a strong carbonyl absorption around 1710 cm⁻¹ is a powerful diagnostic tool that confirms the key functional groups required by the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure, mapping the carbon framework and the precise environment and connectivity of each proton.

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationRationale for Assignment
Boc (C10, C11, C12)Singlet1.59HThe nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a large, sharp singlet[7][8].
Methyl (C7)Singlet2.23HThe methyl protons are attached to the aromatic ring and do not couple with other protons.
Amine (N2)Broad Singlet3.5 - 4.52HAmine protons often appear as a broad signal due to exchange and quadrupole effects. Its chemical shift is solvent-dependent.
Aromatic (H3)Doublet (d)6.61HThis proton is coupled only to H5 (meta-coupling, J ≈ 2 Hz).
Aromatic (H5)Doublet of Doublets (dd)6.71HCoupled to H6 (ortho-coupling, J ≈ 8 Hz) and H3 (meta-coupling, J ≈ 2 Hz).
Aromatic (H6)Doublet (d)6.91HCoupled only to H5 (ortho-coupling, J ≈ 8 Hz).
Carbamate (N1)Singlet8.0 - 8.51HThe carbamate N-H proton typically appears as a sharp singlet at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group.

Note: Chemical shifts are predicted for CDCl₃ and may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon environments, providing a map of the carbon skeleton.

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Rationale for Assignment
Methyl (C7)~20Typical chemical shift for an sp³ methyl carbon attached to an aromatic ring.
tert-Butyl Methyls (C10, C11, C12) ~28 Characteristic upfield signal for the three equivalent methyl carbons of the Boc group[7].
tert-Butyl Quaternary (C9) ~80 Diagnostic downfield shift for the quaternary sp³ carbon bonded to oxygen in the Boc group[7].
Aromatic (C1, C3, C4, C5, C6)115 - 145Six distinct signals are expected in the aromatic region, with their specific shifts influenced by the electronic effects of the three different substituents.
Carbamate Carbonyl (C8) ~153 The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield, providing unambiguous evidence for this functional group[7].

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols should be employed.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50 - 500

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition. Analyze the MS/MS spectrum to identify key fragments corresponding to the loss of 56, 57, and 101 Da.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added)

  • Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample. Identify and label the key vibrational bands as detailed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals and analyze the splitting patterns. Correlate the observed ¹H and ¹³C signals to the proposed structure.

Conclusion

The structural elucidation of tert-Butyl (2-amino-4-methylphenyl)carbamate is achieved through a logical and systematic integration of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular weight (222.28 g/mol ) and formula (C₁₂H₁₈N₂O₂) while revealing fragmentation patterns characteristic of a Boc-protecting group. Infrared spectroscopy confirms the presence of all key functional groups: a primary amine, a secondary carbamate N-H, and a carbamate carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the 1,2,4-substitution pattern on the aromatic ring and the precise location of the methyl and Boc-amino substituents. Each technique provides a layer of evidence that, when combined, creates an unassailable, self-validating confirmation of the target structure.

References

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

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  • FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. Available at: [Link]

  • SUPPORTING INFORMATION for "A highly efficient and reusable heterogeneous catalyst of magnetic nanoparticles supported copper(II) for the synthesis of carbamates". The Royal Society of Chemistry. Available at: [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. National Institutes of Health. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. Available at: [Link]

  • tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]

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  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]

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  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

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solubility of tert-butyl (2-amino-4-methylphenyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of tert-Butyl (2-amino-4-methylphenyl)carbamate in Organic Solvents

Introduction: The Role of Solubility in Pharmaceutical Development

Tert-butyl (2-amino-4-methylphenyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both a protected amine (carbamate) and a free amine on an aromatic ring, makes it a versatile building block. The solubility of such intermediates is a critical parameter in drug development, influencing reaction kinetics, purification efficiency, and the overall feasibility of a synthetic route.[1][2] An understanding of its solubility profile in different organic solvents allows researchers to optimize process conditions, leading to higher yields and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of tert-butyl (2-amino-4-methylphenyl)carbamate.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (tert-butyl (2-amino-4-methylphenyl)carbamate) and the solvent. The principle of "like dissolves like" is a fundamental concept. The structure of tert-butyl (2-amino-4-methylphenyl)carbamate possesses several key functional groups that influence its solubility:

  • Carbamate Group: This group has both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, contributing to its polarity.[3]

  • Amino Group (-NH2): The primary amine is a strong hydrogen bond donor and can significantly increase polarity.

  • Aromatic Ring: The phenyl ring is largely nonpolar and can engage in π-π stacking interactions.

  • tert-Butyl Group: This bulky, nonpolar alkyl group contributes to steric hindrance and increases the lipophilic character of the molecule.

  • Methyl Group: A small, nonpolar alkyl group that adds to the lipophilicity.

The interplay of these groups results in a molecule with moderate polarity. Its solubility will be highest in solvents that can effectively interact with these functional groups.

Factors Influencing Solubility

Several factors can influence the dissolution of tert-butyl (2-amino-4-methylphenyl)carbamate:

  • Solvent Polarity: Polar solvents will interact favorably with the carbamate and amino groups, while nonpolar solvents will have a greater affinity for the aromatic ring and alkyl groups.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • pH: In protic solvents, the basic amino group can be protonated, which would dramatically increase solubility in polar, acidic media. Conversely, in basic media, the carbamate N-H could potentially be deprotonated, altering solubility.[4]

Predicted Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)HighThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar N-H groups of the carbamate and amine.[5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors. The alkyl portion of the alcohols will interact with the nonpolar regions of the solute.
Nonpolar Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents can interact with the aromatic ring and alkyl groups, but are less effective at solvating the highly polar amino and carbamate functionalities.
Nonpolar Aromatic Toluene, BenzeneLow to ModerateFavorable interactions with the phenyl ring of the solute may occur, but these solvents cannot effectively solvate the polar functional groups.
Nonpolar Aliphatic Hexane, HeptaneVery LowThe large difference in polarity between the solute and these solvents will result in poor solubility.

Experimental Determination of Solubility

Given the importance of precise solubility data, experimental determination is crucial. The following section outlines a robust protocol for measuring the thermodynamic solubility of tert-butyl (2-amino-4-methylphenyl)carbamate.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Weigh excess solute B Add known volume of solvent A->B 1. Sample Prep C Agitate at constant temperature (e.g., 24-48 hours) B->C 2. Start Equilibration D Allow to settle C->D 3. Cease Agitation E Filter supernatant (0.22 µm PTFE filter) D->E 4. Isolate Saturated Solution F Dilute aliquot E->F 5. Prepare for Analysis G Analyze by HPLC-UV F->G 6. Measure Concentration H Calculate concentration from calibration curve G->H 7. Determine Solubility

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Protocol: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[4]

Materials:

  • tert-Butyl (2-amino-4-methylphenyl)carbamate (solid)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of tert-butyl (2-amino-4-methylphenyl)carbamate of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Add an excess amount of solid tert-butyl (2-amino-4-methylphenyl)carbamate to a series of 20 mL glass vials. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Secure the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

  • Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC-UV at the wavelength of maximum absorbance for tert-butyl (2-amino-4-methylphenyl)carbamate.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Conclusion

Understanding the solubility of tert-butyl (2-amino-4-methylphenyl)carbamate is essential for its effective use in pharmaceutical synthesis. While specific data is sparse, a combination of theoretical principles and a robust experimental protocol, such as the shake-flask method outlined here, provides a clear path for researchers to obtain this critical information. The predicted solubility profile serves as a useful starting point for solvent selection, but should be confirmed by empirical measurement to ensure the development of efficient and scalable synthetic processes.

References

  • PubChem. tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • ResearchGate. Can CC (Cellulose Carbamate) be dissolved in any organic solvent?. [Link]

  • PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

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Spectral Data for tert-Butyl (2-amino-4-methylphenyl)carbamate: A Search for Definitive Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An extensive search for experimental spectral data (¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry) for the specific compound, tert-butyl (2-amino-4-methylphenyl)carbamate (CAS No. 182135-37-1), has revealed a significant gap in publicly available scientific literature and spectral databases. While comprehensive data exists for numerous structural isomers and related analogs, no definitive experimental spectra for the target molecule could be located.

This technical guide will address the challenges in sourcing this specific data and, as an alternative, will provide a detailed spectral analysis of a closely related and well-characterized compound, tert-butyl (2-aminophenyl)carbamate . This comparative approach will offer valuable insights into the expected spectral features of the target molecule and serve as a practical reference for researchers in the field.

The Challenge of Sourcing Specific Spectral Data

In drug development and chemical research, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques provide the foundational data for this characterization. However, for novel or niche compounds, this information may not always be readily accessible. Our investigation encountered the following:

  • No Published Spectra: Despite searching chemical databases such as PubChem, ChemSpider, and spectral libraries including the Spectral Database for Organic Compounds (SDBS), no experimental ¹H NMR, ¹³C NMR, or IR spectra for tert-butyl (2-amino-4-methylphenyl)carbamate were found.

  • Data for Isomers: Abundant data is available for isomers, including tert-butyl (4-aminophenyl)carbamate[1][2] and tert-butyl (2-aminophenyl)carbamate[1]. While structurally similar, the positional difference of the methyl group significantly alters the electronic environment of the aromatic ring, leading to distinct and non-transferable NMR and IR data.

  • Predicted Data: PubChem lists an isomer, tert-butyl N-(4-amino-2-methylphenyl)carbamate, for which predicted mass spectrometry data is available[3]. However, predicted data is not a substitute for experimental verification in rigorous scientific applications.

Structural Analysis of tert-Butyl (2-amino-4-methylphenyl)carbamate

To understand the expected spectral characteristics, a preliminary analysis of the molecule's structure is essential.

Figure 1. Structure of tert-Butyl (2-amino-4-methylphenyl)carbamate.

Key Structural Features Influencing Spectra:

  • Aromatic Protons: The benzene ring contains three protons with distinct chemical environments due to the differing electronic effects of the amino, carbamate, and methyl groups. This would be expected to produce a complex splitting pattern in the ¹H NMR spectrum.

  • Amine and Amide Protons: The protons on the amino (-NH₂) and carbamate (-NH) groups are exchangeable and would appear as broad singlets in the ¹H NMR spectrum. Their positions would be sensitive to solvent and concentration.

  • Methyl and tert-Butyl Protons: The methyl group attached to the ring and the nine equivalent protons of the tert-butyl group would each produce a sharp singlet in the ¹H NMR spectrum.

  • Aromatic Carbons: The ¹³C NMR spectrum would show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

  • Functional Group Vibrations (IR): The IR spectrum would be characterized by N-H stretching vibrations from the amine and carbamate, a strong C=O stretch from the carbamate, and C-N and C-O stretching bands.

  • Mass Spectrometry Fragmentation: The molecular ion peak would be expected, along with characteristic fragmentation patterns such as the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.

Comparative Spectral Analysis: tert-Butyl (2-aminophenyl)carbamate

As a proxy, we will analyze the known spectral data for tert-butyl (2-aminophenyl)carbamate, which lacks the 4-methyl substituent.

¹H and ¹³C NMR Data for tert-Butyl (2-aminophenyl)carbamate[1]
¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic7.25d81H
Aromatic7.01m1H
Aromatic6.80m2H
NH (Carbamate)6.22bs1H
NH₂ (Amine)3.72bs2H
tert-Butyl1.51s9H
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (ppm) Assignment
C=O (Carbamate)153.94Carbonyl Carbon
Aromatic139.18C-NH₂
Aromatic126.20CH
Aromatic125.09CH
Aromatic124.79C-NH(Boc)
Aromatic120.13CH
Aromatic117.98CH
O-C(CH₃)₃80.67Quaternary C (tert-Butyl)
O-C(C H₃)₃28.34Methyl C (tert-Butyl)

Interpretation:

The ¹H NMR spectrum of tert-butyl (2-aminophenyl)carbamate shows a complex multiplet region for the aromatic protons, as expected for a disubstituted benzene ring. The broad singlets for the NH and NH₂ protons are characteristic. The large singlet at 1.51 ppm integrating to 9 protons is the unmistakable signal for the tert-butyl group.

In the ¹³C NMR spectrum, the downfield signal at 153.94 ppm corresponds to the carbonyl carbon of the carbamate. The aromatic carbons span a range of chemical shifts reflecting the electron-donating effects of the amino and carbamate groups.

Expected Differences for tert-Butyl (2-amino-4-methylphenyl)carbamate:
  • ¹H NMR: The addition of a methyl group at the 4-position would simplify the aromatic region's splitting pattern due to higher symmetry. A new singlet for the methyl protons would appear around 2.2-2.4 ppm. The chemical shifts of the remaining aromatic protons would also be altered.

  • ¹³C NMR: A new signal for the methyl carbon would be present around 20-22 ppm. The chemical shifts of the aromatic carbons, particularly the carbon bearing the methyl group (C4) and its ortho and para carbons, would be shifted.

  • IR Spectroscopy: The fundamental absorptions would be similar to the 2-amino analog. Key bands would include N-H stretches (typically 3200-3500 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups.

  • Mass Spectrometry: The molecular weight of tert-butyl (2-amino-4-methylphenyl)carbamate is 222.28 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 222. A prominent peak at m/z = 166 would correspond to the loss of isobutylene (56 Da), and a peak at m/z = 122 would result from the loss of the entire tert-butoxy group (100 Da).

Recommended Experimental Protocol for Spectral Acquisition

For researchers synthesizing tert-butyl (2-amino-4-methylphenyl)carbamate, the following standard protocols are recommended for acquiring the necessary spectral data.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize & Purify Compound dissolve_nmr Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) synthesis->dissolve_nmr dissolve_ir Prepare as KBr Pellet or Neat Film synthesis->dissolve_ir dissolve_ms Dissolve in Volatile Solvent (e.g., Methanol, Acetonitrile) synthesis->dissolve_ms nmr ¹H and ¹³C NMR Spectroscopy dissolve_nmr->nmr ir FT-IR Spectroscopy dissolve_ir->ir ms Mass Spectrometry (e.g., ESI, GC-MS) dissolve_ms->ms interpret Correlate Spectra to Molecular Structure nmr->interpret ir->interpret ms->interpret

Figure 2. Workflow for Spectral Characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Include standard experiments such as DEPT-135 to aid in carbon assignment.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
  • Acquisition: Analyze using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

Conclusion

While a definitive set of experimental spectra for tert-butyl (2-amino-4-methylphenyl)carbamate is not currently available in the public domain, a robust analysis can be guided by the principles of spectroscopy and comparison with closely related, well-documented molecules like tert-butyl (2-aminophenyl)carbamate. The addition of the 4-methyl group is predicted to induce specific, identifiable changes in the NMR, IR, and MS spectra. For any researcher working with this compound, empirical acquisition of this data is a critical step for unambiguous structural verification and for contributing valuable information to the broader scientific community.

References

  • tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem. National Center for Biotechnology Information. [Link]

  • tert-Butyl n-(4-amino-2-methylphenyl)carbamate (C12H18N2O2) - PubChemLite. PubChemLite. [Link]

  • Supporting Information for "A mild and efficient method for the synthesis of carbamates from alcohols, amines and phenols with potassium carbonate". (This is a representative type of source where such data is often found, though the specific target compound was not in this particular file). [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Selectively Protected Diamines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic manipulation of molecular architecture is paramount to the successful development of novel therapeutics. Aryl diamines, in particular, represent a privileged structural motif, serving as a versatile scaffold for the construction of a diverse array of biologically active molecules. However, the inherent reactivity of the dual amino functionalities often necessitates a nuanced approach to their synthetic utilization. The ability to selectively protect one amine while leaving the other available for further elaboration is a critical enabling tool for the medicinal chemist.

This guide provides a comprehensive technical overview of the synthesis and characterization of tert-butyl (2-amino-4-methylphenyl)carbamate, a key intermediate in the synthesis of various pharmacologically relevant compounds, including kinase inhibitors.[1] We will delve into the underlying principles of selective N-Boc protection, provide a detailed, field-tested experimental protocol, and offer a thorough guide to the analytical techniques required to unequivocally confirm the structure and purity of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

I. The Synthetic Challenge: Differentiating Reactivity in 4-Methyl-1,2-phenylenediamine

The synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate commences with the commercially available starting material, 4-methyl-1,2-phenylenediamine. The primary synthetic hurdle lies in the selective acylation of one of the two amino groups. Due to the subtle differences in the electronic environment of the two amines, achieving high selectivity can be challenging. The amino group at the 2-position is ortho to the methyl group, which may exert a modest steric and electronic effect, but generally, the reactivities of the two amines are comparable.

To address this, a common and effective strategy involves the transient and selective deactivation of one amino group by protonation. By employing a stoichiometric amount of a proton source, one of the amino groups can be converted into its corresponding ammonium salt, rendering it significantly less nucleophilic. The remaining free amine can then be selectively acylated with di-tert-butyl dicarbonate (Boc₂O).

An elegant and practical method for achieving this selective protonation is the in situ generation of one equivalent of hydrochloric acid from the reaction of a chlorosilane, such as chlorotrimethylsilane (Me₃SiCl), with a protic solvent like methanol. This approach avoids the use of corrosive gaseous HCl and allows for precise control over the stoichiometry of the acid.

II. A Step-by-Step Guide to the Synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate

This section provides a detailed experimental protocol for the selective mono-Boc protection of 4-methyl-1,2-phenylenediamine. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme

Synthesis_of_tert-butyl(2-amino-4-methylphenyl)carbamate reactant 4-Methyl-1,2-phenylenediamine intermediate Mono-protonated Diamine reactant->intermediate Selective Protonation reagent1 Me3SiCl, MeOH product tert-butyl (2-amino-4-methylphenyl)carbamate intermediate->product Boc Protection reagent2 Boc2O, Et3N

Caption: Synthetic route to tert-butyl (2-amino-4-methylphenyl)carbamate.

Experimental Protocol

Materials and Reagents:

  • 4-Methyl-1,2-phenylenediamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolution and Cooling: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice-water bath.

  • In Situ Generation of HCl and Selective Protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. The reaction of Me₃SiCl with methanol generates one equivalent of HCl, which selectively protonates one of the amino groups of the diamine. Stir the reaction mixture at 0 °C for 30 minutes.

  • Boc Protection: To the reaction mixture, add triethylamine (1.1 eq) to neutralize the ammonium salt and to act as a base for the subsequent reaction. Then, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of methanol dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion of the reaction, remove the methanol under reduced pressure. To the residue, add dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are combined and concentrated under reduced pressure to yield tert-butyl (2-amino-4-methylphenyl)carbamate as a solid.

III. Comprehensive Characterization of the Synthesized Product

Unequivocal characterization of the synthesized tert-butyl (2-amino-4-methylphenyl)carbamate is crucial to ensure its purity and structural integrity before its use in subsequent synthetic steps. This section outlines the expected outcomes from various analytical techniques.

Workflow for Product Characterization

Characterization_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) tlc->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms structure Structure Confirmation ms->structure

Sources

The Sourcing and Synthesis of 4-Methyl-2-nitroaniline: A Technical Guide for Chemical Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Methyl-2-nitroaniline in Synthesis

4-Methyl-2-nitroaniline (CAS 89-62-3), also known as 2-nitro-p-toluidine, is a pivotal chemical intermediate whose utility spans from the synthesis of vibrant azo dyes to its emerging role as a foundational scaffold in medicinal chemistry.[1] Its molecular architecture, featuring an aromatic ring activated by an amino group and deactivated by a nitro group, presents a versatile platform for a variety of chemical transformations. For researchers and drug development professionals, a comprehensive understanding of its commercial availability, synthesis, and impurity profile is not merely a matter of procurement but a critical step in ensuring the reproducibility, safety, and success of their research and development endeavors. This guide provides an in-depth technical overview of 4-methyl-2-nitroaniline, offering field-proven insights into its sourcing, synthesis, and analytical validation.

Part 1: Commercial Availability and Procurement

4-Methyl-2-nitroaniline is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The typical purity offered commercially is ≥98%, with higher purity grades also available. When procuring this starting material, especially for pharmaceutical applications, a thorough review of the supplier's Certificate of Analysis (CoA) is paramount to understand the impurity profile and ensure batch-to-batch consistency.

SupplierProduct Number (Example)Purity SpecificationAvailable Quantities
Sigma-Aldrich M5960298%1 g, 100 g
Thermo Scientific (Alfa Aesar) A1366698+%25 g, 100 g, 500 g
TCI America N0114>98.0% (GC)25 g, 500 g
Jay Finechem JFC-MNPTHigh PurityBulk Orders
NINGBO INNO PHARMCHEM N/A≥98%Quote on Request

This table is illustrative and not exhaustive. Researchers should always verify current product specifications and availability with the supplier.

Part 2: A Comparative Analysis of Synthetic Routes

The efficient synthesis of 4-methyl-2-nitroaniline is crucial for its cost-effective provision. The primary industrial synthesis routes commence from p-toluidine (4-methylaniline), involving a three-step process: protection of the amino group, nitration, and deprotection. The choice of protecting group and nitrating agent significantly influences the yield, purity, and environmental impact of the synthesis.

Route 1: The Acetanilide Pathway

This is the most common and well-established route.

  • Acetylation: p-Toluidine is reacted with acetic anhydride to form N-(4-methylphenyl)acetamide. This step protects the amino group from oxidation during nitration and directs the nitration to the ortho position.

  • Nitration: The resulting acetanilide is nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group's ortho-directing effect favors the formation of 4-methyl-2-nitro-N-acetyl-aniline.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield 4-methyl-2-nitroaniline.[2]

Causality: The acetylation step is critical for regioselectivity. The bulky acetyl group sterically hinders nitration at the ortho position to some extent, but its electronic effect as an ortho, para-director is dominant, leading to the desired 2-nitro isomer as the major product.[3]

Route 2: The Sulfonamide Pathway

An alternative approach involves using a sulfonyl protecting group.

  • Sulfonylation: p-Toluidine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding tosylamide.

  • Nitration: The protected intermediate is then nitrated.

  • Hydrolysis: The tosyl group is removed under acidic conditions to give the final product.

Causality: This route can sometimes offer higher yields and cleaner reactions compared to the acetanilide route, though it involves more expensive reagents.[4]

Green Chemistry and Scalability Considerations

Traditional nitration reactions using mixed nitric and sulfuric acids generate significant acidic waste, posing environmental and equipment corrosion challenges.[4] Newer, "greener" approaches are being explored, such as using solid acid catalysts or milder nitrating agents like tert-butyl nitrite with a copper catalyst.[4] For industrial scale-up, the use of continuous flow reactors for nitration is gaining traction. This technology offers superior heat and mass transfer, enhancing safety and improving selectivity and yield, thus minimizing the formation of unwanted isomers.[5]

G cluster_synthesis Comparative Synthesis Workflow cluster_route1 Route 1: Acetanilide Pathway cluster_route2 Route 2: Sulfonamide Pathway cluster_analysis Decision Criteria p_toluidine p-Toluidine (Starting Material) acetylation Step 1: Acetylation (Acetic Anhydride) p_toluidine->acetylation sulfonylation Step 1: Sulfonylation (TsCl) p_toluidine->sulfonylation nitration1 Step 2: Nitration (HNO3/H2SO4) acetylation->nitration1 hydrolysis1 Step 3: Hydrolysis nitration1->hydrolysis1 product 4-Methyl-2-nitroaniline hydrolysis1->product nitration2 Step 2: Nitration sulfonylation->nitration2 hydrolysis2 Step 3: Hydrolysis nitration2->hydrolysis2 hydrolysis2->product yield Yield product->yield purity Purity & Impurity Profile product->purity cost Cost & Reagent Availability product->cost safety Safety & Scalability product->safety green Green Chemistry Principles product->green

Caption: Comparative workflow of 4-methyl-2-nitroaniline synthesis routes.

Part 3: Quality Control and Impurity Profiling

For drug development professionals, the adage "you are what you start with" is particularly salient. The impurity profile of a starting material can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Common Process-Related Impurities

The most common impurities in commercially available 4-methyl-2-nitroaniline stem from the synthesis process:

  • Unreacted Starting Material: p-Toluidine.

  • Positional Isomers: 4-Methyl-3-nitroaniline is the most common isomeric impurity, arising from nitration at the meta position.

  • Over-nitrated Byproducts: Dinitro-p-toluidine isomers can form under harsh nitration conditions.

The presence of these impurities can lead to the formation of difficult-to-remove byproducts in subsequent synthetic steps. Of particular concern in pharmaceutical synthesis is the potential for genotoxicity. Some nitroaromatic compounds have been shown to be mutagenic, and regulatory agencies have stringent limits on their presence in APIs.[6][7] Therefore, robust analytical methods are required to quantify these impurities.

Experimental Protocol 1: HPLC-UV Method for Purity Assay and Isomer Quantification

This protocol describes a reliable reverse-phase HPLC method for the routine quality control of 4-methyl-2-nitroaniline.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 55:45 v/v) with 0.1% formic acid or phosphoric acid.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at 230 nm.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-methyl-2-nitroaniline sample.

    • Dissolve in 100 mL of methanol or the mobile phase to create a stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of known concentration to determine the retention time and response factor.

    • Inject the sample solution.

    • Purity is determined by the area percent method. Quantification of specific impurities requires certified reference standards for those impurities.

Experimental Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

This protocol is suitable for identifying and quantifying volatile impurities, including residual solvents from the synthesis and unreacted starting materials.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A fused silica capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 min.

    • Ramp to 150 °C at 3 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 min.[10]

  • Injector: Split/splitless injector at 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation:

    • For residual solvents, a static headspace method is preferred according to USP <467>.[11][12]

    • For other volatile impurities like p-toluidine, dissolve the sample (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of methanol or dichloromethane) and inject 1 µL.

  • Analysis:

    • Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of standards.

    • Quantification is performed using a calibration curve generated from certified reference standards.

G cluster_qc Quality Control Workflow raw_material Received 4-Methyl-2-nitroaniline sampling Representative Sampling raw_material->sampling hplc HPLC-UV Analysis (Purity, Isomers) sampling->hplc gcms GC-MS Analysis (Volatiles, Solvents) sampling->gcms spec_check Compare to Specifications hplc->spec_check gcms->spec_check release Release for Synthesis spec_check->release Pass reject Reject Batch spec_check->reject Fail

Caption: Decision workflow for quality control of 4-methyl-2-nitroaniline.

Part 4: Applications in Medicinal Chemistry and Drug Development

While its primary use has been in the dye industry, 4-methyl-2-nitroaniline and its derivatives are valuable building blocks in pharmaceutical research. The nitroaniline moiety can be readily transformed into other functional groups, making it a versatile starting point for constructing more complex molecules.

  • Scaffold for Heterocyclic Synthesis: The amino group can be acylated, alkylated, or used in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules. The nitro group can be reduced to an amine, providing a second reactive site for further elaboration.

  • Precursor to Bioactive Molecules: Although direct use of 4-methyl-2-nitroaniline in an FDA-approved drug is not prominent, its isomers and derivatives are key intermediates. For instance, 4-methoxy-2-nitroaniline is a crucial intermediate in the synthesis of the proton pump inhibitor omeprazole.[5][13] N-methyl-4-nitroaniline derivatives are used in the synthesis of the tyrosine kinase inhibitor Nintedanib.[8]

  • Discovery of Novel Inhibitors: Recent research has identified a 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivative as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a target of interest for metabolic diseases like type 2 diabetes.[14] This highlights the potential of the 2-nitroaniline scaffold in modern drug discovery.

The presence of impurities, particularly positional isomers, can have a profound impact on pharmaceutical synthesis. An incorrect isomer can lead to the formation of an inactive or even toxic final compound. Therefore, the rigorous quality control of the 4-methyl-2-nitroaniline starting material, as detailed in Part 3, is a non-negotiable prerequisite for its use in a drug development program.[15]

Conclusion

4-Methyl-2-nitroaniline is a commercially accessible and synthetically valuable starting material for both industrial and research applications. For professionals in drug development, a deep understanding of its supply chain, synthetic origins, and potential impurities is essential for mitigating risks and ensuring the quality of their downstream products. By implementing rigorous analytical controls and selecting suppliers with robust quality systems, researchers can confidently leverage the synthetic potential of this versatile intermediate to advance their scientific and therapeutic goals.

References

  • Assmann, N., Emmrich, M., Kampf, G., & Kaiser, M. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 395(2-3), 139-144. ([Link])

  • Hartwig, A. (Ed.). (2014). 4-Nitroaniline. In The MAK-Collection for Occupational Health and Safety. Part I: MAK Value Documentations. Wiley-VCH. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]

  • National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 418, 1–203. ([Link])

  • Organisation for Economic Co-operation and Development. (2003). SIDS INITIAL ASSESSMENT PROFILE for 2-Nitroaniline. ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Procuring 4-Methyl-2-nitroaniline: A Guide for Chemical Buyers in 2024. ([Link])

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Washington State Department of Agriculture. (n.d.). Residual Solvents by Gas Chromatography/ Mass Spectrometry. Retrieved from [Link]

  • Dugar, S., & Ameta, R. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163-168. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6978, 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Patsnap. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResolveMass Laboratories. (2024). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]

  • Dugar, S., & Ameta, R. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163-168. ([Link])

  • Sem-BCS. (n.d.). Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. ([Link])

  • Zhang, Y., et al. (2020). Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. ([Link])

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of o-Nitro-p-toluidine. Retrieved from [Link]

  • ResearchGate. (n.d.). A green chemical approach for nitration of aromatic compounds. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • Globe Thesis. (2014). Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography. Retrieved from [Link]

  • Kalidindi, S., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15. ([Link])

  • ResearchGate. (n.d.). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

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An In-depth Technical Guide to the Selective Mono-Boc Protection of 4-Methyl-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Mechanism, Regioselectivity, and Practical Execution

Foreword: Navigating the Nuances of Selective Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness and facile, acid-labile cleavage. However, the seemingly straightforward task of installing a Boc group becomes a significant challenge when dealing with substrates possessing multiple, chemically similar reactive sites. Symmetrical and unsymmetrical diamines, such as 4-methyl-o-phenylenediamine, present a classic case of this synthetic puzzle. Achieving selective mono-protection is often paramount to prevent undesired side reactions and to enable subsequent, site-specific derivatization.

This guide eschews a generic, templated approach. Instead, it offers a deep dive into the core principles governing the selective mono-Boc protection of 4-methyl-o-phenylenediamine. We will dissect the underlying reaction mechanism, explore the subtle electronic and steric factors that dictate regioselectivity, and provide a field-proven, step-by-step protocol. This document is designed for the discerning researcher, scientist, and drug development professional who seeks not just a recipe, but a comprehensive understanding of the "why" behind the "how."

I. The Mechanistic Underpinnings of Boc Protection

The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride, is the quintessential method for introducing the Boc protecting group. The fundamental mechanism is a nucleophilic acyl substitution.

The process commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. This concerted step leads to the formation of a transient tetrahedral intermediate.[1][2] The subsequent collapse of this intermediate results in the elimination of a tert-butyl carbonate leaving group, which then decomposes into the thermodynamically stable byproducts, gaseous carbon dioxide and tert-butanol.[3][4]

While the reaction can proceed without a base, the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often employed to neutralize the protonated amine that forms, thereby accelerating the reaction.[1]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral Boc_Amine R-NH-Boc Tetrahedral->Boc_Amine Collapse Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts Decomposition of Leaving Group

Caption: General mechanism of amine Boc protection.

II. The Challenge of Selectivity in Diamines: A Case Study of 4-Methyl-o-phenylenediamine

When faced with a diamine, the primary challenge is to prevent the formation of the di-protected byproduct. In the case of 4-methyl-o-phenylenediamine, the two amino groups are electronically distinct due to the influence of the methyl group on the aromatic ring. This inherent asymmetry can be exploited to achieve regioselective mono-protection.

Electronic and Steric Considerations: Predicting the Site of Reaction

The regioselectivity of the Boc protection of 4-methyl-o-phenylenediamine is governed by the relative nucleophilicity of the two amino groups located at the C1 and C2 positions. The methyl group at the C4 position is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[5] This donation of electron density increases the basicity and, consequently, the nucleophilicity of the amino groups.

  • The Amino Group at C1: This amine is para to the electron-donating methyl group. The electron-donating effect is most pronounced at the ortho and para positions. Therefore, the amino group at C1 experiences a significant increase in electron density, making it more nucleophilic.

  • The Amino Group at C2: This amine is meta to the methyl group. The influence of an EDG is weaker at the meta position.

From a steric standpoint, the amino group at C2 is flanked by the amino group at C1, while the C1 amino group has a less hindered environment on one side. However, the electronic effect is generally the dominant factor in determining the regioselectivity of such reactions.

Therefore, it is predicted that the amino group at the C1 position (para to the methyl group) is the more nucleophilic and will preferentially attack the Boc anhydride, leading to the formation of tert-butyl (2-amino-3-methylphenyl)carbamate as the major mono-protected product.

III. A Field-Proven Protocol for Selective Mono-Boc Protection

Achieving high selectivity for mono-protection often relies on controlling the reaction conditions to favor the reaction of the more nucleophilic amine while minimizing the opportunity for the second amine to react. A widely adopted and effective strategy for symmetrical and unsymmetrical diamines is the in situ formation of the mono-hydrochloride salt.[6][7][8] By adding one equivalent of a strong acid, the more basic (and in this case, more nucleophilic) amine is protonated, rendering it unreactive towards the electrophilic Boc anhydride. The remaining free amine can then be selectively protected.

The following protocol is a robust starting point for the selective mono-Boc protection of 4-methyl-o-phenylenediamine, leveraging the principles of kinetic control.

Experimental Workflow

Experimental Workflow Start Start: 4-Methyl-o-phenylenediamine in Solvent Protonation In Situ Protonation (e.g., HCl in Dioxane) Start->Protonation Boc_Addition Addition of Boc₂O Protonation->Boc_Addition Reaction Stir at Room Temperature Boc_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: Mono-Boc Protected Diamine Characterization->Final_Product

Caption: Experimental workflow for selective mono-Boc protection.

Step-by-Step Methodology
  • Dissolution: Dissolve 4-methyl-o-phenylenediamine (1.0 eq) in a suitable solvent such as dioxane or a mixture of tetrahydrofuran (THF) and water.[9]

  • Mono-protonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid (1.0 eq, e.g., 4M in dioxane) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure the formation of the mono-hydrochloride salt.

  • Boc Anhydride Addition: To the stirred suspension, add di-tert-butyl dicarbonate (1.0-1.1 eq) dissolved in the same solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-Boc protected product.

ParameterRecommended ConditionRationale & Field Insights
Stoichiometry (Diamine:Boc₂O) 1 : 1.0-1.1Using a slight excess of Boc₂O ensures complete consumption of the free amine. A large excess should be avoided to minimize di-protection.
Solvent Dioxane, THF/WaterAprotic solvents like dioxane or THF are common. The addition of water can sometimes improve the solubility of the diamine salt.[9]
Temperature 0 °C to Room TemperatureStarting at a lower temperature helps to control the initial exotherm and improve selectivity.
Base In situ HCl followed by NaHCO₃ workupThe initial acidic conditions deactivate one amine group. The final basic workup neutralizes the reaction and allows for extraction of the product.
Reaction Time 12-24 hoursAromatic amines are less nucleophilic than aliphatic amines, often requiring longer reaction times for complete conversion.[5]

IV. Characterization of the Mono-Protected Product

Thorough characterization is essential to confirm the structure and purity of the synthesized tert-butyl (2-amino-3-methylphenyl)carbamate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expect to see a singlet corresponding to the nine protons of the tert-butyl group around 1.5 ppm.

    • The aromatic protons will show a distinct splitting pattern.

    • The two NH protons (one from the free amine and one from the carbamate) will appear as broad singlets, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the Boc group will appear around 155 ppm.

    • The quaternary carbon and the methyl carbons of the tert-butyl group will be observed around 80 ppm and 28 ppm, respectively.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • A strong C=O stretching vibration for the carbamate will be present around 1680-1700 cm⁻¹.

    • The N-H stretching vibrations for the primary amine and the carbamate will appear in the region of 3200-3500 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the mass of the mono-Boc protected product should be observed. Fragmentation patterns often show the loss of the tert-butyl group or the entire Boc group.

V. Troubleshooting and Final Considerations

  • Di-protection as a Major Byproduct: If significant di-protection is observed, consider a slower, dropwise addition of the Boc anhydride solution to the diamine salt suspension at 0 °C. This maintains a low concentration of the electrophile, favoring mono-substitution.

  • Low Conversion: If the reaction is sluggish, a catalytic amount of DMAP can be added along with the Boc anhydride. However, this may slightly decrease the selectivity. Alternatively, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 40 °C) can improve the yield.[9]

The selective mono-Boc protection of 4-methyl-o-phenylenediamine is a testament to the nuanced control that can be exerted in organic synthesis. By understanding the interplay of electronic effects, steric hindrance, and reaction kinetics, researchers can confidently navigate this seemingly complex transformation. The methodologies and insights provided in this guide serve as a robust foundation for the successful synthesis of this valuable building block, paving the way for further innovations in drug discovery and materials science.

VI. References

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262.

  • Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vilaivan, T. (2006). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

  • Ha, H. J., Lee, D. W., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.

  • Krapcho, A. P., Maresch, M. J., & Lunn, J. (1993). Mono-(BOC)-Protected Diamines. Synthesis of tert-Butyl-N-alkyl-N-(2-aminoethyl)carbamates and tert-Butyl-N-[2-(alkylamino)ethyl] Carbamates. Synthetic Communications, 23(17), 2443-2452.

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (n.d.). BenchChem.

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Selective Mono-BOC Protection of Diamines. (2007). Taylor & Francis Online.

  • The Science Behind Boc Anhydride: Enhancing Peptide Synthesis and Beyond. (2026, January 20). Chemenu.

  • DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses Procedure.

  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips.

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica.

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

  • Removal of Boc protecting group as workup? (2014, June 22). Reddit.

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.

  • Kinetic control vs. thermodynamic control. (2020, December 10). YouTube.

  • Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). YouTube.

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications.

  • Kinetic and Thermodynamic Control in Dynamic Covalent Synthesis. (2020, December). ResearchGate.

  • Synthesis, physicochemical and optical characterization of novel fluorescing complex: o-phenylenediamine-benzoin. (n.d.). PubMed.

  • Effects of Phenyl- and Methyl-Substituents on p-Phenylenediamine, an Electrochemical and Spectral Study. (2009). SciSpace.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). NIH.

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow.

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.). Atlantis Press.

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure.

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate.

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.

  • N1-Boc-4-methyl-1,3-phenylenediamine. (n.d.). MySkinRecipes.

  • Structure-activity relationships in the myotoxicity of ring-methylated p-phenylenediamines in rats and correlation with autoxidation rates in vitro. (n.d.). PubMed.

  • tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. (2024, April 9). ChemBK.

  • N1-Boc-4-methyl-1,3-phenylenediamine. (n.d.). Lead Sciences.

  • Supporting Information. (n.d.). The Royal Society of Chemistry.

  • Boc-L-phenylalanine methyl ester. (n.d.). PubChem.

  • Muscle necrosis by N-methylated p-phenylenediamines in rats: structure-activity relationships and correlation with free-radical production in vitro. (n.d.). PubMed.

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2022, September). ResearchGate.

  • comparative study of substituted o-phenylenediamine reactivity in condensations. (n.d.). BenchChem.

  • Protecting groups for o-phenylenediamines? (2022, September 1). Reddit.

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). Chemical Science (RSC Publishing).

  • Predicting regioselectivity in nucleophilic aromatic substitution. (n.d.). PubMed.

  • How does the methyl group o-p directing? (2018, July 3). Quora.

  • RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. (n.d.). ChemRxiv.

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.

  • A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate.

  • introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube.

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry.

  • The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. (2003, April). Digital Commons @ IWU.

  • Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio. (2023, May 9). YouTube.

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. (n.d.). -ORCA.

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.).

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.).

  • Nucleophilicities of amino acids and peptides. (n.d.). RSC Publishing.

  • Ortho-phenylenediamine derivatives. (n.d.). US3812173A - Google Patents.

  • Reaction Of O-phenylenediamine Research Articles. (n.d.). R Discovery.

  • Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . (n.d.). PubMed.

  • (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (2017, September 21). ResearchGate.

  • CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. (n.d.). Google Patents.

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. (2022, May 13). NIH.

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A Strategic Synthon: Unlocking the Research Potential of tert-Butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl (2-amino-4-methylphenyl)carbamate has emerged as a synthon of significant interest. Its unique arrangement of a nucleophilic aniline moiety ortho to a Boc-protected amine on a toluenic scaffold provides a versatile handle for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a range of conditions, yet can be readily cleaved under acidic conditions, allowing for sequential and site-selective reactions. This guide provides an in-depth exploration of the synthesis, properties, and key research applications of this valuable intermediate, with a particular focus on its pivotal role in the development of targeted cancer therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a research chemical is fundamental to its effective application. Key data for tert-butyl (2-amino-4-methylphenyl)carbamate are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
CAS Number 660838-05-1
Appearance Off-white to light brown solidGeneral observation
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral knowledge

Spectroscopic data is crucial for the unambiguous identification and purity assessment of the compound. While specific spectra can vary slightly based on the solvent and instrument used, representative data is provided below.

TechniqueKey Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the methyl protons (singlet, ~2.1 ppm), the aromatic protons (multiplets, ~6.5-7.0 ppm), and the amine protons (broad singlets).
¹³C NMR Resonances for the tert-butyl carbons, the methyl carbon, the aromatic carbons, and the carbonyl carbon of the Boc group (~153 ppm).
IR (Infrared) Characteristic absorptions for N-H stretching (amines), C-H stretching (aromatic and aliphatic), and the C=O stretching of the carbamate.
MS (Mass Spec) Molecular ion peak [M+H]⁺ at m/z 223.14.

Synthesis of tert-Butyl (2-amino-4-methylphenyl)carbamate: A Protocol Grounded in Selectivity

The synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate hinges on the selective mono-Boc protection of 4-methyl-1,2-phenylenediamine. The differential nucleophilicity of the two amino groups, influenced by steric and electronic factors, allows for a high degree of selectivity under carefully controlled reaction conditions.

Experimental Protocol: Selective Mono-Boc Protection

This protocol is adapted from general procedures for the selective protection of diamines.[1]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in dichloromethane to the cooled solution over a period of 30 minutes.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford tert-butyl (2-amino-4-methylphenyl)carbamate as a solid.

Causality in Experimental Design:
  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the Boc anhydride.

  • Slow Addition at Low Temperature: The slow addition of Boc anhydride at 0 °C helps to control the exothermicity of the reaction and enhances the selectivity for mono-protection over di-protection.

  • Triethylamine: Triethylamine acts as a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion.

  • Chromatographic Purification: Flash chromatography is essential to separate the desired mono-protected product from any unreacted starting material and the di-protected byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Start 4-methyl-1,2-phenylenediamine Reaction Reaction in DCM with TEA at 0°C to RT Start->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification End tert-Butyl (2-amino-4-methylphenyl)carbamate Purification->End Osimertinib_Intermediate_Synthesis cluster_reactants Reactants cluster_process Coupling Reaction cluster_product Product Carbamate tert-Butyl (2-amino-4- methylphenyl)carbamate Coupling Nucleophilic Aromatic Substitution Carbamate->Coupling Pyrimidine Activated Pyrimidine Derivative Pyrimidine->Coupling Intermediate Osimertinib Intermediate Coupling->Intermediate

Caption: Role in Osimertinib intermediate synthesis.

Broader Research Applications: A Scaffold for Heterocyclic Chemistry

Beyond its celebrated role in the synthesis of Osimertinib, the unique structural features of tert-butyl (2-amino-4-methylphenyl)carbamate make it a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Substituted Benzimidazoles

The 1,2-diamine functionality, unmasked after Boc deprotection, is a classic precursor for the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry. The reaction with aldehydes or carboxylic acids (or their derivatives) under cyclizing conditions yields a diverse range of substituted benzimidazoles.

Experimental Workflow: Benzimidazole Synthesis
  • Boc Deprotection: The tert-butyl (2-amino-4-methylphenyl)carbamate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent, to remove the Boc protecting group and generate the free 4-methyl-1,2-phenylenediamine.

  • Cyclization: The resulting diamine is then reacted with an aldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) or with a carboxylic acid under dehydrating conditions (e.g., polyphosphoric acid) to form the benzimidazole ring.

Benzimidazole_Synthesis cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product Carbamate tert-Butyl (2-amino-4- methylphenyl)carbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Carbamate->Deprotection Cyclization Cyclization with Aldehyde or Carboxylic Acid Deprotection->Cyclization Benzimidazole Substituted Benzimidazole Cyclization->Benzimidazole

Caption: Pathway to substituted benzimidazoles.

Future Directions and Conclusion

tert-Butyl (2-amino-4-methylphenyl)carbamate is a testament to the power of strategic molecular design. Its utility as a key building block in the synthesis of the life-saving drug Osimertinib has solidified its importance in medicinal chemistry. However, its potential extends far beyond this single application. As researchers continue to explore novel heterocyclic scaffolds for drug discovery and materials science, the demand for versatile and selectively functionalized intermediates like this carbamate will undoubtedly grow. The synthetic protocols and applications outlined in this guide serve as a foundation for further innovation, empowering researchers to unlock the full potential of this valuable chemical entity.

References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. [Link]

  • PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Finlay, M. R. V., et al. (2013). Pyrimidinyl-amino-phenyl derivatives.
  • Pittelkow, M., et al. (2002).
  • Krapcho, A. P., et al. (1982). Synthetic applications of dealkoxycarbonylations of malonate, β-keto esters, and α-cyano esters. A new synthesis of 4-substituted indoles. Tetrahedron Letters, 23(34), 3541-3544.
  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1382.
  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Ghosh, A. K., et al. (2005). A Facile and Efficient Method for the Selective Mono-Boc-Protection of Symmetric Diamines. Tetrahedron Letters, 46(29), 4979-4982.

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An In-depth Technical Guide to the Derivatives and Analogs of tert-butyl (2-amino-4-methylphenyl)carbamate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on the synthesis, derivatization, and therapeutic potential of tert-butyl (2-amino-4-methylphenyl)carbamate and its analogs. This seemingly simple molecule represents a versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features—a Boc-protected amine for strategic deprotection and a reactive aniline moiety—offer a gateway to a diverse chemical space. This guide is structured to provide not just protocols, but a deeper understanding of the rationale behind the synthetic strategies and the biological implications of the resulting derivatives. We will explore its utility in generating compounds with significant anti-inflammatory and potential anticancer activities, providing you with the foundational knowledge to leverage this scaffold in your own research endeavors.

The Core Moiety: Synthesis and Strategic Importance of tert-butyl (2-amino-4-methylphenyl)carbamate

The synthesis of the core scaffold, tert-butyl (2-amino-4-methylphenyl)carbamate, is a crucial first step. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities of the diamine precursor is key to enabling selective derivatization. The overall synthetic strategy involves two primary transformations: the protection of the less reactive aniline and the subsequent reduction of a nitro group to unmask the more reactive primary amine.

Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthesis commences with the commercially available 4-methyl-2-nitroaniline[1][2]. The synthesis proceeds as follows:

Step 1: Boc Protection of 4-methyl-2-nitroaniline

The initial step involves the selective protection of the amino group of 4-methyl-2-nitroaniline with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting tert-butyl (4-methyl-2-nitrophenyl)carbamate is then reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternative reduction methods, such as using iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), can also be employed[3][4].

Synthesis_of_Core_Moiety Start 4-Methyl-2-nitroaniline Intermediate tert-Butyl (4-methyl-2-nitrophenyl)carbamate Start->Intermediate Boc₂O, Base (e.g., TEA, DMAP) DCM or THF Final tert-Butyl (2-amino-4-methylphenyl)carbamate Intermediate->Final Reduction (e.g., H₂, Pd/C or Fe/AcOH)

Figure 1: General synthetic scheme for tert-butyl (2-amino-4-methylphenyl)carbamate.

Detailed Experimental Protocol: Synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate

Part A: Synthesis of tert-butyl (4-methyl-2-nitrophenyl)carbamate

  • To a solution of 4-methyl-2-nitroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA, 1.5 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (4-methyl-2-nitrophenyl)carbamate.

Part B: Synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate

  • Dissolve tert-butyl (4-methyl-2-nitrophenyl)carbamate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl (2-amino-4-methylphenyl)carbamate, which is often sufficiently pure for subsequent steps.

Derivatization Strategies: Expanding the Chemical Space

The synthetic utility of tert-butyl (2-amino-4-methylphenyl)carbamate lies in the differential reactivity of its two nitrogen atoms. The aniline nitrogen is nucleophilic and readily participates in various coupling reactions, while the Boc-protected amine remains inert. This allows for the selective elaboration of the molecule at the 2-amino position.

Acylation Reactions: Formation of Amide Derivatives

A primary route for derivatization is the acylation of the 2-amino group to form a diverse range of amide analogs. This is a robust and versatile reaction with numerous applications in drug discovery.

Acylation_Reaction Core tert-Butyl (2-amino-4-methylphenyl)carbamate Amide_Derivative tert-Butyl (2-(acylamino)-4-methylphenyl)carbamate Core->Amide_Derivative Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Derivative Coupling Agents (e.g., EDCI, HOBt, HATU) Base (e.g., DIPEA)

Figure 2: General scheme for the acylation of the core moiety.

Rationale for Reagent Selection:

  • Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are employed to activate the carboxylic acid, facilitating its reaction with the relatively weakly nucleophilic aniline.

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the acidic byproducts of the reaction without interfering with the coupling process.

Detailed Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM, add the coupling agents (e.g., EDCI, 1.2 eq., and HOBt, 1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add tert-butyl (2-amino-4-methylphenyl)carbamate (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Other Derivatization Reactions

Beyond acylation, the 2-amino group can undergo other important transformations, including:

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides.

  • Alkylation: Nucleophilic substitution with alkyl halides or reductive amination with aldehydes or ketones to introduce alkyl substituents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively.

Therapeutic Applications and Biological Evaluation

Derivatives of the tert-butyl (2-amino-4-methylphenyl)carbamate scaffold have shown promise in several therapeutic areas, most notably as anti-inflammatory agents and as kinase inhibitors for cancer therapy.

Anti-inflammatory Activity

A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model[3]. Several of these compounds exhibited significant anti-inflammatory effects, with some showing activity comparable to the standard drug indomethacin[3].

Workflow for Anti-inflammatory Screening:

Anti_inflammatory_Screening Synthesis Synthesize Derivatives Animal_Model Carrageenan-induced Rat Paw Edema Model Synthesis->Animal_Model Dosing Administer Test Compounds and Vehicle Control Animal_Model->Dosing Measurement Measure Paw Volume at Different Time Points Dosing->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Figure 3: Workflow for the evaluation of anti-inflammatory activity.

Summary of Anti-inflammatory Activity Data for Selected Analogs

Compound IDR-Group on Benzamide% Inhibition of Edema (at 12h)
4a 4-Fluorophenyl54.13
4i 4-(1H-indol-2-yl)butyl54.24
Indomethacin Standard Drug55.67

(Data adapted from Bhookya et al.)[3]

These results suggest that the tert-butyl (2-aminophenyl)carbamate scaffold is a promising starting point for the development of novel anti-inflammatory agents. The 4-methyl substitution on the core ring of the target compound of this guide could potentially modulate this activity through steric and electronic effects.

Kinase Inhibition in Oncology

The anilino-pyrimidine and related heterocyclic scaffolds are well-established pharmacophores in the design of kinase inhibitors. An analog of the core scaffold, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer[3][4]. This highlights the potential of the broader aminophenyl carbamate scaffold in targeting kinases.

EGFR Signaling Pathway and Inhibition:

EGFR_Signaling cluster_cell Cancer Cell EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Inhibitor Anilino-pyrimidine Inhibitor Inhibitor->EGFR Competitively Binds to ATP-binding Site ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation

Sources

Methodological & Application

Application Notes and Protocols: Tert-Butyl (2-amino-4-methylphenyl)carbamate as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Mono-Protected Diamines in Kinase Inhibitor Scaffolding

In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The design of potent and selective kinase inhibitors often relies on molecular scaffolds that can precisely orient pharmacophoric elements within the ATP-binding site of the target kinase. Substituted 2-aminophenylamine (o-phenylenediamine) moieties are privileged structures that serve as versatile precursors for a multitude of heterocyclic scaffolds found in kinase inhibitors, such as benzimidazoles and pyrrolo[2,3-d]pyrimidines.

The challenge in utilizing symmetrical or unsymmetrical diamines like 4-methyl-1,2-phenylenediamine lies in achieving selective functionalization of one of the two amino groups. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired intermediate. The tert-butyloxycarbonyl (Boc) protecting group offers a robust solution to this challenge. Its steric bulk and electronic properties allow for the selective protection of one amine, leaving the other available for subsequent synthetic transformations. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[1]

This technical guide provides a comprehensive overview of tert-butyl (2-amino-4-methylphenyl)carbamate, a key intermediate for the synthesis of a variety of kinase inhibitors. We present its physicochemical properties, a detailed, field-proven protocol for its synthesis via selective mono-Boc protection, and a representative application in the synthesis of a kinase inhibitor scaffold.

Physicochemical and Safety Profile

A thorough understanding of the properties of tert-butyl (2-amino-4-methylphenyl)carbamate is critical for its safe handling, storage, and application in synthetic workflows.

PropertyValueReference/Source
IUPAC Name tert-butyl N-(2-amino-4-methylphenyl)carbamateN/A (Constructed)
Synonyms N-Boc-4-methyl-1,2-phenylenediamineN/A (Constructed)
CAS Number Not AssignedN/A
Molecular Formula C₁₂H₁₈N₂O₂PubChem CID 4935444 (Isomer)
Molecular Weight 222.28 g/mol PubChem CID 4935444 (Isomer)
Appearance Expected to be an off-white to light brown solidGeneral observation for similar compounds
Solubility Soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.General chemical principles

Safety Information:

While specific safety data for this compound is not available, it should be handled with the standard precautions for aromatic amines. Similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Workflow for Kinase Inhibitor Synthesis

The overall strategy for utilizing tert-butyl (2-amino-4-methylphenyl)carbamate in kinase inhibitor synthesis involves a multi-step process that leverages the differential reactivity of the two amino groups.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Scaffold Elaboration Start 4-Methyl-1,2-phenylenediamine Protect Selective Mono-Boc Protection Start->Protect (Boc)₂O, Solvent Intermediate tert-Butyl (2-amino-4-methylphenyl)carbamate Protect->Intermediate Couple Coupling/Cyclization with Kinase Scaffold Precursor Intermediate->Couple Unprotected amine reacts Boc_Kinase Boc-Protected Kinase Inhibitor Couple->Boc_Kinase Deprotect Boc Deprotection Boc_Kinase->Deprotect Acid (e.g., TFA, HCl) Final Final Kinase Inhibitor Deprotect->Final

Caption: General workflow from starting material to a final kinase inhibitor.

Protocol 1: Synthesis of tert-Butyl (2-amino-4-methylphenyl)carbamate

This protocol is a representative method for the selective mono-N-Boc protection of 4-methyl-1,2-phenylenediamine, adapted from established procedures for similar diamines.[3][4][5] The key to selectivity is the slow addition of the Boc-anhydride to a solution of the diamine, which statistically favors the mono-protected product.

Materials and Reagents:

  • 4-Methyl-1,2-phenylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled diamine solution over a period of 1-2 hours using a dropping funnel. Rationale: Slow addition is crucial to maintain a low concentration of the electrophile, thereby minimizing the formation of the di-protected byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford tert-butyl (2-amino-4-methylphenyl)carbamate as a solid.

Chemical Reaction Pathway

Caption: Synthesis of the target intermediate via mono-Boc protection.

Analytical Characterization

The identity and purity of the synthesized tert-butyl (2-amino-4-methylphenyl)carbamate should be confirmed using standard analytical techniques. The expected data, based on the closely related tert-butyl (2-aminophenyl)carbamate, are presented below.[6]

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons (3H), the methyl group protons (3H, singlet around 2.2 ppm), the Boc group protons (9H, singlet around 1.5 ppm), and the NH and NH₂ protons (3H, broad singlets). The aromatic signals will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate (around 153-155 ppm).
Mass Spec (ESI-MS) Expected m/z for [M+H]⁺: ~223.14

Protocol 2: Application in Kinase Inhibitor Synthesis - A Representative Example

tert-Butyl (2-amino-4-methylphenyl)carbamate is a valuable precursor for the synthesis of kinase inhibitors based on the benzimidazole scaffold. This protocol outlines a representative synthesis of a substituted benzimidazole, a core structure found in many kinase inhibitors.

Materials and Reagents:

  • tert-Butyl (2-amino-4-methylphenyl)carbamate

  • A suitable carboxylic acid (e.g., 4-methoxybenzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Benzimidazole Ring Formation:

    • In a round-bottom flask, combine tert-butyl (2-amino-4-methylphenyl)carbamate (1.0 eq) and the desired carboxylic acid (1.0 eq).

    • Add polyphosphoric acid (PPA) and heat the mixture to 120-140 °C for 4-6 hours. Rationale: PPA acts as both a solvent and a dehydrating agent to facilitate the condensation and cyclization to form the benzimidazole ring.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a strong base (e.g., NaOH) and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude Boc-protected benzimidazole derivative.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected benzimidazole in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours. Rationale: TFA is a strong acid that efficiently cleaves the Boc group, liberating the free amine.

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution and extract the final product with ethyl acetate.

    • Purify by column chromatography or recrystallization as needed.

Conclusion

tert-Butyl (2-amino-4-methylphenyl)carbamate is a strategically important intermediate that enables the efficient and controlled synthesis of complex molecular architectures for kinase inhibitor discovery. The use of the Boc protecting group allows for the selective functionalization of the o-phenylenediamine core, providing a reliable pathway to a wide range of heterocyclic scaffolds. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

  • PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. [Link]

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  • PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

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  • PubMed. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]

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The Strategic Application of tert-Butyl (2-amino-4-methylphenyl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of a Differentially Protected Phenylenediamine

In the intricate landscape of drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl (2-amino-4-methylphenyl)carbamate emerges as a highly valuable intermediate. Its utility stems from the differential protection of the two amino groups on the phenylenediamine scaffold. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for one amine, leaving the other primary amine available for a wide array of chemical transformations. This inherent asymmetry allows for sequential and controlled functionalization, making it an ideal starting point for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many marketed drugs.

This technical guide provides an in-depth exploration of the applications of tert-butyl (2-amino-4-methylphenyl)carbamate in medicinal chemistry. We will delve into its role in the synthesis of key pharmacophores, provide detailed experimental protocols for its utilization, and discuss the underlying principles that make it a cornerstone reagent for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

The primary utility of tert-butyl (2-amino-4-methylphenyl)carbamate lies in its function as a precursor to a variety of heterocyclic scaffolds and other functionalities that are prevalent in biologically active molecules.

Synthesis of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The ortho-phenylenediamine core of tert-butyl (2-amino-4-methylphenyl)carbamate is perfectly poised for cyclization reactions to form this important heterocycle.

The general synthetic strategy involves the condensation of the free amino group with a carbonyl-containing functional group, such as an aldehyde or a carboxylic acid, followed by cyclization. The Boc-protected amine typically remains intact during this process, providing a handle for further diversification of the resulting benzimidazole.

Conceptual Workflow for Benzimidazole Synthesis

A tert-Butyl (2-amino-4- methylphenyl)carbamate C Condensation A->C B Aldehyde or Carboxylic Acid B->C D Cyclization C->D E Boc-Protected Benzimidazole D->E F Deprotection (e.g., TFA) E->F G Further Functionalization F->G

Caption: Synthetic pathway to functionalized benzimidazoles.

Construction of Quinolines and Related Heterocycles

Quinolines are another class of heterocyclic compounds with significant therapeutic applications, including antimalarial, antibacterial, and anticancer activities. While various methods exist for quinoline synthesis, those involving aniline precursors are common. tert-Butyl (2-amino-4-methylphenyl)carbamate can be utilized in cyclization reactions with α,β-unsaturated ketones or related synthons to construct the quinoline core. The Boc-protected amine can influence the regioselectivity of the cyclization and offers a site for subsequent modifications.

Amide Bond Formation and SAR Studies

The free primary amine of tert-butyl (2-amino-4-methylphenyl)carbamate is readily acylated to form amide derivatives. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the acylating agent. For instance, a study on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives revealed that the nature of the substituent on the benzoyl moiety significantly impacts the anti-inflammatory activity of the molecule[3]. This highlights the utility of the title compound in generating focused libraries for biological screening and lead optimization.

Experimental Protocols

The following protocols are provided as a guide for the utilization of tert-butyl (2-amino-4-methylphenyl)carbamate in common synthetic transformations. These are intended to be starting points and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This protocol describes the condensation of tert-butyl (2-amino-4-methylphenyl)carbamate with an aldehyde to form a 2-substituted benzimidazole.

Materials:

  • tert-Butyl (2-amino-4-methylphenyl)carbamate

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1N

  • Methanol

Procedure:

  • To a solution of tert-butyl (2-amino-4-methylphenyl)carbamate (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask equipped with a magnetic stirrer, add a solution of sodium bisulfite (2.0 mmol) in water (2 mL).

  • Add the substituted aldehyde (1.0 mmol) to the reaction mixture.

  • Heat the mixture at reflux (approximately 80°C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Wash the resulting solid with 1N HCl to precipitate the product.

  • Filter the suspension and wash the solid with methanol to afford the desired 2-substituted benzimidazole.

Causality Behind Experimental Choices:

  • Sodium bisulfite: This reagent acts as a catalyst and also helps to prevent the oxidation of the aldehyde.

  • Ethanol: A common solvent for this type of condensation reaction, as it solubilizes the reactants and is relatively easy to remove.

  • Acid wash: This step helps to remove any unreacted starting material and basic impurities, leading to a purer final product.

Protocol 2: Synthesis of tert-Butyl 2-(Benzamido)-4-methylphenylcarbamate

This protocol details the acylation of the free amino group of tert-butyl (2-amino-4-methylphenyl)carbamate with a carboxylic acid using a peptide coupling agent.

Materials:

  • tert-Butyl (2-amino-4-methylphenyl)carbamate

  • Substituted carboxylic acid (e.g., 4-fluorobenzoic acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted carboxylic acid (1.0 eq) in DCM, add DIPEA (1.5 eq), tert-butyl (2-amino-4-methylphenyl)carbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired amide.

Causality Behind Experimental Choices:

  • EDCI/HOBt: This combination of coupling reagents is highly efficient for amide bond formation and helps to minimize side reactions and racemization (if applicable).

  • DIPEA: A non-nucleophilic base used to neutralize the HCl salt of EDCI and to facilitate the coupling reaction.

  • Aqueous workup: The washing steps are crucial to remove the water-soluble byproducts of the coupling reaction and any unreacted reagents.

Structure-Activity Relationship (SAR) Insights

The 2,4-disubstituted aniline core, readily accessible from tert-butyl (2-amino-4-methylphenyl)carbamate, serves as an excellent template for SAR studies. For example, in the development of kinase inhibitors, the substituents on the aniline ring can significantly influence the binding affinity and selectivity for the target kinase. The methyl group at the 4-position can provide a beneficial hydrophobic interaction in a specific pocket of the ATP-binding site, while the functional group introduced at the 2-position can be tailored to form key hydrogen bonds or other interactions with the hinge region of the kinase.

A hypothetical SAR study on a series of kinase inhibitors derived from this scaffold is summarized in the table below:

CompoundR Group (at 2-amino position)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1a -H>10,000>10,000
1b -C(O)CH₃1,2005,500
1c -C(O)Ph4502,300
1d -C(O)-(4-pyridyl)501,500

This data illustrates how systematic modification of the R group, made possible by the reactivity of the free amine on the starting material, can lead to significant improvements in potency and selectivity.

Biological Pathway Visualization

Derivatives of tert-butyl (2-amino-4-methylphenyl)carbamate have shown promise as anti-inflammatory agents[3]. Inflammation is a complex biological response involving multiple signaling pathways. A simplified representation of a key inflammatory pathway, the NF-κB signaling pathway, is shown below. Many anti-inflammatory drugs act by inhibiting components of this pathway.

Simplified NF-κB Inflammatory Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p Degradation IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription mRNA mRNA Genes->mRNA mRNA->Genes Translation (in cytoplasm)

Caption: Overview of the NF-κB signaling cascade.

Conclusion

tert-Butyl (2-amino-4-methylphenyl)carbamate is a powerful and versatile building block in the medicinal chemist's toolbox. Its pre-installed, differentially protected amino groups provide a strategic advantage for the efficient and controlled synthesis of complex molecules, particularly those containing benzimidazole and other important heterocyclic scaffolds. The ability to selectively functionalize the free amine allows for the rapid generation of compound libraries for SAR studies, ultimately accelerating the drug discovery process. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable synthetic intermediate in their quest for novel and improved therapeutic agents.

References

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  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. [Link]

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  • ResearchGate. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from tert-Butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are at the heart of a vast array of pharmaceuticals and biologically active molecules. tert-Butyl (2-amino-4-methylphenyl)carbamate is a valuable and versatile starting material for the construction of a variety of fused heterocyclic systems. Its bifunctional nature, featuring a nucleophilic primary amine and a Boc-protected secondary amine, allows for selective and sequential reactions to build complex molecular architectures. The methyl substituent on the phenyl ring also provides a point of modulation for structure-activity relationship (SAR) studies.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of four important classes of heterocyclic compounds from tert-butyl (2-amino-4-methylphenyl)carbamate: quinazolinones, benzimidazoles, benzodiazepines, and benzoxazinones. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing a framework for the reliable synthesis of these key molecular scaffolds.

PART 1: Synthesis of 7-Methyl-3,4-dihydroquinazolin-4-one

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of 7-methyl-3,4-dihydroquinazolin-4-one from tert-butyl (2-amino-4-methylphenyl)carbamate proceeds through a two-step sequence: formylation of the primary amino group followed by acid-catalyzed deprotection and concomitant cyclization.

Reaction Scheme:

Quinazolinone Synthesis start tert-Butyl (2-amino-4-methylphenyl)carbamate intermediate tert-Butyl (2-(formamido)-4-methylphenyl)carbamate start:e->intermediate:w HCOOH, Reflux product 7-Methylquinazolin-4(3H)-one intermediate:e->product:w HCl/Dioxane, RT Benzimidazole_Synthesis start tert-Butyl (2-amino-4-methylphenyl)carbamate intermediate 4-Methylbenzene-1,2-diamine start:e->intermediate:w 4M HCl in Dioxane, RT product 6-Methyl-1H-benzo[d]imidazole intermediate:e->product:w HCOOH, Reflux Benzodiazepine_Synthesis start tert-Butyl (2-amino-4-methylphenyl)carbamate intermediate1 Ethyl 2-((2-((tert-butoxycarbonyl)amino)-4-methylphenyl)amino)acetate start:e->intermediate1:w Ethyl bromoacetate, K₂CO₃, Acetone, Reflux intermediate2 Ethyl 2-((2-amino-4-methylphenyl)amino)acetate intermediate1:e->intermediate2:w 4M HCl in Dioxane, RT product 7-Methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one intermediate2:e->product:w Heat or Base Benzoxazinone_Synthesis start tert-Butyl (2-amino-4-methylphenyl)carbamate intermediate1 tert-Butyl (2-(2-chloroacetamido)-4-methylphenyl)carbamate start:e->intermediate1:w Chloroacetyl chloride, Pyridine, DCM, 0 °C to RT intermediate2 2-Amino-N-(2-hydroxy-5-methylphenyl)acetamide intermediate1:e->intermediate2:w 1. Boc Deprotection (HCl/Dioxane) 2. Hydrolysis and Rearrangement product 7-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one intermediate2:e->product:w Base (e.g., K₂CO₃), DMF, Heat

Application Notes and Protocols for the Synthesis of Omisertinib: The Strategic Role of a Boc-Protected Phenylenediamine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Synthesis of a Third-Generation EGFR Inhibitor

Omisertinib (AZD9291), a cornerstone in the treatment of non-small cell lung cancer (NSCLC), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It exhibits potent and selective activity against both EGFR-sensitizing mutations and the T790M resistance mutation. The chemical synthesis of omisertinib is a multi-step process that requires precise control over reactivity and regioselectivity to achieve high yields and purity. A critical component in several reported synthetic routes is the use of a protected diamine building block, which allows for the sequential and controlled construction of the final molecule.

This guide provides a detailed examination of the synthesis and application of a key intermediate, tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate . While the initial topic query mentioned tert-butyl (2-amino-4-methylphenyl)carbamate, a thorough review of the synthetic routes to omisertinib reveals that the former, a more functionalized phenylenediamine, is the pivotal intermediate.[1][2][3] This document will elucidate the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group in this context and provide detailed, field-proven protocols for the synthesis of this intermediate and its subsequent conversion to omisertinib.

The Causality of Experimental Design: Why a Boc-Protected Intermediate?

The decision to employ tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a strategic one, rooted in the principles of modern organic synthesis and protecting group chemistry. The rationale can be dissected into several key advantages:

  • Regioselectivity Control: The omisertinib structure is assembled by coupling a substituted aniline with a pyrimidine core. The aniline precursor possesses two amino groups with differing nucleophilicity. The Boc group temporarily "masks" one of the amino groups, preventing it from reacting prematurely.[4] This ensures that the subsequent coupling reaction occurs at the desired, unprotected amino group, thus dictating the correct regiochemistry of the final product.

  • Modulation of Reactivity: The Boc group, being electron-withdrawing, reduces the nucleophilicity of the protected amine. This electronic modulation is crucial for preventing side reactions, such as di-substitution on the pyrimidine core.

  • Orthogonal Deprotection: The Boc group is renowned for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, yet it is readily cleaved under acidic conditions.[5][6] This "orthogonal" nature is vital in a multi-step synthesis, allowing for its selective removal without affecting other acid-sensitive functional groups that may be present in the molecule.

  • Improved Solubility and Handling: The introduction of the bulky, non-polar tert-butyl group can enhance the solubility of the intermediate in organic solvents, facilitating purification by chromatography and improving handling characteristics.

Synthetic Pathway Overview

The synthesis of omisertinib via the Boc-protected intermediate can be visualized as a convergent process. The core workflow involves the preparation of the key intermediate, followed by its coupling with the pyrimidine moiety, and finally, deprotection and formation of the acrylamide side chain.

Omisertinib_Synthesis cluster_Intermediate Intermediate Synthesis cluster_Final Final Assembly A 4-Fluoro-2-methoxy- 5-nitroaniline B Boc-Protected Nitroaniline A->B Boc₂O, Et₃N, DMAP (Acylation) C {4-[(2-Dimethylamino-ethyl)-methyl-amino]- 2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester B->C N,N,N'-trimethylethane- 1,2-diamine, DIPEA (Nucleophilic Substitution) D tert-butyl (5-amino-4-((2-(dimethylamino)ethyl) (methyl)amino)-2-methoxyphenyl)carbamate (Key Intermediate) C->D Fe/NH₄Cl or Hydrazine Hydrate, FeCl₃ (Nitro Reduction) F Coupled Intermediate D->F Coupling E 2,4-Dichloropyrimidine Derivative E->F G Deprotected Amine F->G Acidic Deprotection (e.g., TFA or HCl) H Omisertinib G->H Acryloyl Chloride, Base (Amidation)

Caption: Synthetic workflow for Omisertinib via the Boc-protected diamine intermediate.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of the key intermediate and its conversion to omisertinib. These protocols are based on established literature procedures and have been optimized for reproducibility and yield.[1][3]

Part 1: Synthesis of the Key Intermediate

Step 1.1: Acylation (Boc Protection) of 4-Fluoro-2-methoxy-5-nitroaniline

This step serves to protect the primary amino group of the starting material, preparing it for the subsequent nucleophilic substitution.

  • Procedure:

    • To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product as a solid.

Step 1.2: Nucleophilic Aromatic Substitution

The fluorine atom on the Boc-protected intermediate is displaced by N,N,N'-trimethylethane-1,2-diamine.

  • Procedure:

    • Dissolve the Boc-protected nitroaniline from Step 1.1 (1.0 eq) in N,N-dimethylacetamide (DMAc).

    • Add N,N,N'-trimethylethane-1,2-diamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the mixture to approximately 80-90 °C and stir for several hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Step 1.3: Nitro Group Reduction

The nitro group is reduced to a primary amine, yielding the final key intermediate.

  • Procedure:

    • Dissolve the product from Step 1.2 (1.0 eq) in ethanol.

    • Heat the solution to 60-80 °C.

    • Add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

    • Alternatively, a mixture of hydrazine hydrate and a catalytic amount of iron(III) chloride can be used.[1][3]

    • Stir the reaction vigorously at reflux until the starting material is consumed (monitor by TLC).

    • Cool the mixture and filter it through a pad of Celite to remove the iron salts, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water.

    • Dry the organic layer and concentrate to yield tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate .

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1.1 Boc₂O, Et₃N, DMAPDCM0 to RT~90%
1.2 N,N,N'-trimethylethane-1,2-diamine, DIPEADMAc80-90~92%
1.3 Fe/NH₄Cl or Hydrazine/FeCl₃EthanolReflux~98%

Table 1: Summary of Reaction Conditions for Intermediate Synthesis.[1][3]

Part 2: Synthesis of Omisertinib from the Key Intermediate

Step 2.1: Coupling with the Pyrimidine Core

The synthesized diamine intermediate is coupled with a suitable pyrimidine derivative.

  • Procedure:

    • Combine the key intermediate from Part 1 (1.0 eq) and a 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine derivative (1.0 eq) in a suitable solvent such as 1,4-dioxane or isopropanol.

    • Add a non-nucleophilic base, such as DIPEA or cesium carbonate.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for completion.

    • Upon completion, cool the mixture and partition between water and an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Step 2.2: Boc Deprotection

The Boc protecting group is removed under acidic conditions to reveal the free amine.

  • Procedure:

    • Dissolve the coupled product from Step 2.1 in a suitable solvent like DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

    • Dry and concentrate the organic layer to yield the deprotected amine.

Step 2.3: Final Amidation

The newly freed amino group is acylated with acryloyl chloride to form the final omisertinib molecule.

  • Procedure:

    • Dissolve the deprotected amine from Step 2.2 (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or DCM, and add a base like triethylamine (TEA) or DIPEA (1.5 eq).

    • Cool the solution to 0 °C.

    • Slowly add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain pure omisertinib.

Conclusion

The synthesis of omisertinib is a testament to the power of strategic protecting group chemistry in the construction of complex pharmaceutical agents. The use of tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate as a key intermediate is a critical design choice that enables precise control over the synthetic route. By temporarily masking a key reactive site, the Boc group ensures high regioselectivity in the crucial C-N bond-forming step, leading to higher yields and a more efficient overall synthesis. The protocols and rationale presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding and practical framework for the synthesis of this important therapeutic agent.

References

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • PubChem. tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. [Link]

  • ResearchGate. (2014). (PDF) A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. [Link]

  • ResearchGate. (2018). (PDF) Synthetic Strategies in the Preparation of Osimertinib. [Link]

  • Google Patents. (2017).
  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on Activated tert-Butyl (2-amino-4-methylphenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Strategic Considerations for Nucleophilic Substitution on Electron-Rich Aryl Carbamates

The successful execution of nucleophilic aromatic substitution (SNAr) hinges on a foundational principle: the aromatic ring must be rendered sufficiently electron-poor to be susceptible to attack by a nucleophile.[1] The target scaffold, tert-butyl (2-amino-4-methylphenyl)carbamate, presents an inherent challenge. The presence of an amino group (a powerful electron-donating group by resonance) and a methyl group (weakly electron-donating by induction) enriches the aromatic ring, making it inherently resistant to nucleophilic attack.

Therefore, for a synthetically viable SNAr reaction to occur on this scaffold, two critical features must be engineered into the starting material:

  • A Good Leaving Group (LG): Typically a halide, positioned on the aromatic ring. The reactivity trend in SNAr is often the reverse of SN2 reactions, with fluoride being an excellent leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[1]

  • A Strong Electron-Withdrawing Group (EWG): A powerful EWG, such as a nitro group (-NO₂), is essential to delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it.[1][2] For maximal effect, this group must be positioned ortho or para to the leaving group.

This guide is structured around a logically derivatized, synthetically active substrate: tert-butyl (2-amino-4-halo-5-nitrophenyl)carbamate . By incorporating a nitro group and a halogen, we transform the inert scaffold into a viable substrate for SNAr, enabling the introduction of diverse functionalities crucial for drug discovery and development.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction does not proceed via SN1 or SN2 mechanisms. Instead, it follows a two-step addition-elimination pathway.

  • Addition & Meisenheimer Complex Formation (Rate-Determining Step): The nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the leaving group (LG). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is achieved through delocalization of the negative charge onto the electron-withdrawing group (EWG). This initial attack is typically the slow, rate-determining step of the reaction.[1]

  • Elimination & Aromaticity Restoration (Fast Step): The leaving group departs, taking its bonding pair of electrons with it. This step is rapid as it restores the energetically favorable aromatic system.

A simplified representation of the SNAr mechanism.

Key Reaction Parameters and Their Scientific Rationale

The success and efficiency of the SNAr reaction on activated tert-butyl (2-amino-4-halo-5-nitrophenyl)carbamate derivatives depend on the careful selection of several parameters.

ParameterRecommended ChoiceRationale & Causality
Leaving Group (LG) Fluoro (-F) > Chloro (-Cl)The rate-determining step is the nucleophilic attack, not the cleavage of the C-LG bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack.[1]
Solvent Polar Aprotic (e.g., DMA, DMSO, NMP)Polar aprotic solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself, preserving its reactivity. They are also typically required to achieve the necessary reaction temperatures.[3]
Base Non-nucleophilic, sterically hindered base (e.g., DIPEA)A base is required to scavenge the proton (e.g., H-X) generated during the reaction, driving the equilibrium forward. A sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is an excellent choice because it is a poor nucleophile and will not compete with the desired nucleophile in attacking the aromatic ring.[4][5]
Temperature Elevated (60-140 °C)SNAr reactions require significant activation energy to overcome the aromatic stabilization of the starting material. The specific temperature depends on the reactivity of the substrate and nucleophile. A more activated substrate (e.g., with -F) and a stronger nucleophile will require lower temperatures.
Nucleophile Primary or Secondary AminesAmines are effective nucleophiles for this transformation. The choice of amine directly dictates the functionality introduced onto the aromatic core.

Experimental Protocols

The following protocols are based on established methodologies for SNAr reactions on analogous activated aromatic systems.[2][3]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the substitution of a halogen on tert-butyl (2-amino-4-halo-5-nitrophenyl)carbamate with a primary or secondary amine.

Workflow for SNAr on Activated Aryl Carbamates.

Materials:

  • tert-butyl (2-amino-4-fluoro-5-nitrophenyl)carbamate (Substrate, 1.0 eq)

  • Amine Nucleophile (e.g., N¹,N¹,N²-trimethylethane-1,2-diamine, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)[5]

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl Acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the tert-butyl (2-amino-4-fluoro-5-nitrophenyl)carbamate (1.0 eq).

  • Dissolution: Add anhydrous DMA to dissolve the substrate completely. Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) to the stirred solution. Follow with the dropwise addition of DIPEA (1.1 eq).

  • Heating: Heat the reaction mixture to an appropriate temperature (a starting point of 60 °C is recommended) and stir.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to precipitate the crude product or to prepare for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMA and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final substituted product.

  • Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis.

Protocol 2: Post-Substitution Nitro Group Reduction

The resulting nitro-substituted product can be readily converted to the corresponding aniline, a versatile handle for further derivatization (e.g., amide coupling, sulfonylation).

Materials:

  • tert-butyl (2-amino-5-nitro-4-(substituted)phenyl)carbamate (1.0 eq)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) / Water or Ethyl Acetate

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure (using Iron):

  • Setup: Dissolve the nitro-compound (1.0 eq) in a mixture of ethanol and water.

  • Addition: Add ammonium chloride followed by iron powder.

  • Heating: Heat the mixture to reflux (approx. 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Add water and ethyl acetate. Neutralize with saturated sodium bicarbonate solution and extract the product into the ethyl acetate layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product.[2]

Self-Validating Systems: In-Process Controls

To ensure the integrity of the protocols, the following checks are essential:

  • Reaction Monitoring: TLC is a critical tool. The disappearance of the starting material spot and the appearance of a new, typically more polar (for amine substitution) or less polar (for nitro reduction) product spot confirms the reaction is proceeding. Co-spotting with the starting material is recommended.

  • pH Control: During aqueous workup, especially after acidic or basic steps, checking the pH of the aqueous layer ensures proper neutralization, which is critical for efficient extraction.

  • Spectroscopic Confirmation: A preliminary ¹H NMR of the crude product can quickly confirm the success of the reaction. For example, in the nitro reduction, the disappearance of characteristic downfield aromatic proton signals adjacent to the nitro group and the appearance of a broad -NH₂ signal are indicative of success.[6]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Google Patents. (1984). Process for preparing 2-amino-5-nitrotoluene.
  • Royal Society of Chemistry. RSC Advances. [Link]

  • Chemistry LibreTexts. (2019). Preparation of Amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. (Date unavailable). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. [Link]

  • RSC Publishing. (Date unavailable). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Royal Society of Chemistry. (Date unavailable). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • ACS Publications. (Date unavailable). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ChemRxiv. (Date unavailable). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. [Link]

  • Taylor & Francis Online. (Date unavailable). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • National Institutes of Health. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • SciSpace. (Date unavailable). Nucleophilic substitution of nitro group in nitrotriazolotriazines as a model of potential interaction with cysteine-containing. [Link]

  • ResearchGate. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. [Link]

  • YouTube. (2019). Syntheses of Amines: Substitution Reactions. [Link]

  • RSC Publishing. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Hyma Synthesis Pvt. Ltd. (Date unavailable). Product Listing. [Link]

  • OSTI.GOV. (Date unavailable). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • ResearchGate. (Date unavailable). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • ResearchGate. (2022). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

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protocol for the deprotection of the Boc group from tert-butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Deprotection of tert-butyl (2-amino-4-methylphenyl)carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its robustness and facile, orthogonal removal under acidic conditions. This application note provides a detailed guide for the deprotection of the Boc group from tert-butyl (2-amino-4-methylphenyl)carbamate to yield 4-methyl-1,2-benzenediamine, a key intermediate in pharmaceutical and materials science. We present two field-proven, acid-mediated protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in 1,4-dioxane, respectively. This document offers in-depth mechanistic insights, step-by-step experimental procedures, workup and purification strategies, and methods for product characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Boc Protecting Group

In multi-step organic synthesis, the selective masking and demasking of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its exceptional stability across a broad spectrum of non-acidic conditions, including exposure to bases, nucleophiles, and hydrogenation catalysts.[1] This stability profile allows for extensive chemical transformations elsewhere in a molecule without affecting the protected amine.

The key strategic advantage of the Boc group is its lability under acidic conditions, which permits its selective removal in the presence of other protecting groups like Fmoc or Cbz, enabling complex and orthogonal synthetic routes.[1] The deprotection of tert-butyl (2-amino-4-methylphenyl)carbamate is a critical step for liberating the vicinal diamine functionality of 4-methyl-1,2-benzenediamine, a versatile building block for the synthesis of heterocycles, ligands, and biologically active compounds.

The Causality of Reaction: Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established E1 mechanism.[2][3] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

  • Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[1][4] This step activates the Boc group, making it a better leaving group.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][4]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free, unprotected amine.[1][2]

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid present, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[2]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent.[1][5] While less common for de-activated aromatic systems, the addition of a scavenger like anisole or triethylsilane can be employed to trap the cation if side-product formation is observed.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ tBuCation tert-Butyl Cation FreeAmine Free Amine CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺ FreeAmine->AmineSalt

Caption: The four-step mechanism of Boc deprotection under acidic conditions.

Materials and Equipment

Reagents
  • tert-butyl (2-amino-4-methylphenyl)carbamate (Starting Material)

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • 4.0 M Hydrochloric acid in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (TLC grade)

  • Hexanes (TLC grade)

  • Potassium permanganate (for TLC stain preparation)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • pH paper or meter

Experimental Protocols

The choice between TFA and HCl/dioxane often depends on the desired final product form and downstream application. The TFA protocol readily yields the free amine after a basic workup, while the HCl/dioxane method typically provides the dihydrochloride salt directly, which is often a stable, crystalline solid that is easy to handle and purify by filtration.[6][7]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient and typically proceeds to completion rapidly at room temperature.[4][7] The workup is designed to neutralize the excess acid and isolate the free diamine product.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl (2-amino-4-methylphenyl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA). A common and effective condition is to use a 1:1 mixture of DCM:TFA (v/v).[7] An exothermic reaction may be observed. For thermally sensitive substrates, addition can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction for 30 minutes to 2 hours.[7] Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The starting material will have a moderate Rf, while the highly polar product, 4-methyl-1,2-benzenediamine, will remain at or near the baseline (Rf ≈ 0).[8] The reaction is complete upon full consumption of the starting material.

  • Solvent Removal: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA. The residue will be the crude diamine as its trifluoroacetate salt.

  • Workup and Neutralization:

    • Carefully dissolve the residue in ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: Vigorous CO₂ evolution will occur. Continue adding the basic solution until the aqueous layer is basic (pH > 8).

    • Separate the layers and extract the aqueous phase two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[9]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-methyl-1,2-benzenediamine as a solid, which may darken upon exposure to air.[10]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is an excellent alternative that often yields the product as a crystalline dihydrochloride salt, which can be easily isolated by simple filtration.[6][11] This avoids an aqueous workup and can result in a purer initial product.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, add tert-butyl (2-amino-4-methylphenyl)carbamate (1.0 equiv).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5–10 equivalents of HCl). Sufficient solvent should be used to ensure the mixture can be stirred effectively.

  • Reaction and Precipitation: Stir the mixture at room temperature for 1 to 4 hours.[7] As the reaction proceeds, the product, 4-methyl-1,2-benzenediamine dihydrochloride, will often precipitate from the solution as a solid.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. To analyze a sample by TLC, withdraw a small aliquot, quench it with a basic solution (e.g., NaHCO₃), extract with ethyl acetate, and spot the organic layer.

  • Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.[12]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the resulting solid under high vacuum to afford 4-methyl-1,2-benzenediamine dihydrochloride, typically as a stable, off-white to light brown solid.

Data Summary and Visualization

Comparison of Deprotection Protocols
ParameterProtocol 1: TFAProtocol 2: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Time 30 min - 2 hours1 - 4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Workup Basic aqueous workup requiredPrecipitation/Filtration
Isolated Product 4-methyl-1,2-benzenediamine (Free Base)4-methyl-1,2-benzenediamine (Dihydrochloride Salt)
Reaction Scheme and Workflow Diagrams

reaction_scheme General Deprotection Scheme start tert-butyl (2-amino-4-methylphenyl)carbamate prod 4-methyl-1,2-benzenediamine start->prod  Acidic Conditions (TFA/DCM or HCl/Dioxane) workflow Experimental Workflow cluster_tfa Protocol 1: TFA cluster_hcl Protocol 2: HCl/Dioxane tfa_setup 1. Dissolve Substrate in DCM tfa_add 2. Add TFA tfa_setup->tfa_add tfa_monitor 3. Monitor by TLC tfa_add->tfa_monitor tfa_evap 4. Evaporate Volatiles tfa_monitor->tfa_evap tfa_workup 5. Basic Workup & Extraction tfa_evap->tfa_workup tfa_isolate 6. Isolate Free Amine tfa_workup->tfa_isolate hcl_setup 1. Add Substrate & 4M HCl/Dioxane hcl_stir 2. Stir and Precipitate hcl_setup->hcl_stir hcl_monitor 3. Monitor by TLC hcl_stir->hcl_monitor hcl_precip 4. Add Diethyl Ether hcl_monitor->hcl_precip hcl_filter 5. Filter Solid hcl_precip->hcl_filter hcl_isolate 6. Isolate Amine Salt hcl_filter->hcl_isolate

Caption: Comparative workflows for Boc deprotection protocols.

Product Characterization

Confirmation of successful deprotection and assessment of product purity are essential.

  • Thin Layer Chromatography (TLC): As mentioned, the product is significantly more polar than the starting material. A single spot near the baseline on a silica plate, visualized with UV light and/or a potassium permanganate stain, is indicative of a successful reaction. [8][13]* ¹H NMR Spectroscopy: The most definitive confirmation in the ¹H NMR spectrum is the complete disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.5 ppm. [8]New signals for the amine protons (-NH₂) will appear, though their chemical shift can be broad and variable.

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the formation of the product by observing the molecular ion peak corresponding to the mass of 4-methyl-1,2-benzenediamine (C₇H₁₀N₂, MW: 122.17 g/mol ). [10][14][15]

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • BenchChem. (2025). physicochemical properties of 4-methyl-1,2-benzenediamine. BenchChem.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. ResearchGate.
  • YouTube. (2021). how to do TLC plates and N-boc deprotection. YouTube.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine, 4-methyl- (CAS 496-72-0). Cheméo.
  • NIST. (n.d.). 1,2-Benzenediamine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Introduction: The Synthetic Challenge

The selective mono-N-Boc protection of 4-methyl-1,2-phenylenediamine is a common yet challenging transformation in organic synthesis. The goal is to react one of the two amino groups with di-tert-butyl dicarbonate (Boc₂O) to yield the desired product, tert-butyl (2-amino-4-methylphenyl)carbamate. The primary challenge lies in achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct and other impurities. This guide provides a structured approach to troubleshoot and optimize this reaction for maximum yield and purity.

The fundamental reaction involves the nucleophilic attack of an amino group on one of the carbonyl carbons of Boc₂O.[1] This process can be influenced by various factors, including stoichiometry, temperature, solvent, and the presence of a base.[2][3]

Visualizing the Reaction Pathway and Pitfalls

Understanding the desired reaction versus the primary side reaction is crucial for troubleshooting. The following diagram illustrates the kinetic and thermodynamic pathways at play.

G cluster_start Reactants SM 4-Methyl-1,2- phenylenediamine Product Desired Mono-Boc Product (tert-butyl (2-amino-4- methylphenyl)carbamate) SM->Product Boc2O Boc₂O (1.0 eq) Byproduct Di-Boc Byproduct Product->Byproduct  Thermodynamic Control  (Excess Boc₂O, High Temp) Boc2O_2 Boc₂O (>1.0 eq)

Caption: Reaction pathways for mono- and di-protection of 4-methyl-1,2-phenylenediamine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and validated solutions.

Question 1: My yield of the mono-Boc product is consistently low, and I have a lot of unreacted starting material. What's going wrong?

Answer:

Low conversion despite the presence of starting material often points to issues with reagent stoichiometry, reaction conditions, or reagent quality.

Potential Causes & Diagnostic Steps:

  • Insufficient Boc₂O: While using a 1:1 molar ratio seems logical, some decomposition of Boc₂O can occur, or it may be of lower purity than stated.

    • Diagnosis: Confirm the purity of your Boc₂O. If it's an older bottle, consider using a fresh supply.

  • Sub-optimal Reaction Temperature: The reaction may be too slow at the temperature you are running it. While low temperatures are good for selectivity, they can also lead to incomplete reactions if the time is not extended.

    • Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC).[3] If you see the starting material spot remaining unchanged after several hours, temperature might be the issue.

  • Inadequate Mixing: In heterogeneous mixtures, poor stirring can lead to localized reactions and incomplete conversion.

    • Diagnosis: Ensure your stir bar or overhead stirrer is providing vigorous agitation.

Solutions & Protocols:

  • Protocol 1: Stoichiometry Adjustment:

    • Start with a slight excess of Boc₂O, for example, 1.05 to 1.1 equivalents.

    • Dissolve the 4-methyl-1,2-phenylenediamine in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Add the Boc₂O solution dropwise to the diamine solution at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Protocol 2: Temperature Optimization:

    • If the reaction is sluggish at room temperature, gently heat the reaction mixture to 35-40°C.[2]

    • Be cautious with heating, as higher temperatures can favor the formation of the di-Boc byproduct.

    • Continuously monitor by TLC to find the optimal balance between reaction rate and selectivity.

Question 2: I'm getting a significant amount of the di-Boc protected byproduct. How can I improve the selectivity for the mono-protected product?

Answer:

The formation of the di-Boc byproduct is the most common challenge in this synthesis. It arises when the second amino group of the initially formed mono-Boc product reacts with another molecule of Boc₂O. The key to preventing this is to control the reaction kinetics.

Potential Causes & Diagnostic Steps:

  • Excess Boc₂O: Using more than a slight excess of Boc₂O will inevitably lead to the di-protected product.

    • Diagnosis: Check your initial calculations. An LC-MS analysis of your crude product will show a peak corresponding to the mass of the di-Boc compound.

  • High Reaction Temperature: Higher temperatures provide the activation energy needed for the less reactive second amino group to react, leading to the thermodynamic product (di-Boc).

    • Diagnosis: If you are heating the reaction, this is a likely cause.

  • Rapid Addition of Boc₂O: Adding the Boc₂O all at once creates a high local concentration, increasing the statistical probability of a second reaction on the same molecule.

    • Diagnosis: Review your addition procedure.

Solutions & Protocols:

  • Protocol 1: Controlled Addition at Low Temperature: This is the most effective method to enhance selectivity.

    • Dissolve the 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., THF, Dioxane, or Acetonitrile).

    • Cool the solution to 0°C in an ice bath.

    • Dissolve 1.0 equivalent of Boc₂O in a minimal amount of the same solvent.

    • Add the Boc₂O solution to the diamine solution dropwise over 1-2 hours using a syringe pump or a dropping funnel.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Protocol 2: In-situ Mono-protonation: This clever technique deactivates one of the amino groups by converting it to its ammonium salt, thus preventing it from reacting.[4][5][6]

    • Dissolve the diamine in a solvent like methanol at 0°C.

    • Slowly add exactly one equivalent of a strong acid (e.g., HCl in an organic solvent, or trifluoroacetic acid).[6]

    • Stir for 15-30 minutes to allow for salt formation.

    • Add 1.0 equivalent of Boc₂O, followed by one equivalent of a base (like triethylamine) to neutralize the acid and liberate the mono-protected amine as it forms.

    • Stir at room temperature and monitor by TLC.

Question 3: My final product is difficult to purify. What are the best methods for isolating pure tert-butyl (2-amino-4-methylphenyl)carbamate?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and di-Boc byproduct.

Potential Causes & Diagnostic Steps:

  • Incomplete Reaction/Poor Selectivity: The primary cause of purification difficulty is a crude mixture containing significant amounts of both starting material and di-Boc byproduct.

    • Diagnosis: A TLC plate of your crude product will show multiple spots that are close together.

  • Emulsion during Workup: The basic nature of the free amino group can lead to emulsions during aqueous workup.

    • Diagnosis: You will observe a persistent, cloudy layer between the organic and aqueous phases that fails to separate.

Solutions & Protocols:

  • Protocol 1: Acid-Base Extraction Workup: This method leverages the basicity of the unreacted diamine and the free amine on your product to separate them from the neutral di-Boc byproduct.

    • After the reaction, quench with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[7] The starting material and desired mono-Boc product will move into the aqueous layer as their hydrochloride salts, while the di-Boc byproduct remains in the organic layer.

    • Separate the layers. The organic layer containing the di-Boc byproduct can be discarded.

    • Basify the aqueous layer with a base (e.g., 2M NaOH) to pH > 12.

    • Extract the aqueous layer again with fresh ethyl acetate. This new organic layer will now contain your desired mono-Boc product and the unreacted starting material.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Protocol 2: Column Chromatography: If the acid-base extraction is insufficient, column chromatography is the definitive method.[8]

    • Use a silica gel stationary phase.

    • A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • The di-Boc byproduct will elute first, followed by your desired mono-Boc product, and finally the polar starting material.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Solvents like THF, DCM, acetonitrile, and dioxane are commonly used and work well.[2][3] The choice can depend on the solubility of your starting material and the desired reaction temperature. For instance, THF is excellent for reactions from 0°C to room temperature.

Q: Do I need to use a base? A: While the reaction can proceed without a base, it is often slower.[9] A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be added (1.1 equivalents) to neutralize the acidic byproducts and drive the reaction to completion. However, strong bases can sometimes increase side reactions.[3]

Q: How can I best monitor the reaction? A: Thin Layer Chromatography (TLC) is the most effective method.[3] Use a mobile phase like 30% ethyl acetate in hexanes. The starting diamine will be a very polar spot (low Rf), the desired product will be less polar (higher Rf), and the di-Boc byproduct will be the least polar (highest Rf). Staining with ninhydrin can be useful as it will stain the primary amines of the starting material and product, but not the di-Boc byproduct.

Q: My starting 4-methyl-1,2-phenylenediamine is dark and looks impure. Should I purify it first? A: Yes. Aromatic diamines are prone to air oxidation, which can lead to colored impurities that complicate the reaction and purification. Purifying the diamine by recrystallization or sublimation before use is highly recommended for achieving the best results and a clean product.[8]

Data Summary Tables

Table 1: Effect of Stoichiometry and Temperature on Selectivity

Equivalents of Boc₂OTemperatureAddition MethodExpected Outcome
1.00°C to RTSlow, DropwiseHigh selectivity for mono-Boc product
1.0 - 1.140°CAll at onceFaster reaction, risk of di-Boc formation
> 1.2Room TempAll at onceSignificant di-Boc byproduct formation
1.0 (with 1 eq. acid)0°C to RTAll at onceExcellent selectivity for mono-Boc product

Experimental Workflow Diagram

This diagram outlines the optimized protocol for achieving high yield and selectivity.

G cluster_prep cluster_reaction cluster_monitoring cluster_workup A Dissolve Diamine in THF B Cool to 0 °C (Ice Bath) A->B D Add Boc₂O Solution Dropwise (1-2h) B->D C Prepare 1.0 eq Boc₂O in THF C->D E Stir Overnight, Warm to RT D->E F Monitor by TLC (Target: SM consumed) E->F G Quench with Water F->G H Acid/Base Extraction (Separate Di-Boc) G->H I Column Chromatography (if needed) H->I J Isolate Pure Product I->J

Caption: Optimized workflow for selective mono-Boc protection.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pittelkow, M., et al. (2007).
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]

  • Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 2-Amino-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc deprotection of 2-amino-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from the sterically hindered and electron-rich 2-amino-4-methylaniline, providing in-depth, field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of 2-amino-4-methylaniline incomplete?

A1: Incomplete deprotection of 2-amino-4-methylaniline is a common issue that can stem from several factors. The presence of two amine groups, one of which is sterically hindered by the adjacent methyl group, can impede the approach of the acid catalyst. Furthermore, the electron-donating nature of the amino and methyl groups can influence the reactivity of the substrate.[1] Insufficient acid strength or concentration, suboptimal reaction temperature, or inadequate reaction time are frequent culprits.[2][3]

Q2: What are the signs of an incomplete reaction?

A2: The most common indication of an incomplete reaction is the presence of the starting material, Boc-protected 2-amino-4-methylaniline, in your crude product. This can be easily monitored by Thin Layer Chromatography (TLC), where the starting material will have a different Rf value than the more polar product.[2][4] Other analytical techniques such as HPLC and NMR spectroscopy can also be used to quantify the extent of the reaction. In the ¹H NMR spectrum, the persistence of the characteristic tert-butyl singlet at approximately 1.4-1.5 ppm is a clear sign of incomplete deprotection.[5]

Q3: Can the acidic conditions damage my product?

A3: Yes, prolonged exposure to strong acids or elevated temperatures can lead to side reactions, including potential degradation of the desired product. While 2-amino-4-methylaniline is relatively robust, the possibility of acid-catalyzed side reactions should always be considered, especially if the reaction is forced with harsh conditions.

Q4: How do I choose between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) for the deprotection?

A4: The choice between TFA and HCl often depends on the specific requirements of your synthesis.[6]

  • TFA is a very strong acid and is often used neat or as a concentrated solution in dichloromethane (DCM).[7][8][9] It is highly effective but can be harsh. The resulting trifluoroacetate salt is often an oil, which can complicate purification.[10]

  • HCl is commonly used as a solution in an organic solvent like dioxane or methanol.[8][11] It is also a strong acid, and the resulting hydrochloride salt frequently precipitates as a crystalline solid, which can be easily isolated by filtration.[8][10]

For 2-amino-4-methylaniline, starting with a standard protocol using either TFA or HCl is reasonable, with the choice potentially being guided by the desired final salt form and downstream processing steps.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Deprotection - Unreacted Starting Material Observed

This is the most frequent challenge. The following workflow will guide you through a systematic approach to optimize your reaction conditions.

start Incomplete Deprotection Detected increase_acid Increase Acid Concentration or Equivalents start->increase_acid monitor Monitor by TLC/HPLC/NMR increase_acid->monitor After 1-2h extend_time Extend Reaction Time extend_time->monitor After 2-4h increase_temp Increase Reaction Temperature (with caution) increase_temp->monitor After 1-2h change_solvent Change Solvent System change_solvent->monitor After 2-4h change_acid Switch Acid (TFA <=> HCl) change_acid->monitor After 2-4h monitor->extend_time Incomplete monitor->increase_temp Still Incomplete monitor->change_solvent Still Incomplete monitor->change_acid Still Incomplete success Successful Deprotection monitor->success Complete reassess Re-evaluate Strategy monitor->reassess Persistent Issue

Caption: Troubleshooting workflow for incomplete Boc deprotection.

ParameterStandard ConditionOptimization StepsRationale & Causality
Acid Concentration 20-50% TFA in DCM or 4M HCl in Dioxane1. Increase TFA concentration to 50-100% (neat TFA).[2][12] 2. Use a higher concentration of HCl or add more equivalents.The Boc deprotection is an acid-catalyzed reaction.[7][13][14] Increasing the acid concentration enhances the rate of protonation of the carbamate, which is the initial step of the deprotection mechanism.[7][15]
Reaction Time 30 min - 2 hours1. Extend the reaction time to 4-6 hours. 2. Allow the reaction to stir overnight at room temperature.[2]The steric hindrance and electronic effects of 2-amino-4-methylaniline may slow down the reaction rate. Allowing more time can lead to complete conversion.
Temperature Room Temperature1. Gently warm the reaction to 30-40 °C.Increasing the temperature provides more kinetic energy to the molecules, overcoming the activation energy barrier for the reaction. However, this should be done cautiously to avoid potential side reactions.
Solvent DCM for TFA; Dioxane for HCl1. For TFA, switch from DCM to neat TFA.[2] 2. For HCl, consider using methanol or ethyl acetate as a co-solvent.[6][16]The solvent can influence the solubility of the substrate and the stability of the intermediates. A more polar solvent may facilitate the reaction.
Issue 2: Product Degradation or Side Reactions Observed

If you observe the formation of impurities alongside your desired product, it is crucial to switch to milder deprotection conditions.

ObservationPotential CauseRecommended Solution
Multiple spots on TLC, unexpected peaks in HPLC/MSHarsh acidic conditions leading to degradation.1. Decrease Acid Concentration: Use a lower concentration of TFA (e.g., 10-20% in DCM) or a more dilute HCl solution. 2. Lower Reaction Temperature: Perform the reaction at 0 °C. 3. Alternative Mild Methods: Consider using milder deprotection reagents.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve the Boc-protected 2-amino-4-methylaniline in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 1:1 DCM:TFA mixture).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC. The product, 2-amino-4-methylaniline, is more polar than the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Protocol 2: Standard Boc Deprotection with HCl in Dioxane
  • Dissolve the Boc-protected 2-amino-4-methylaniline in a minimal amount of a suitable solvent, or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.[8][11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8]

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[8]

Protocol 3: Milder Deprotection with Oxalyl Chloride in Methanol

For substrates that are sensitive to strong acids, this method can be a viable alternative.[17]

  • Dissolve the Boc-protected 2-amino-4-methylaniline (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.[17]

  • Stir the reaction for 1-4 hours, monitoring by TLC.[17]

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the product.

Mechanistic Insight: Acid-Catalyzed Boc Deprotection

Understanding the mechanism is key to effective troubleshooting. The deprotection proceeds through a series of well-defined steps.[7][14]

cluster_0 Mechanism of Boc Deprotection Boc-Amine R-NH-Boc Protonated_Boc-Amine R-NH-Boc(H+) Boc-Amine->Protonated_Boc-Amine 1. Protonation Carbamic_Acid R-NH-COOH Protonated_Boc-Amine->Carbamic_Acid 2. Fragmentation tert-butyl_cation (CH3)3C+ Protonated_Boc-Amine->tert-butyl_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine 3. Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Protonated_Amine R-NH3+ Free_Amine->Protonated_Amine 4. Protonation H+ H+ Acid Acid (TFA or HCl)

Caption: Mechanism of acid-catalyzed Boc deprotection.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[7][13][15]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][14]

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[7][13][14]

  • Final State: Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[7][14]

The reactive tert-butyl cation can be scavenged or may participate in side reactions, which is a consideration for more complex molecules.[7][18]

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2020). MDPI. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

  • Alternative Methods for Boc Deprotection. (2023, May 18). Reddit. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). International Journal of Organic Chemistry. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved from [Link]

  • Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. (2008, November). ResearchGate. Retrieved from [Link]

  • Specific solvent issues with BOC deprotection. (2026, January 7). American Chemical Society. Retrieved from [Link]

  • Boc De-protection. (2023, October 18). Reddit. Retrieved from [Link]

  • Boc deprotection conditions tested. (2023, December). ResearchGate. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Deprotection of N-Boc group of aliphatic amines a. (2015, January). ResearchGate. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025, August 6). ResearchGate. Retrieved from [Link]

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved from [Link]

  • Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA ? (2016, March 26). ResearchGate. Retrieved from [Link]

Sources

purification of tert-butyl (2-amino-4-methylphenyl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Purification of tert-butyl (2-amino-4-methylphenyl)carbamate by Column Chromatography

Welcome to the technical support center for the chromatographic purification of tert-butyl (2-amino-4-methylphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. As a molecule with both a nucleophilic primary amine and an acid-labile tert-butoxycarbonyl (Boc) protecting group, its purification requires a nuanced approach to avoid common pitfalls like product degradation and poor recovery.

This document moves beyond standard protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design robust purification methods.

Frequently Asked Questions (FAQs): Building a Foundation

This section addresses the most common preliminary questions regarding the purification of tert-butyl (2-amino-4-methylphenyl)carbamate.

Q1: What are the main challenges in purifying this specific molecule?

A: The primary challenges stem from the molecule's structure:

  • Acid Sensitivity: The Boc protecting group is notoriously sensitive to acid. Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause partial or complete cleavage of the Boc group, resulting in the formation of 4-methyl-1,2-phenylenediamine as a major impurity.[1]

  • Strong Adsorption & Tailing: The free primary aromatic amine (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption, lowering your overall yield.

  • Oxidation: Aromatic amines can be susceptible to oxidation, which can be exacerbated by prolonged exposure to silica gel and air, sometimes leading to the formation of colored impurities.

Q2: What is the recommended stationary phase?

A: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. However, due to the issues mentioned above, you have several options:

  • Standard Silica Gel: Use this if your crude material is relatively clean and the separation is straightforward. It is often necessary to co-elute with a base to mitigate tailing and on-column degradation.

  • Deactivated Silica Gel: This is a highly recommended alternative. By pre-treating the silica with a base like triethylamine, you neutralize the acidic sites, making it much safer for the acid-labile Boc group.[2]

  • Neutral Alumina: Alumina can be a good alternative if your compound is particularly unstable on silica. However, be aware that alumina can have its own activity issues and may require deactivation. Test on a small scale first.

Q3: How should I develop a suitable mobile phase (eluent)?

A: Mobile phase selection should always begin with Thin Layer Chromatography (TLC).

  • Start Simple: Begin with a binary system of a non-polar solvent and a polar solvent. The most common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc).

  • Target an Rf Value: Aim for an Rf (retention factor) of 0.25 - 0.35 for the target compound. This Rf value generally translates well from TLC to column chromatography, ensuring the compound elutes in a reasonable number of column volumes.[3]

  • Add a Modifier: If you observe streaking or a "comet-tail" spot on the TLC plate, it's a strong indicator of interaction with the stationary phase. Add a small amount of triethylamine (Et₃N) or ammonia solution (e.g., in methanol) to your eluent system (typically 0.1% to 1% v/v). This will compete for the acidic sites on the silica, resulting in a much sharper spot.[2]

Q4: How can I visualize the compound on a TLC plate?

A: Tert-butyl (2-amino-4-methylphenyl)carbamate has a UV-active aromatic ring, making visualization straightforward.

  • Primary Method: Use a UV lamp at 254 nm. The compound will appear as a dark spot on the fluorescent green background of the TLC plate.

  • Staining (with caution): While stains can be used, they are destructive. If needed, a potassium permanganate (KMnO₄) stain can be effective as it reacts with the amine group. Ninhydrin stain can also work for the primary amine, but the carbamate will not react.

Experimental Protocols: From Theory to Practice

Here we provide detailed, step-by-step methodologies for the purification process.

Protocol 1: Baseline Purification via Flash Column Chromatography

This protocol is suitable for relatively stable samples where speed is essential. It incorporates a basic modifier in the eluent to protect the compound.

Step 1: TLC Analysis & Solvent System Selection

  • Prepare several TLC chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • In a small vial, dissolve a tiny amount of your crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample on TLC plates and develop them in the prepared chambers.

  • Identify the solvent system that gives your target compound an Rf of ~0.3.

  • Prepare the final mobile phase by adding 0.5% triethylamine to the optimal Hexane:EtOAc ratio. For example, for 1 L of 8:2 Hexane:EtOAc, add 5 mL of Et₃N.

Step 2: Column Packing (Slurry Method)

  • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).

  • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.

  • With the stopcock closed, pour the slurry into the column.

  • Gently tap the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[4]

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica.

  • Carefully add this powder to the top of the packed column.

  • Gently add a thin layer of sand (2-5 mm) over the sample layer to prevent disturbance during solvent addition.[4]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute.

  • Begin collecting fractions immediately.

  • Monitor the elution process by collecting small samples from the eluting solvent and spotting them on a TLC plate.

  • Combine the fractions that contain your pure product.

Step 5: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove residual solvents and triethylamine.

Protocol 2: Deactivating Silica Gel for Acid-Sensitive Compounds

This method is superior for preventing Boc-group cleavage and is highly recommended if you have experienced product degradation.

  • Prepare the Neutralizing Eluent: Prepare a solution of your chosen mobile phase (e.g., 8:2 Hexane:EtOAc) containing 1-2% triethylamine.

  • Pack the Column: Pack the column with silica gel using the neutralizing eluent, as described in Protocol 1.

  • Flush the Column: Pass 2-3 full column volumes of this neutralizing eluent through the packed silica bed. This ensures that all acidic sites are thoroughly neutralized. Discard the flushed solvent.[2]

  • Switch to Final Eluent: Switch the mobile phase to your final running eluent, which can either contain a lower concentration of triethylamine (e.g., 0.1-0.5%) or none at all, depending on your TLC analysis.

  • Load and Elute: Proceed with sample loading and elution as described in Protocol 1. This pre-treated column provides a much milder environment for your compound.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems in a quick-reference format.

Data Summary Table: Common Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Spots 1. Incorrect mobile phase polarity.2. Column overloaded with sample.3. Poorly packed column (channeling).4. Sample band is too diffuse.1. Re-optimize the mobile phase using TLC. Consider using a less polar system or a gradient elution.[5]2. Use a larger column or reduce the sample load (aim for 1-2% of silica mass).3. Repack the column carefully, ensuring no air bubbles.4. Use the dry loading method to ensure a tight starting band.
Compound Streaking / Tailing 1. Strong interaction with acidic silica.2. Compound is not fully soluble in the mobile phase.1. Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase.[2]2. Change to a slightly more polar mobile phase to improve solubility.
Low or No Recovery of Compound 1. Compound is irreversibly adsorbed to the silica.2. Compound is too polar and has not eluted yet.1. This often happens with basic amines on acidic silica. Try eluting with a highly polar "strip" solvent (e.g., 10% Methanol in DCM with 1% NH₄OH). For future runs, use deactivated silica (Protocol 2).2. Gradually increase the polarity of the mobile phase (gradient elution).[5]
New, More Polar Spot Appears in Fractions (Product Degradation) 1. Cleavage of the Boc-protecting group on acidic silica.2. Oxidation of the aromatic amine.1. The new spot is likely the deprotected diamine. Immediately switch to using deactivated silica (Protocol 2) or neutral alumina for all subsequent purifications.2. Work quickly, avoid leaving the compound on the column for extended periods, and consider flushing solvents with nitrogen or argon before use.
Column Cracks or Runs Dry 1. Heat generated by solvent-silica interaction.2. Inconsistent pressure or solvent flow.1. Pack the column using the slurry method with the intended mobile phase to dissipate heat beforehand.2. Maintain a constant solvent head and pressure. Never let the solvent level drop below the top of the silica bed.
Visualization: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and resolving poor separation during column chromatography.

Troubleshooting_Workflow start Problem: Poor Separation check_tlc Review TLC Data (Rf, Spot Shape) start->check_tlc streaking Is there streaking/tailing on TLC? check_tlc->streaking add_base Solution: Add 0.5-1% Et3N or NH4OH to eluent. streaking->add_base Yes rf_ok Is Rf between 0.2 - 0.4? streaking->rf_ok No adjust_polarity Solution: Adjust eluent polarity. Decrease polar solvent for high Rf. Increase for low Rf. rf_ok->adjust_polarity No check_loading Review Column Conditions rf_ok->check_loading Yes overloaded Was column overloaded? (>5% sample:silica ratio) check_loading->overloaded reduce_load Solution: Reduce sample load or use a larger column. overloaded->reduce_load Yes loading_method Was wet loading used with a strong solvent? overloaded->loading_method No dry_load Solution: Use dry loading method to tighten sample band. loading_method->dry_load Yes repack Solution: Repack column carefully. Ensure no air gaps or channels. loading_method->repack No, suspect packing

Caption: Troubleshooting Decision Tree for Poor Separation.

References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link][6][7]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link][5]

  • Wade, L. G. & Simek, J. W. (2017). Organic Chemistry, 9th Edition. Pearson.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link][1]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link][2]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link][4]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link][3]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate. This key intermediate is crucial in the development of various pharmaceutical agents, where its purity is paramount. The selective N-Boc protection of 4-methyl-1,2-phenylenediamine is a common synthetic route; however, like many reactions involving symmetrical or near-symmetrical diamines, it is prone to the formation of specific byproducts. This guide provides in-depth troubleshooting and analytical strategies to help you identify and mitigate the formation of these impurities, ensuring the quality and integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate?

A1: The most frequently encountered byproducts arise from the reaction stoichiometry and the relative reactivity of the two amino groups on the 4-methyl-1,2-phenylenediamine starting material. The primary byproducts to anticipate are:

  • Unreacted Starting Material: 4-methyl-1,2-phenylenediamine.

  • Di-Boc Protected Byproduct: Di-tert-butyl (4-methyl-1,2-phenylene)dicarbamate. This is formed when both amino groups are protected by the tert-butoxycarbonyl (Boc) group.[1][2]

  • Over-alkylation Products: Although less common with Boc protection, side reactions can lead to minor impurities.[3][4]

  • Impurities from Reagents: Residual di-tert-butyl dicarbonate ((Boc)₂O) or its breakdown products.

Q2: Why is the formation of the di-Boc protected byproduct so common?

A2: The two amino groups on 4-methyl-1,2-phenylenediamine have similar nucleophilicity. While the amino group at the 2-position is slightly more sterically hindered by the adjacent methyl group, this is often not sufficient to achieve perfect selectivity. When using reagents like di-tert-butyl dicarbonate ((Boc)₂O), it can be challenging to stop the reaction precisely after the mono-protection of one amino group, leading to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.[2]

Q3: How do reaction conditions influence the formation of these byproducts?

A3: Reaction conditions play a critical role in controlling selectivity. Key factors include:

  • Stoichiometry: Using a slight excess of the diamine compared to the Boc-anhydride can favor the formation of the mono-protected product.[2] Conversely, an excess of (Boc)₂O will drive the reaction towards the di-protected byproduct.

  • Temperature: Lower temperatures generally improve selectivity by slowing down the reaction rate, allowing for better control.

  • Rate of Addition: Slow, dropwise addition of the Boc-anhydride to the diamine solution helps to maintain a low concentration of the protecting agent, which minimizes the chance of di-protection.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and analysis.

Scenario 1: My TLC plate shows three spots after the reaction.
  • Observation: Thin-layer chromatography (TLC) of the crude reaction mixture shows three distinct spots.

  • Likely Cause: This is the classic profile for a mono-Boc protection of a diamine. The spots likely correspond to the unreacted diamine (most polar, lowest Rf), the desired mono-Boc product (intermediate polarity and Rf), and the di-Boc byproduct (least polar, highest Rf).

  • Troubleshooting Steps:

    • Co-spotting: To confirm the identity of each spot, run a new TLC plate and co-spot your crude reaction mixture with the 4-methyl-1,2-phenylenediamine starting material. The spot that aligns with the starting material is your unreacted diamine.

    • Purification: The difference in polarity between the three components is usually sufficient for effective separation by column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) should provide good separation.

Scenario 2: My LC-MS results show an unexpected peak with a mass of [M+H]⁺ = 323.2.
  • Observation: You observe a mass peak that does not correspond to your starting material or desired product.

  • Likely Cause: The expected mass for the desired mono-Boc product, tert-butyl (2-amino-4-methylphenyl)carbamate, is 222.28 g/mol ([M+H]⁺ = 223.2). A mass of 323.2 ([M+H]⁺) corresponds to the di-Boc protected byproduct, di-tert-butyl (4-methyl-1,2-phenylene)dicarbamate (molecular weight 322.42 g/mol ).

  • Troubleshooting Steps:

    • Review Reaction Conditions: This result strongly suggests that an excess of the Boc-anhydride was used, or the reaction was allowed to proceed for too long.

    • Optimize Stoichiometry: In subsequent reactions, carefully control the stoichiometry of (Boc)₂O, often using slightly less than one equivalent relative to the diamine.

    • Analytical Confirmation: The presence of this byproduct can be further confirmed using ¹H NMR, where you would expect to see two NH signals and two sets of tert-butyl signals.

Scenario 3: The ¹H NMR of my purified product shows two singlets around 1.4-1.5 ppm.
  • Observation: The proton NMR spectrum of the purified compound shows two distinct singlets in the tert-butyl region.

  • Likely Cause: This is indicative of a mixture of regioisomers: tert-butyl (2-amino-4-methylphenyl)carbamate and tert-butyl (5-amino-2-methylphenyl)carbamate. The electronic and steric environment of the Boc group is slightly different in each isomer, leading to two separate signals.

  • Troubleshooting Steps:

    • Increase Spectrometer Resolution: Ensure you are using a high-field NMR spectrometer (e.g., 400 MHz or higher) to resolve these signals clearly.

    • Advanced NMR Techniques: 2D NMR techniques like HSQC and HMBC can help to definitively assign the structures of the two isomers by correlating the protons of the Boc groups to their respective carbonyl carbons.

    • Chromatographic Separation: These isomers are often very difficult to separate by standard column chromatography. Specialized chiral chromatography or careful optimization of reverse-phase HPLC conditions may be required if isomeric purity is critical.

Data Summary of Potential Byproducts

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺Key ¹H NMR Signals (in CDCl₃)
4-methyl-1,2-phenylenediamine 122.17123.1Aromatic protons, two broad NH₂ signals
tert-butyl (2-amino-4-methylphenyl)carbamate (Product) 222.28223.2~1.50 ppm (s, 9H), ~2.25 ppm (s, 3H), aromatic protons, NH and NH₂ signals
Di-tert-butyl (4-methyl-1,2-phenylene)dicarbamate 322.42323.2~1.51 ppm (s, 18H), ~2.30 ppm (s, 3H), aromatic protons, two NH signals

Analytical and Prevention Protocols

Protocol 1: Step-by-Step HPLC-MS Analysis for Byproduct Identification

This protocol provides a general method for analyzing the purity of your product and identifying byproducts.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of your crude or purified product in 1 mL of a suitable solvent like methanol or acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute compounds based on their polarity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Correlate the peaks in your UV chromatogram with the mass spectra.

    • Identify the peaks corresponding to the starting material, mono-Boc product, and di-Boc byproduct based on their expected masses. It's important to note that Boc-protected amines can sometimes undergo fragmentation in the mass spectrometer.[6][7][8]

Protocol 2: A Strategy for Minimizing Di-Boc Byproduct Formation

This approach, adapted from methods for selective mono-protection of diamines, utilizes in-situ formation of the diamine hydrochloride salt to improve selectivity.[9][10]

  • Dissolve the Diamine: Dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent like methanol or THF at 0 °C.

  • Protonation: Slowly add one equivalent of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). This protonates one of the amino groups, deactivating it towards the Boc-anhydride.

  • Addition of Base: Add a non-nucleophilic base like triethylamine (1.0 equivalent) to neutralize the HCl salt.

  • Boc Protection: Slowly add di-tert-butyl dicarbonate (0.95 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, proceed with a standard aqueous work-up.

Visualizations

Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_identification Identification synthesis Boc Protection Reaction tlc TLC Analysis synthesis->tlc three_spots Three Spots on TLC? tlc->three_spots lcms LC-MS Analysis unexpected_mass Unexpected Mass in MS? lcms->unexpected_mass nmr NMR Analysis extra_nmr_signals Extra Signals in NMR? nmr->extra_nmr_signals three_spots->lcms No id_sm Identify Starting Material three_spots->id_sm Yes unexpected_mass->nmr No id_diproduct Identify Di-Boc Byproduct unexpected_mass->id_diproduct Yes id_isomers Identify Regioisomers extra_nmr_signals->id_isomers Yes

Caption: A general workflow for identifying byproducts in the synthesis.

Decision Tree for Troubleshooting

Troubleshooting_Decision_Tree start Crude Product Analysis tlc_check TLC shows multiple spots? start->tlc_check lcms_check LC-MS shows unexpected mass? tlc_check->lcms_check No repurify Action: Repurify by Column Chromatography tlc_check->repurify Yes nmr_check NMR shows extra signals? lcms_check->nmr_check No optimize_stoichiometry Action: Optimize Stoichiometry lcms_check->optimize_stoichiometry Yes (Di-Boc byproduct) advanced_analysis Action: Use 2D NMR for isomer identification nmr_check->advanced_analysis Yes (Regioisomers)

Caption: A decision tree for troubleshooting common issues.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbon
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Technical Support Center: Reactions with Boc-Protected Amines. Benchchem.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Selective Mono‐BOC Protection of Diamines.

Sources

preventing side reactions during the acylation of tert-butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective acylation of tert-butyl (2-amino-4-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this crucial synthetic step. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve high yields of the desired mono-acylated product.

Introduction: The Challenge of Selective Acylation

The acylation of tert-butyl (2-amino-4-methylphenyl)carbamate presents a classic chemoselectivity challenge. The substrate contains two nitrogen nucleophiles: a primary aromatic amine (-NH₂) and a carbamate (-NHBoc). The primary amine is significantly more nucleophilic and should, in principle, react selectively. However, various side reactions can occur under suboptimal conditions, leading to impurities that complicate downstream processing. This guide provides troubleshooting strategies and validated protocols to ensure a clean and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of?

The primary side reactions are:

  • Diacylation: Acylation of both the primary amine and the carbamate nitrogen.

  • N'-Acylation: Acylation of the carbamate nitrogen instead of the primary amine.

  • Boc Deprotection: Loss of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

  • Low Conversion: Incomplete reaction leading to a mixture of starting material and product.

Q2: Why is diacylation a problem, and how can I avoid it?

Diacylation occurs when the acylating agent is too reactive or used in excess, leading to the formation of a byproduct where both the primary amine and the carbamate nitrogen are acylated. This is more likely to happen under harsh reaction conditions (e.g., high temperatures).

To avoid diacylation:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent.

  • Moderate Reaction Temperature: Run the reaction at a controlled temperature, typically between 0 °C and room temperature.

  • Choose the Right Acylating Agent: For highly reactive acyl chlorides, consider using a less reactive alternative like an acid anhydride or employing a controlled addition method.

Q3: Can the carbamate nitrogen be acylated? How do I prevent this?

While the primary aromatic amine is more nucleophilic, acylation of the carbamate nitrogen can occur, especially with highly reactive electrophiles or in the presence of a strong base that can deprotonate the carbamate.

To prevent N'-acylation:

  • Avoid Strong Bases: Use a non-nucleophilic organic base like triethylamine or pyridine to scavenge the acid byproduct. Avoid stronger bases like sodium hydride unless absolutely necessary and with careful temperature control.

  • Reaction Temperature: Lower reaction temperatures will favor the more kinetically favorable acylation of the primary amine.

Q4: My Boc group is being cleaved during the reaction or workup. What's causing this and how can I stop it?

The Boc group is labile under acidic conditions. If your reaction generates a strong acid (like HCl from an acyl chloride) that is not effectively neutralized, or if you use acidic conditions during the aqueous workup, you risk deprotection.

To prevent Boc deprotection:

  • Use a Base: Always include a base like triethylamine or pyridine in your reaction mixture to neutralize any generated acid.

  • Neutral or Basic Workup: During the workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid before concentrating the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant amount of diacylated byproduct observed by TLC/LC-MS. 1. Excess acylating agent. 2. High reaction temperature. 3. Highly reactive acylating agent.1. Reduce the equivalents of acylating agent to 1.05-1.1. 2. Perform the reaction at 0 °C or lower. 3. Add the acylating agent dropwise as a solution to maintain a low concentration.
Presence of starting material even after prolonged reaction time. 1. Insufficiently reactive acylating agent. 2. Low reaction temperature. 3. Inadequate mixing.1. Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 2. Allow the reaction to slowly warm to room temperature. 3. Ensure efficient stirring throughout the reaction.
Formation of 2,4-diaminotoluene as a byproduct. 1. Acidic conditions during reaction or workup. 2. Hydrolysis of the Boc group.1. Ensure at least 2 equivalents of a non-nucleophilic base are present. 2. Use a saturated sodium bicarbonate or dilute sodium carbonate solution for the aqueous wash.
Complex mixture of products. 1. Multiple side reactions occurring. 2. Decomposition of starting material or product.1. Re-evaluate the entire protocol. Start with a standard, mild acylation protocol (see below). 2. Ensure the purity of your starting materials and solvents.

Experimental Protocols

Protocol 1: Standard Acylation with Acyl Chloride

This protocol is a good starting point for most acylations of tert-butyl (2-amino-4-methylphenyl)carbamate.

Materials:

  • tert-butyl (2-amino-4-methylphenyl)carbamate

  • Acyl chloride (1.1 equivalents)

  • Triethylamine (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl (2-amino-4-methylphenyl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acylation with Acid Anhydride

This protocol is suitable for less reactive substrates or when a milder acylating agent is preferred.

Materials:

  • tert-butyl (2-amino-4-methylphenyl)carbamate

  • Acid anhydride (1.2 equivalents)

  • Pyridine (as solvent or co-solvent)

  • Dichloromethane (DCM), anhydrous (optional)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl (2-amino-4-methylphenyl)carbamate in pyridine (or a mixture of pyridine and DCM).

  • Add the acid anhydride to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Visualizing the Reaction Pathway

Desired Reaction: Mono-acylation

start tert-butyl (2-amino-4-methylphenyl)carbamate product Desired Mono-acylated Product start->product Selective acylation at -NH2 acyl_agent R-COCl / (R-CO)2O

Caption: Selective acylation at the primary amine.

Side Reaction: Diacylation

start tert-butyl (2-amino-4-methylphenyl)carbamate diacyl_product Diacylated Byproduct start->diacyl_product Acylation at -NH2 and -NHBoc acyl_agent Excess R-COCl

Caption: Unwanted diacylation side reaction.

Side Reaction: Boc Deprotection

start tert-butyl (2-amino-4-methylphenyl)carbamate deprotected_product Deprotected Byproduct start->deprotected_product Loss of Boc group acid Acidic Conditions (H+)

Caption: Unwanted Boc deprotection side reaction.

References

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link][1]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link][2]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. [Link][3][4]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link][5]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinazolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Quinazolines and their derivatives are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The successful synthesis of these scaffolds is paramount. This guide provides troubleshooting strategies and detailed protocols to help you navigate the complexities of quinazoline synthesis and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not observing any of the desired quinazoline product. What are the likely causes, and how can I troubleshoot this?

Answer: Low or non-existent yield is a frequent hurdle in organic synthesis. A systematic evaluation of your experimental parameters is key to pinpointing the issue.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables that can dramatically influence the outcome of your synthesis.[6][7]

    • Temperature: Many classical quinazoline syntheses, such as those involving cyclization, may necessitate elevated temperatures to overcome activation energy barriers.[6][8] Conversely, modern catalytic methods often proceed under milder conditions.[9] It is crucial to consult the specific protocol you are following. If the reaction is not proceeding, consider performing a temperature screen by setting up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimum.[8][10]

    • Reaction Time: The time required for completion can range from a few hours to over 24 hours.[6] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and to ensure the starting material is being consumed.[6][8]

    • Solvent: The polarity and boiling point of the solvent can significantly affect reactant solubility, reaction rates, and the stability of intermediates.[8] Commonly used solvents include ethanol, toluene, and DMF.[6] In some syntheses, highly polar solvents like DMF and even water have been shown to provide excellent yields, while non-polar solvents are less effective.[11] A solvent screen with a variety of solvents of different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) can help identify the best medium for your specific reaction.[8][11]

  • Poor Quality of Starting Materials: The purity of your reactants is paramount. Impurities in starting materials such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to unwanted side reactions and a decrease in the yield of the desired product.[7][8]

    • Verification and Purification: Always verify the purity of your starting materials using appropriate analytical techniques (NMR, GC-MS, or melting point). If necessary, purify your starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from a suitable solvent.[8]

  • Catalyst Inefficiency: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are critical factors.[8]

    • Catalyst Selection and Activity: A wide range of transition-metal catalysts, including those based on palladium, copper, manganese, and iron, have been successfully employed in quinazoline synthesis.[2][12][13] Metal-free catalytic systems have also been developed.[7][9] If you suspect catalyst deactivation, try using a fresh batch. Ensure that the catalyst is not being "poisoned" by impurities present in the starting materials or solvent. Optimizing the catalyst loading is also a crucial step.[8]

  • Atmosphere Control: Certain reactions are sensitive to atmospheric oxygen or moisture.[7] Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of sensitive reagents and intermediates, thereby improving the overall yield.[7]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are common side reactions, and how can I minimize them?

Answer: The formation of multiple products is often a sign of competing reaction pathways or the degradation of reactants or products.

Possible Causes & Solutions:

  • Side Reactions: Depending on the specific synthetic route, various side reactions can compete with the desired quinazoline formation.[8] For example, in reactions involving aldehydes, self-condensation (aldol condensation) of the aldehyde can occur, especially under basic conditions.[14]

    • Minimizing Side Reactions: Carefully controlling the reaction temperature can often favor the desired reaction pathway. Lowering the temperature may reduce the rate of side reactions. Additionally, the order of reagent addition can be critical. In some cases, adding a reagent slowly can maintain a low concentration of that reagent in the reaction mixture, thereby suppressing unwanted side reactions.

  • Product Degradation: The quinazoline ring itself can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures.[15] This can lead to the formation of 2-aminobenzaldehyde or its self-condensation products.[15]

    • Preventing Degradation: Ensure that the pH of your reaction mixture and during the workup is controlled. If possible, use milder reaction conditions. Monitoring the reaction progress can also help to stop the reaction once the maximum yield of the desired product is achieved, preventing subsequent degradation.

  • Over-oxidation or Incomplete Oxidation: In syntheses that involve an oxidation step, both incomplete oxidation leading to dihydroquinazoline intermediates and over-oxidation can be problematic.

    • Optimizing Oxidation: The choice and stoichiometry of the oxidizing agent are critical. Common oxidants include oxygen (from air), tert-butyl hydroperoxide (TBHP), and iodine.[9][16][17] Screening different oxidants and optimizing their concentration can lead to a cleaner reaction profile.

Issue 3: Product Isolation and Purification Challenges

Question: I'm having difficulty isolating and purifying my quinazoline product. What are some common issues and recommended procedures?

Answer: Effective product isolation and purification are just as critical as the reaction itself for obtaining a high-purity final compound.

Possible Causes & Solutions:

  • Product Precipitation/Crystallization Issues:

    • Recrystallization Solvent Selection: The choice of the right solvent or solvent mixture is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] It's advisable to test the solubility of your crude product in a range of solvents to find the optimal one.[8] Slow cooling of the saturated solution is recommended to promote the formation of pure crystals.[8]

  • Loss of Product on Silica Gel Column:

    • Irreversible Adsorption: Some quinazoline derivatives, particularly those with basic nitrogen atoms, can adsorb strongly or irreversibly to acidic silica gel.

    • Mitigation Strategies: To prevent this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. Alternatively, using a different stationary phase like neutral or basic alumina might be more suitable for your compound.

  • Co-elution with Impurities: If your product co-elutes with impurities during column chromatography, you may need to optimize your separation method.

    • Improving Separation: Try using a different solvent system with a different polarity. A shallower gradient during elution can also improve the separation of closely eluting compounds. If these measures are insufficient, consider alternative purification techniques such as preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in quinazoline synthesis?

A1: Catalysts play a pivotal role in many modern quinazoline syntheses by providing alternative, lower-energy reaction pathways, thus increasing the reaction rate and often allowing for milder reaction conditions. Transition metals like palladium, copper, and iron are widely used to facilitate key bond-forming steps, such as C-N and C-C couplings.[1][2][12] For instance, copper catalysts are often used in cascade reactions for the synthesis of quinazoline derivatives.[18] Lewis acids, such as BF3-Et2O, can also be used to activate substrates and promote cyclization.[10][19]

Q2: How does microwave irradiation assist in quinazoline synthesis?

A2: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[1][7][20] Microwaves provide rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate and minimize the formation of byproducts.[20] This technique has been successfully applied to various quinazoline syntheses, including intramolecular heterocyclization and multi-component reactions.[20][21]

Q3: Can I run my quinazoline synthesis under solvent-free conditions?

A3: Yes, solvent-free, or "neat," reaction conditions are a key aspect of green chemistry and have been successfully applied to the synthesis of quinazolines.[22] These conditions can reduce environmental impact, simplify workup procedures, and in some cases, improve reaction rates and yields. Microwave-assisted solvent-free synthesis is a particularly effective combination.[1] For example, the reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate can be performed under solvent-free conditions at 120°C to yield quinazoline derivatives.[2]

Q4: What are some common starting materials for quinazoline synthesis?

A4: A variety of readily available starting materials can be used for the synthesis of the quinazoline core. Some of the most common precursors include anthranilic acid and its derivatives (e.g., isatoic anhydride, 2-aminobenzamides, 2-aminobenzonitriles), 2-aminobenzylamines, and 2-aminobenzophenones.[4][6][7][23][24] The choice of starting material will depend on the desired substitution pattern on the final quinazoline product and the specific synthetic methodology being employed.

Experimental Protocols

General Protocol for Temperature and Solvent Screening

This protocol provides a general workflow for optimizing reaction temperature and solvent for a generic quinazoline synthesis.

  • Setup: In a series of small reaction vials, place your starting materials and catalyst (if applicable) under an inert atmosphere.

  • Solvent Addition: To each vial, add a different solvent to be screened (e.g., Toluene, DMF, Ethanol, Acetonitrile, Water).

  • Temperature Screening: Place the vials in a heating block with multiple wells, each set to a different temperature (e.g., RT, 50 °C, 80 °C, 120 °C).

  • Monitoring: At regular intervals (e.g., 1h, 3h, 6h, 12h, 24h), take a small aliquot from each reaction vial and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the results to identify the solvent and temperature combination that provides the highest conversion to the desired product with the fewest byproducts.

General Workup and Purification Protocol
  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by adding water or a saturated aqueous solution (e.g., NH4Cl).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to afford the pure quinazoline derivative.[8]

Data Presentation

Table 1: Effect of Solvent on Quinazoline Synthesis Yield

The following table illustrates the significant impact of solvent choice on the yield of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2.

EntrySolventYield (%)
1EthanolIneffective
2TolueneIneffective
3THFIneffective
4DMF85-91
5Water91

Data adapted from a study on the synthesis of quinazoline-2,4(1H,3H)-diones.[11]

Table 2: Optimization of Reaction Conditions for 4-Methylquinazoline Synthesis

This table demonstrates the optimization of various parameters for the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide.

ParameterCondition ACondition B (Optimized)Yield (%)
CatalystNoneBF3-Et2O86
TemperatureAmbient150 °C86
Time-6 h86

Data adapted from a study on the optimization of 4-methylquinazoline synthesis.[7][10]

Visualizations

General Reaction Mechanism for Quinazoline Synthesis

The following diagram illustrates a generalized mechanism for the synthesis of quinazolines from 2-aminobenzylamines and aldehydes, which involves condensation followed by cyclization and oxidation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminobenzylamine C Schiff Base Intermediate A->C Condensation (-H2O) B Aldehyde B->C D Dihydroquinazoline C->D Intramolecular Cyclization E Quinazoline D->E Oxidation (-2H)

Caption: A generalized reaction pathway for quinazoline synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to troubleshooting low reaction yields.

G start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal check_catalyst Check Catalyst Activity (if applicable) check_conditions->check_catalyst Optimal optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Screen Solvents optimize_time->optimize_solvent optimize_solvent->check_catalyst fresh_catalyst Use Fresh Catalyst & Optimize Loading check_catalyst->fresh_catalyst Inactive check_atmosphere Consider Atmosphere Sensitivity check_catalyst->check_atmosphere Active fresh_catalyst->check_atmosphere inert_atmosphere Run Under Inert Atmosphere check_atmosphere->inert_atmosphere Sensitive success Improved Yield check_atmosphere->success Not Sensitive inert_atmosphere->success

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Qin, C., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Banu, H., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Kaur, H., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Various Authors. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. [Link]

  • Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. [Link]

  • Abdelkhalek, A.S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Al-Masoudi, N. A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Bassey, I. O., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • Banu, H., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • Various Authors. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Asif, M. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Various Authors. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate. [Link]

  • Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Kaur, H., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]

  • Sharma, P. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • Various Authors. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]

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Technical Support Center: A Guide to the Stability and Storage of tert-butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl (2-amino-4-methylphenyl)carbamate. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.

Core Concepts: Understanding the Chemistry of tert-butyl (2-amino-4-methylphenyl)carbamate

Tert-butyl (2-amino-4-methylphenyl)carbamate is a bifunctional molecule featuring a Boc-protected aniline and a free primary amine on a substituted phenyl ring. The stability of this compound is primarily governed by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the aromatic amine.

The Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage, liberating the free diamine, isobutylene, and carbon dioxide.[1] Conversely, the Boc group is generally stable to most nucleophiles and bases.[1] The presence of a free amino group on the aromatic ring also introduces the potential for oxidative degradation, which can often be identified by a change in the material's color.

This guide will provide you with the necessary knowledge to mitigate these potential stability issues through proper storage and handling.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that you may encounter during your experiments with tert-butyl (2-amino-4-methylphenyl)carbamate.

Issue: Compound Discoloration (From White/Off-White to Yellow/Brown)
  • Symptom: Your previously white or off-white solid has developed a yellow or brown tint upon storage.[2][3][4]

  • Probable Cause: This is a common indicator of oxidation of the free amino group on the phenyl ring. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures.

  • Solution Workflow:

    • Purity Assessment: Before use, assess the purity of the discolored material using an appropriate analytical method such as HPLC or LC-MS to quantify the level of impurities.

    • Inert Atmosphere Storage: If you intend to store the compound for an extended period, purge the container with an inert gas like argon or nitrogen before sealing.[5]

    • Minimize Headspace: Transfer the required amount to a smaller, appropriately sized vial to minimize the amount of air in the container.

    • Re-purification (If Necessary): If the impurity level is unacceptable for your application, consider re-purifying a small amount of the material by column chromatography or recrystallization.

Issue: Inconsistent Reaction Yields or Unexpected Side Products
  • Symptom: You are experiencing lower than expected yields in a reaction where the Boc-protected amine is intended to remain intact, or you are observing the formation of the deprotected diamine byproduct.

  • Probable Cause: Accidental cleavage of the Boc group due to acidic conditions.[1] This can be caused by acidic reagents, solvents, or even acidic impurities on glassware.

  • Solution Workflow:

    Start Low Yield or Side Products Observed Check_Reagents Verify pH of all reagents and solvents Start->Check_Reagents Check_Glassware Ensure glassware is free of acidic residue Start->Check_Glassware Add_Base Incorporate a non-nucleophilic base (e.g., DIPEA) Check_Reagents->Add_Base Check_Glassware->Add_Base Monitor_Reaction Monitor reaction progress by TLC or LC-MS Add_Base->Monitor_Reaction Troubleshoot_Further Investigate other reaction parameters Monitor_Reaction->Troubleshoot_Further Issue Persists

    Caption: Troubleshooting workflow for unexpected Boc-deprotection.

    • Reagent and Solvent Check: Ensure that all reagents and solvents used in your reaction are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

    • Glassware Preparation: Wash glassware with a base solution (e.g., dilute ammonium hydroxide), followed by a thorough rinse with deionized water and drying before use.

    • Inclusion of a Scavenger Base: If your reaction conditions are mildly acidic, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any trace acid.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to check for the appearance of the deprotected product.

Issue: Poor Solubility in Aprotic Solvents
  • Symptom: The compound does not fully dissolve in common aprotic organic solvents at the desired concentration.

  • Probable Cause: While many Boc-protected compounds are readily soluble in a range of organic solvents, the presence of two polar amino groups in tert-butyl (2-amino-4-methylphenyl)carbamate can increase its polarity and potential for intermolecular hydrogen bonding, thus reducing its solubility in non-polar solvents.

  • Solution Workflow:

    • Solvent Screening: Test the solubility in a small scale with a range of solvents, including more polar options like THF, 2-MeTHF, or acetonitrile.

    • Gentle Warming: Gentle warming of the mixture can help to increase solubility. However, be cautious with prolonged heating to avoid potential degradation.

    • Co-solvent System: Consider using a co-solvent system. For instance, adding a small amount of a more polar solvent like methanol or ethanol to a slurry of the compound in a less polar solvent can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Refrigeration is recommended.[5] To further protect against oxidative degradation, storing under an inert atmosphere (argon or nitrogen) is advisable.[5]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation of the free amino group.[5]
Light Amber vial or dark placeProtects against light-induced degradation.[6]
Moisture Tightly sealed container in a dry placeThe compound is a solid, and moisture can facilitate degradation.[2]

Q2: Is this compound compatible with strong acids or bases?

No. The Boc protecting group is labile to strong acids.[1] While it is generally stable to bases, strong basic conditions could potentially affect other parts of the molecule or be incompatible with your desired reaction.[1]

Q3: What are the expected hazardous decomposition products?

Upon thermal decomposition, this compound may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

Q4: What is the recommended retest interval for this product?

It is good practice to re-evaluate the purity of the material if it has been stored for more than 12 months, or if any physical changes, such as discoloration, have been observed.[7]

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of tert-butyl (2-amino-4-methylphenyl)carbamate.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent mixture to create a 1 mg/mL stock solution.

    • Mobile Phase:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5-10 µL

      • Detection Wavelength: 254 nm

      • Gradient: Start with a 10-minute gradient from 10% B to 90% B. This can be optimized based on the results.

    • Analysis: Run a blank (injection of the solvent used for sample preparation) followed by the sample. The purity can be estimated by the relative peak area of the main component.

References

  • ChemicalBook. (2025). tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl N-{ 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-BOC-1,2-diaminoethane.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl carbamate.
  • MedChemExpress. (2025). tert-Butyl 4-(methylamino)butylcarbamate-SDS.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl carbamate.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL 2-AMINO-2-THIOXOETHYLCARBAMATE.
  • PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Biosynth. (2026). Retest Statement tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate.
  • Kearney, P. C., & Kaufman, D. D. (Eds.). (1969).
  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.
  • PubChem. (n.d.). Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate.
  • Tsuzuki, Y., et al. (2001). Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol)
  • ChemicalBook. (n.d.). tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-aminophenyl)carbamate.
  • Biosynth. (n.d.). tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate.
  • BLDpharm. (n.d.). tert-Butyl (2-((2-amino-3-methylphenyl)amino)ethyl)carbamate.
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline.
  • PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate.
  • HPC Standards. (n.d.). 2-tert-Butyl-4-methylphenol.

Sources

Technical Support Center: Large-Scale Synthesis of tert-Butyl (2-Amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we address common challenges encountered during synthesis and purification, offering expert insights and practical troubleshooting strategies in a question-and-answer format to ensure the integrity and efficiency of your process.

Section 1: Reaction Optimization and Selectivity

Question 1: We are observing significant formation of the di-Boc protected by-product, tert-butyl (2-((tert-butoxycarbonyl)amino)-4-methylphenyl)carbamate, during our large-scale synthesis. How can we improve the selectivity for the desired mono-Boc product?

Answer:

This is a common challenge in the synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate, stemming from the presence of two nucleophilic amino groups in the starting material, 4-methyl-1,2-phenylenediamine. On a large scale, localized concentration gradients and temperature fluctuations can exacerbate the formation of the di-protected species. To enhance selectivity, consider the following strategies:

  • Control of Stoichiometry and Reagent Addition: The most critical factor is the precise control of the molar ratio of di-tert-butyl dicarbonate (Boc₂O) to the diamine. A 1:1 molar ratio is the theoretical ideal; however, in practice, a slight excess of the diamine may be used to ensure complete consumption of the more expensive Boc₂O. Crucially, the addition of Boc₂O should be slow and controlled, preferably using a syringe pump or a dropping funnel with a pressure-equalizing arm, to maintain a low concentration of the protecting agent in the reaction mixture at all times. This minimizes the chance of a second reaction with the already mono-protected product.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. A solvent that allows for good solubility of the diamine starting material while not being overly polar is often preferred. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used at laboratory scale. For larger scale operations, consider solvents like methyl tert-butyl ether (MTBE) or acetonitrile, which offer good solubility and are often more favorable from a process safety and environmental perspective.

  • Temperature Management: The reaction is typically exothermic. Maintaining a consistent and low temperature (e.g., 0-5 °C) throughout the addition of Boc₂O is vital.[1] On a large scale, this requires an efficient reactor cooling system to dissipate the heat generated and prevent localized temperature increases that can accelerate the rate of the second protection reaction.

  • pH Control: Some methods advocate for the use of a biphasic system with a mild base, such as sodium bicarbonate, in an aqueous layer.[1] This can help to neutralize the in-situ generated acidic by-products without significantly increasing the nucleophilicity of the second amino group.

  • Alternative Protecting Group Introduction: Research has shown that using alkyl phenyl carbonates as the electrophile can be a simple, efficient, and selective method for preparing mono-carbamate-protected diamines.[2][3] This approach may offer better selectivity and easier work-up on a large scale.

Section 2: Work-up and Purification Challenges

Question 2: Our current purification method relies on column chromatography, which is not feasible for our multi-kilogram scale production. What are some scalable purification strategies to isolate high-purity tert-butyl (2-amino-4-methylphenyl)carbamate?

Answer:

Transitioning from chromatographic purification to a more scalable method is a critical step in process development. For tert-butyl (2-amino-4-methylphenyl)carbamate, a combination of extractive work-up and crystallization is the most viable approach.

  • Aqueous Extractive Work-up: A well-designed aqueous work-up can effectively remove the majority of impurities, including unreacted diamine and the di-Boc by-product. The key is to leverage the difference in basicity between the desired mono-protected product (which still has a free amino group) and the di-protected by-product (which does not).

    • Acid Wash: After the reaction is complete, the organic layer can be washed with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The unreacted 4-methyl-1,2-phenylenediamine and the desired mono-Boc product will be protonated and partition into the aqueous layer, while the neutral di-Boc by-product will remain in the organic layer.

    • Basification and Extraction: The acidic aqueous layer is then separated and basified with a suitable base (e.g., NaOH or K₂CO₃) to deprotonate the desired product, which can then be extracted back into an organic solvent like MTBE or ethyl acetate. This acid-base extraction is a highly effective and scalable purification technique.[2][3][4]

  • Crystallization/Recrystallization: Following the extractive work-up, the crude product can be further purified by crystallization. The choice of solvent is critical and will require experimental screening. A good crystallization solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved. Common solvent systems for carbamates include heptane/ethyl acetate, toluene, or isopropanol/water mixtures. A final recrystallization step can yield a product with very high purity.

  • Distillation (for starting materials): Ensuring the purity of the starting 4-methyl-1,2-phenylenediamine is also crucial. Distillation of the diamine before use can remove non-volatile impurities that might complicate the purification of the final product.

Section 3: By-product Profile and Mitigation

Question 3: Besides the di-protected compound, what other by-products should we be aware of, and how can their formation be minimized?

Answer:

While the di-Boc adduct is the primary process-related impurity, other by-products can arise from the starting materials or side reactions.

  • Isomeric Mono-Boc Products: 4-methyl-1,2-phenylenediamine has two non-equivalent amino groups. While the amino group at the 2-position is more sterically hindered, some protection at the 1-position can occur, leading to the formation of tert-butyl (1-amino-4-methylphenyl)carbamate. The ratio of these isomers will depend on the reaction conditions. Lower temperatures generally favor protection at the less hindered amino group. Fortunately, these isomers often have different physical properties (e.g., polarity, solubility) and can typically be separated during the crystallization step.

  • Impurities from Starting Materials: Commercial 4-methyl-1,2-phenylenediamine may contain isomers (e.g., 3-methyl-1,2-phenylenediamine) or other related impurities. These can react to form their corresponding Boc-protected derivatives, which may be difficult to remove. It is essential to have a robust quality control process for incoming raw materials, including purity analysis by GC or HPLC.

  • Degradation Products: The Boc protecting group is sensitive to strong acids and high temperatures.[5] During work-up or subsequent processing steps, care must be taken to avoid prolonged exposure to these conditions, which could lead to deprotection and the formation of other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the reaction progress and final product purity?

A1: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. For quantitative analysis of the reaction mixture and final product purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. Gas Chromatography (GC) can also be used, particularly for assessing the purity of the starting diamine. ¹H NMR spectroscopy is invaluable for structural confirmation and identifying impurities.

Q2: Are there any specific safety precautions for the large-scale synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate?

A2: Yes. Di-tert-butyl dicarbonate (Boc₂O) can decompose, sometimes vigorously, upon heating or in the presence of certain catalysts. It is important to store it in a cool, well-ventilated area. The reaction itself is exothermic and requires adequate cooling to prevent a runaway reaction. Phenylenediamines are known to be skin and respiratory irritants and potential sensitizers, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All operations should be conducted in a well-ventilated fume hood or a designated chemical processing area.

Q3: Can we use a different base instead of a biphasic system for the reaction?

A3: Yes, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in anhydrous conditions.[6] However, on a large scale, these can sometimes complicate the work-up as their salts may be soluble in the organic phase. An aqueous bicarbonate wash is often a simpler and more effective way to neutralize the reaction and facilitate purification.

Experimental Protocols

Protocol 1: Large-Scale Synthesis and Purification of tert-Butyl (2-amino-4-methylphenyl)carbamate
  • Reaction Setup: In a suitable jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel, charge 4-methyl-1,2-phenylenediamine (1.0 eq) and a suitable solvent such as MTBE (10 L/kg of diamine).

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (0.98 eq) in MTBE (2 L/kg of Boc₂O). Add this solution dropwise to the cooled diamine solution over a period of 2-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Aqueous Work-up (Acid Wash): Once the reaction is complete, add 1M aqueous HCl solution (5 L/kg of diamine) to the reactor and stir for 30 minutes. Separate the aqueous layer. The organic layer contains the di-Boc by-product and can be discarded.

  • Aqueous Work-up (Basification and Extraction): To the acidic aqueous layer, add a fresh portion of MTBE (10 L/kg of diamine). With vigorous stirring, slowly add 5M aqueous NaOH until the pH of the aqueous layer is >12. Separate the organic layer. Extract the aqueous layer with two more portions of MTBE.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Cool the mixture slowly to room temperature and then to 0-5 °C. Collect the crystalline product by filtration, wash with cold heptane, and dry under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq diamine : 0.98 eq Boc₂OMinimizes di-protection and ensures complete consumption of the more expensive reagent.
Temperature 0-10 °CControls exotherm and reduces the rate of di-protection.
Solvent MTBE or AcetonitrileGood solubility, favorable process safety profile.
Purification Acid-base extraction followed by crystallizationHighly scalable and avoids chromatography.

Visualizations

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification start Charge 4-methyl-1,2-phenylenediamine and MTBE to reactor cool Cool to 0-5 °C start->cool add_boc Slowly add Boc₂O in MTBE cool->add_boc react Stir and monitor by HPLC/TLC add_boc->react acid_wash Acid Wash (1M HCl) react->acid_wash separate1 Separate Layers (Organic layer to waste) acid_wash->separate1 basify Basify aqueous layer (pH > 12 with NaOH) separate1->basify extract Extract with MTBE basify->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate crystallize Crystallize from EtOAc/Heptane concentrate->crystallize product High-purity Product crystallize->product

Caption: Workflow for large-scale synthesis and purification.

Logical Relationship of Impurity Removal

G cluster_acid_wash Acid Wash cluster_basification Basification & Extraction crude Crude Reaction Mixture (Mono-Boc, Di-Boc, Diamine) organic1 Organic Layer: Di-Boc Product crude->organic1 Partitioning aqueous1 Aqueous Layer: Mono-Boc-H⁺, Diamine-H⁺ crude->aqueous1 Partitioning aqueous2 Aqueous Layer: Diamine aqueous1->aqueous2 Phase Separation organic2 Organic Layer: Mono-Boc Product aqueous1->organic2 Phase Separation final_product Purified Product organic2->final_product Crystallization

Caption: Impurity removal strategy via acid-base extraction.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]

  • Pittelkow, M., et al. (2004).
  • Google Patents. Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
  • Wanner, M. J., et al. (2008). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
  • Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates [(2-a]. Organic Syntheses, 84, 209-214.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • PubMed. Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. Available at: [Link]

  • Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Google Patents. Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Potter, Z. E., et al. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Journal of Chemical Crystallography, 54, 285-290.
  • Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates [(2-a]. Organic Syntheses, 84, 209-214.
  • Krapcho, A. P., et al. (1984). Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2-aminoethyl)carbamates and tert-Butyl N-(2-(Alkylamino)ethyl)carbamates.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to tert-Butyl (2-amino-4-methylphenyl)carbamate: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of tert-butyl (2-amino-4-methylphenyl)carbamate, a versatile building block in contemporary drug discovery. This guide moves beyond a simple product overview to provide a comparative analysis of its performance against other Boc-protected anilines, supported by experimental data and protocols. As researchers and drug development professionals, understanding the nuances of such intermediates is paramount to accelerating discovery timelines and optimizing synthetic routes.

Introduction: The Strategic Value of Substituted Boc-Anilines

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile, acid-labile removal.[1][2] When applied to aniline scaffolds, it enables precise control over the reactivity of the nitrogen atom, facilitating a host of synthetic transformations. Our focus, tert-butyl (2-amino-4-methylphenyl)carbamate, belongs to a class of mono-protected ortho-phenylenediamines. These molecules are of particular interest in medicinal chemistry as they serve as key precursors for a variety of heterocyclic scaffolds, including benzodiazepines and quinoxalines, which are prevalent in many biologically active compounds.[3][4] The presence of the methyl group and the free amino group at specific positions on the phenyl ring introduces electronic and steric factors that differentiate its reactivity from simpler Boc-protected anilines, making a detailed comparison essential.

Synthesis and Characterization: A Closer Look at tert-Butyl (2-amino-4-methylphenyl)carbamate

The selective mono-protection of symmetrical or near-symmetrical diamines like 4-methyl-1,2-phenylenediamine presents a common synthetic challenge, often resulting in a mixture of mono- and di-protected products.[5] A robust strategy to achieve high selectivity involves the transient protonation of one of the amino groups, rendering it less nucleophilic and directing the Boc-protection to the free amine.

Selective Mono-Boc Protection cluster_0 Step 1: Selective Protonation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Neutralization Diamine 4-Methyl-1,2-phenylenediamine HCl 1 eq. HCl Protonated_Diamine Mono-protonated Diamine Diamine->Protonated_Diamine in MeOH Boc2O (Boc)₂O Target_Molecule tert-Butyl (2-amino-4-methylphenyl)carbamate Protonated_Diamine->Target_Molecule Selective reaction Base Base (e.g., NaOH) Final_Product Isolated Product Target_Molecule->Final_Product Work-up

Caption: Workflow for the selective mono-Boc protection of 4-methyl-1,2-phenylenediamine.

Experimental Protocol: Synthesis of tert-Butyl (2-amino-4-methylphenyl)carbamate

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[2]

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Methanolic HCl (prepared by bubbling HCl gas through anhydrous methanol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) solution (2 N)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add a solution of methanolic HCl (1.0 eq) while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.

  • To this solution, add a solution of (Boc)₂O (1.0 eq) in methanol dropwise at room temperature over 10 minutes.

  • Stir the reaction mixture for 1 hour at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add a 2 N NaOH solution and extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane-ethyl acetate gradient) to afford tert-butyl (2-amino-4-methylphenyl)carbamate.

Physicochemical and Spectroscopic Data
CompoundStructureMelting Point (°C)Key ¹H NMR Signals (δ ppm, CDCl₃)
tert-Butyl (2-aminophenyl)carbamate tert-Butyl (2-aminophenyl)carbamate structure109-1117.25 (d), 7.01 (m), 6.80 (m), 6.22 (bs), 3.72 (bs), 1.51 (s, 9H)
tert-Butyl (4-aminophenyl)carbamate tert-Butyl (4-aminophenyl)carbamate structure110-1137.13 (d), 6.64 (d), 6.30 (bs), 3.20 (bs), 1.50 (s, 9H)
tert-Butyl o-tolylcarbamate tert-Butyl o-tolylcarbamate structure84-857.83 (d), 7.22 (t), 7.17 (d), 7.03 (t), 6.37 (bs), 2.28 (s, 3H), 1.57 (s, 9H)

Data for analogs sourced from supporting information of a comparative study.[6]

Comparative Reactivity Analysis

The synthetic utility of a protected aniline is largely defined by its performance in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and the ease of its deprotection. Here, we compare tert-butyl (2-amino-4-methylphenyl)carbamate with other Boc-protected anilines, considering the electronic and steric influences of the ring substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6][7] The reactivity of a Boc-protected aniline in this reaction is influenced by the electronic nature of the aromatic ring and the steric hindrance around the nitrogen atom.

Buchwald_Hartwig_Amination Boc_Aniline Boc-Protected Aniline Coupled_Product N-Aryl Boc-Aniline Boc_Aniline->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: General scheme for the Buchwald-Hartwig amination of a Boc-protected aniline.

Comparative Insights:

  • Electronic Effects: The presence of two electron-donating groups (amino and methyl) on the phenyl ring of tert-butyl (2-amino-4-methylphenyl)carbamate increases the electron density of the aromatic system. This can enhance the rate of oxidative addition of the palladium catalyst in Suzuki-Miyaura coupling reactions where the Boc-aniline is first converted to a boronic acid or ester.[8] Conversely, in Buchwald-Hartwig amination, the increased electron density on the nitrogen may slightly decrease its nucleophilicity compared to an unsubstituted Boc-aniline.

  • Steric Effects: The ortho-amino group introduces significant steric bulk around the Boc-protected nitrogen. This can hinder the approach of the palladium catalyst, potentially leading to lower reaction rates or yields compared to less substituted anilines like tert-butyl aniline or tert-butyl (4-methylphenyl)carbamate. However, this steric hindrance can also be advantageous in promoting reductive elimination from the palladium center.

The following table presents a qualitative comparison of the expected reactivity of different Boc-protected anilines in palladium-catalyzed cross-coupling reactions.

CompoundElectronic Effect of SubstituentsSteric Hindrance at NExpected Reactivity in Cross-Coupling
tert-Butyl aniline NeutralLowHigh
tert-Butyl (4-methoxyphenyl)carbamate Electron-donatingLowHigh
tert-Butyl (4-nitrophenyl)carbamate Electron-withdrawingLowModerate to Low
tert-Butyl (2-methylphenyl)carbamate Electron-donatingModerateModerate
tert-Butyl (2-amino-4-methylphenyl)carbamate Strongly electron-donatingHighModerate
Deprotection Kinetics

The removal of the Boc group is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[9] The rate of this deprotection can be influenced by the electronic properties of the aniline ring.

Boc_Deprotection_Mechanism Boc_Aniline Boc-Protected Aniline Protonated_Carbamate Protonated Carbamate Boc_Aniline->Protonated_Carbamate + H⁺ H_plus H⁺ Carbocation_Formation tert-Butyl Cation + Carbamic Acid Protonated_Carbamate->Carbocation_Formation Fragmentation Final_Products Free Aniline + CO₂ + Isobutylene Carbocation_Formation->Final_Products Decarboxylation & Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected aniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected aniline (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected aniline.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Ortho-phenylenediamines are highly valuable precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. In particular, derivatives of 4-methyl-1,2-phenylenediamine are key building blocks for a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[10]

For instance, tert-butyl (2-amino-4-methylphenyl)carbamate is a strategic starting material for the synthesis of compounds targeting kinases such as spleen tyrosine kinase (Syk) and germinal center kinase (Gck). The mono-Boc protection allows for selective functionalization at the free amino group, followed by deprotection and subsequent cyclization to form the desired heterocyclic core. The methyl group can provide beneficial steric and electronic interactions within the kinase active site, enhancing potency and selectivity.

Conclusion

In the landscape of drug discovery, the choice of building blocks is a critical decision that impacts the efficiency and success of a synthetic campaign. Tert-butyl (2-amino-4-methylphenyl)carbamate offers a unique combination of functionalities: a strategically placed Boc-protected amine for controlled reactivity, a free nucleophilic amino group for further elaboration, and a methyl group that can be leveraged for optimizing drug-target interactions. While its reactivity in cross-coupling reactions may be moderated by steric hindrance, its electron-rich nature facilitates other transformations and ensures a straightforward deprotection. For medicinal chemists engaged in the synthesis of kinase inhibitors and other complex heterocyclic systems, a thorough understanding of the comparative advantages of this and other Boc-protected anilines is an invaluable asset.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Lee, J. W., et al. (2006). Selective Mono-BOC Protection of Diamines. Synlett, 2006(5), 738-740.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Retrieved from [Link]

  • PubMed. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular Diversity, 16(3), 607-12. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(4-amino-2-methylphenyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2010). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(23), 7155. Retrieved from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [a relevant scientific journal, specific source URL needed]
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. Retrieved from [Link]

  • Maenaka, K., & Kanto, T. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2153–2157. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • PubMed. (2013). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

  • ResearchGate. (2020). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. Retrieved from [Link]

  • Diva-Portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]

  • PubMed. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). O-Phenylenediamine – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

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A Comparative Guide to Alternative Protecting Groups for 2-Amino-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of polyfunctional molecules like 2-amino-4-methylaniline presents a persistent challenge. The differential reactivity of its two amino groups—one adjacent to a methyl group (C2-amino) and the other para to it (C4-amino)—necessitates a carefully considered protection strategy to achieve desired synthetic outcomes. This guide provides an in-depth comparison of alternative protecting groups, moving beyond conventional choices to offer field-proven insights and detailed experimental protocols.

The core challenge in the synthetic manipulation of 2-amino-4-methylaniline lies in the nuanced basicity and nucleophilicity of its two primary amine functionalities. The C2-amino group is sterically hindered by the adjacent methyl group and its basicity is slightly attenuated by the electronic effects of the aromatic ring. In contrast, the C4-amino group is more exposed and its basicity is influenced by the para-methyl group. This subtle yet significant difference in reactivity can be exploited for selective protection, a critical step for subsequent transformations such as acylation, alkylation, or coupling reactions.

This guide will explore the utility of several key protecting groups: the tert-butyloxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the trifluoroacetyl group. Each will be evaluated based on ease of introduction, stability under various reaction conditions, and the mildness of deprotection protocols, with a focus on achieving chemoselectivity.

Visualizing the Challenge: Reactivity of 2-Amino-4-methylaniline

Reactivity_of_2_Amino_4_methylaniline cluster_molecule 2-Amino-4-methylaniline cluster_reactivity Factors Influencing Reactivity A NH2 (C2) D Aromatic Ring A->D B NH2 (C4) B->D C CH3 C->D E Steric Hindrance E->A High E->B Low F Basicity F->A Slightly Lower F->B Slightly Higher G Nucleophilicity G->A Lower G->B Higher

Caption: Differential reactivity of amino groups in 2-amino-4-methylaniline.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the desired orthogonality.[1][2]

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Advantages
Boc (Boc)₂O, base (e.g., NaOH, DMAP), various solvents (e.g., THF, ACN, H₂O)[3][4]Stable to hydrogenation and basic conditions. Labile to strong acids.[5]Strong acid (e.g., TFA, HCl)[3][4][6][7]High yields, mild protection conditions, broad compatibility.
Cbz Cbz-Cl, base (e.g., NaHCO₃), aqueous or organic solvents.[8]Stable to acidic and mild basic conditions.[5]Catalytic hydrogenolysis (H₂, Pd/C).[3][8][9]Orthogonal to acid- and base-labile groups.
Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aqueous/organic media.[10][11]Stable to acidic conditions and catalytic hydrogenation.[5]Base (e.g., piperidine).[2][12]Orthogonal to acid- and hydrogenolysis-labile groups.
Trifluoroacetyl Trifluoroacetic anhydride or other activated reagents.[13][14][15]Stable to acidic conditions.Basic conditions (e.g., mild base).[12]Useful when base-lability is desired for deprotection.

In-Depth Analysis and Experimental Protocols

tert-Butyloxycarbonyl (Boc) Group: The Versatile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and removal under relatively mild conditions.[3] The protection of anilines is typically achieved with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[16]

Mechanism of Protection: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. This is followed by the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the N-Boc protected amine.[6][16]

Boc_Protection 2-Amino-4-methylaniline 2-Amino-4-methylaniline Nucleophilic Attack Nucleophilic Attack 2-Amino-4-methylaniline->Nucleophilic Attack (Boc)2O, Base Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate N-Boc-protected Amine N-Boc-protected Amine Tetrahedral Intermediate->N-Boc-protected Amine - t-BuO- - CO2

Caption: Boc protection workflow.

Experimental Protocol: Selective Mono-Boc Protection

Due to the higher nucleophilicity of the C4-amino group, it is possible to achieve selective mono-protection at this position under carefully controlled conditions.

  • Dissolution: Dissolve 2-amino-4-methylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) to the solution, followed by the dropwise addition of a base such as triethylamine (TEA) (1.1 eq).

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with HCl in methanol.[3][4][7]

Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis Expert

The Cbz group is another valuable protecting group for amines, offering orthogonality to many other common protecting groups.[17] Its removal via catalytic hydrogenolysis is a key advantage, as these conditions are often mild and do not affect acid- or base-labile functionalities.[3][8]

Experimental Protocol: Cbz Protection

  • Dissolution: Dissolve 2-amino-4-methylaniline (1.0 eq) in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium bicarbonate solution.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.1 eq) while maintaining the temperature at 0 °C.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Purify by recrystallization or column chromatography.

Deprotection: The Cbz group is efficiently removed by catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol.[3][9]

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Specialist

The Fmoc group is particularly useful in strategies where acid-sensitive groups are present, as it is stable to acidic conditions but readily cleaved by bases like piperidine.[2][12] While its application for anilines can sometimes be challenging due to the lower nucleophilicity of aromatic amines, successful protocols have been developed.[10][11][18]

Orthogonal_Protection Start 2-Amino-4-methylaniline Protect_Boc Boc Protection Acid Labile Start->Protect_Boc Protect_Fmoc Fmoc Protection Base Labile Start->Protect_Fmoc Protect_Cbz Cbz Protection Hydrogenolysis Labile Start->Protect_Cbz

Sources

A Senior Application Scientist's Guide to the Spectroscopic Purity Assessment of Tert-butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle of utmost quality extends to the crucial intermediates used in their synthesis. Tert-butyl (2-amino-4-methylphenyl)carbamate is one such vital building block, frequently employed in the synthesis of more complex molecules. Its molecular structure, featuring a Boc-protected amine, a free aromatic amine, and a substituted phenyl ring, presents a unique analytical challenge. Ensuring its purity is paramount, as even trace impurities can propagate through subsequent synthetic steps, potentially leading to final products with altered efficacy, stability, or toxicological profiles.

This guide provides an in-depth comparison of key spectroscopic techniques for the robust purity assessment of tert-butyl (2-amino-4-methylphenyl)carbamate. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods discussed—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—are evaluated for their distinct advantages and limitations in providing a comprehensive purity profile.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy stands as the most powerful tool for the unambiguous identification and quantification of organic molecules.[3] Its ability to provide detailed information about the molecular structure at the atomic level makes it indispensable for purity analysis. For a molecule like tert-butyl (2-amino-4-methylphenyl)carbamate, both ¹H and ¹³C NMR are essential.

Expertise in Action: Why NMR is a Self-Validating System

The inherent quantitative nature of ¹H NMR (when acquired under appropriate conditions) is its greatest strength. The area under each peak is directly proportional to the number of protons it represents. This allows for a direct, molar-based comparison between the signals of the main compound and any proton-bearing impurities, often without the need for specific reference standards for every impurity.[3][4] This technique, known as quantitative NMR (qNMR), is a primary method for certifying reference materials.[4]

Potential Impurities Detectable by NMR:

  • Starting Materials: Unreacted 4-methyl-1,2-phenylenediamine or di-tert-butyl dicarbonate (Boc₂O).

  • Isomers: Di-Boc protected product or Boc protection on the other amine.

  • Residual Solvents: Acetonitrile, Dichloromethane, Ethyl Acetate, etc., which are easily identified by their characteristic chemical shifts.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts for tert-butyl (2-amino-4-methylphenyl)carbamate, based on established spectral data for analogous structures.[5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(CH₃)₃ ~1.50 s (singlet) 9H Characteristic signal for the nine equivalent protons of the tert-butyl group.
Ar-CH₃ ~2.25 s (singlet) 3H Methyl group attached to the aromatic ring.
-NH₂ ~3.60 br s (broad singlet) 2H Free aromatic amine protons; chemical shift can vary with concentration and solvent.
-NH-Boc ~6.20 br s (broad singlet) 1H Carbamate proton; often broad due to quadrupole coupling and exchange.

| Ar-H | ~6.60 - 7.10 | m (multiplet) | 3H | Aromatic protons on the substituted ring, exhibiting a complex splitting pattern. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C(C H₃)₃ ~28.4 Tert-butyl methyl carbons.
Ar-C H₃ ~20.5 Aromatic methyl carbon.
-C (CH₃)₃ ~80.5 Quaternary carbon of the tert-butyl group.
Aromatic Carbons ~115 - 145 Six distinct signals expected for the substituted phenyl ring.

| C =O (Carbamate) | ~153.0 | Carbonyl carbon of the carbamate group. |

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of tert-butyl (2-amino-4-methylphenyl)carbamate and 5-10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the sample and standard are fully soluble and their signals do not overlap.

  • Data Acquisition:

    • Transfer the solution to a high-quality NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (≥400 MHz).

    • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. Use a 90° pulse angle.

  • Data Processing:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Use the standard qNMR equation to determine the purity by weight.

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh a) Analyte b) Internal Standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve acquire Acquire ¹H Spectrum (Long D1, 90° pulse) dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Report

Caption: Workflow for quantitative NMR (qNMR) analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that provides a unique "fingerprint" of a molecule by measuring the vibrations of its chemical bonds.[8] It is exceptionally useful for confirming the presence of key functional groups and is an excellent first-pass technique for identity confirmation and qualitative purity screening.[2][9]

Expertise in Action: What FT-IR Reveals About Our Molecule

For tert-butyl (2-amino-4-methylphenyl)carbamate, FT-IR can instantly validate the success of the synthesis. The presence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ confirms the formation of the carbamate, while the distinct N-H stretching bands for both the amine and carbamate groups confirm their presence.[10] The absence of characteristic peaks from starting materials (like the symmetric and asymmetric stretches of a primary diamine if it were an impurity) provides strong evidence of purity.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Functional Group
~3450 & ~3350 Medium-Strong N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine
~3300 Medium N-H Stretch Carbamate
~2970 Strong C-H Asymmetric & Symmetric Stretch Alkane (tert-butyl & methyl)
~1700 Strong, Sharp C=O Stretch Carbamate (Urethane)
~1620 Medium N-H Bend (Scissoring) Primary Amine
~1520 Medium N-H Bend + C-N Stretch (Amide II) Carbamate
~1390 & ~1365 Medium-Strong C-H Bend (gem-dimethyl) Tert-butyl

| ~1250 | Strong | C-N Stretch & C-O Stretch | Carbamate |

Experimental Protocol: FT-IR using KBr Pellet
  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, against a background spectrum of an empty sample holder or a pure KBr pellet.

Workflow for FT-IR Analysis

FTIR_Workflow prep Sample Prep: Grind 1-2 mg sample with ~200 mg KBr pellet Form transparent pellet under pressure prep->pellet acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹) pellet->acquire analyze Analyze Spectrum: Identify functional group peaks acquire->analyze report Identity Confirmed analyze->report

Caption: Standard workflow for FT-IR analysis via the KBr pellet method.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is the definitive method for confirming the molecular weight of a compound. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a highly sensitive tool for detecting and identifying trace-level impurities.

Expertise in Action: Confirming Identity and Spotting Impurities

The molecular formula of tert-butyl (2-amino-4-methylphenyl)carbamate is C₁₂H₁₈N₂O₂, with a monoisotopic mass of 222.1368 Da. A high-resolution mass spectrometer (HRMS) can confirm this mass with high accuracy (typically < 5 ppm error), providing unequivocal confirmation of the elemental composition. Furthermore, the fragmentation pattern can offer structural clues. A characteristic loss of 56 Da (C₄H₈) corresponding to the tert-butyl group is a strong indicator of the compound's identity.

Table 4: Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z Description
[M+H]⁺ 223.1441 Protonated molecular ion. The primary ion observed in positive electrospray ionization.
[M+Na]⁺ 245.1260 Sodium adduct, often observed as a secondary ion.

| [M-C₄H₈+H]⁺ | 167.0815 | Ion resulting from the characteristic loss of the tert-butyl group. |

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Inject a small volume (e.g., 1-5 µL) of the sample solution into an HPLC or UHPLC system.

    • Use a reverse-phase column (e.g., C18) with a gradient elution profile, typically using water and acetonitrile (both with 0.1% formic acid) as mobile phases. This separates the main compound from any impurities.

  • Mass Spectrometric Detection (MS):

    • The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Acquire mass spectra across a relevant range (e.g., m/z 50-500) in positive ion mode.

Workflow for LC-MS Purity Analysis

LCMS_Workflow sample_prep Prepare Dilute Solution (~100 µg/mL) lc_injection Inject onto LC System sample_prep->lc_injection separation Chromatographic Separation (e.g., C18 column) lc_injection->separation ionization Ionization (ESI Source) separation->ionization detection Mass Detection (m/z analysis) ionization->detection data_analysis Analyze Chromatogram and Mass Spectra detection->data_analysis

Caption: Workflow for purity analysis using Liquid Chromatography-Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy: A Simple, Quantitative Tool

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[12] For molecules containing chromophores, such as the aromatic ring in our compound, this technique provides a simple, rapid, and cost-effective method for quantification and for detecting certain types of impurities.[9][13]

Expertise in Action: Leveraging the Chromophore for Quantification

The substituted aniline moiety in tert-butyl (2-amino-4-methylphenyl)carbamate is an excellent chromophore. By identifying the wavelength of maximum absorbance (λₘₐₓ), a calibration curve can be constructed according to the Beer-Lambert Law. This allows for the quantification of the compound in solution and can be used for assays like dissolution testing. While not structurally informative, its high sensitivity makes it suitable for detecting aromatic impurities that have different λₘₐₓ values or molar absorptivities.[14]

Table 5: Predicted UV-Vis Spectral Data

Solvent Predicted λₘₐₓ (nm) Rationale

| Ethanol / Methanol | ~240 nm and ~290 nm | Aromatic amines typically show two primary absorption bands corresponding to π → π* transitions.[13] |

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., methanol or ethanol) in which the compound is soluble.

  • Spectrum Scan: Prepare a dilute solution of the compound and scan across a range (e.g., 200-400 nm) to determine the λₘₐₓ.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the λₘₐₓ. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the test sample at a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine its concentration from the curve.

Workflow for UV-Vis Quantitative Analysis

UVVis_Workflow scan Determine λₘₐₓ from a scan (200-400 nm) calibrate Prepare Standards & Create Calibration Curve scan->calibrate measure Measure Absorbance of Test Sample calibrate->measure calculate Calculate Concentration measure->calculate

Caption: Workflow for quantitative analysis using UV-Vis Spectroscopy.

Comparative Guide: Selecting the Right Tool for the Job

No single technique provides all the answers. A multi-faceted approach, leveraging the strengths of each method, is essential for a comprehensive purity assessment.

Table 6: Comparison of Spectroscopic Techniques for Purity Assessment

Feature NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (LC-MS) UV-Vis Spectroscopy
Primary Use Structure Elucidation, Quantification (qNMR) Functional Group ID, Identity Confirmation Molecular Weight Confirmation, Impurity Profiling Quantification, Assay
Information Detailed structural data, molar ratios Functional groups present Molecular weight, elemental formula (HRMS), impurity masses Concentration in solution
Sensitivity Moderate Low Very High High
Quantitative? Yes (Primary Method) No (Qualitative) Yes (with standards) Yes (with standards)
Speed Moderate Very Fast Slow-Moderate Very Fast
Key Advantage Unambiguous structure & direct quantification Simplicity and speed Unmatched sensitivity for trace impurities Cost-effective and simple for routine assays

| Limitation | Lower sensitivity, requires pure standards for qNMR | Lacks detailed structural info, not for trace analysis | Indirect quantification, complex instrumentation | Only for chromophoric compounds, low specificity |

Conclusion and Recommendations

The purity assessment of tert-butyl (2-amino-4-methylphenyl)carbamate requires a strategic combination of spectroscopic methods.

  • For Definitive Identification and Purity Certification: NMR spectroscopy (¹H and ¹³C) is the cornerstone. It provides unequivocal structural confirmation and, via qNMR, an accurate, absolute measure of purity.

  • For Rapid Identity Screening and Quality Control: FT-IR spectroscopy is the ideal choice. It offers a fast and simple way to confirm the presence of key functional groups and verify the material's identity against a reference standard.

  • For Trace Impurity Profiling: LC-MS is indispensable. Its high sensitivity is crucial for detecting and identifying low-level impurities that may be missed by NMR, which is critical for process development and regulatory submissions.

  • For Routine Quantification and Assays: UV-Vis spectroscopy is a highly efficient and economical tool for determining concentration in solution, provided a proper validation and calibration are performed.

By integrating the insights from these complementary techniques, researchers and drug development professionals can build a robust, self-validating analytical workflow. This ensures the quality and consistency of this critical pharmaceutical intermediate, paving the way for the safe and effective development of new medicines.

References

  • ManTech Publications. (n.d.). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Journal of Pharmaceutical Analysis and Drug Research.
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  • (2025). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis.
  • (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
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  • (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing).
  • Andersen, H. R. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate.
  • National Measurement Institute, Australia. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed.
  • GfK Verein. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
  • BenchChem. (2025). In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate.
  • PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline.
  • Baker, M. J., et al. (n.d.). Using Fourier transform IR spectroscopy to analyze biological materials. PMC.
  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

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A Comparative Study of Synthetic Routes to Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted phenylenediamines are cornerstone structural motifs in a vast array of functional molecules. Their presence is critical in pharmaceuticals, high-performance polymers like aramids, agrochemicals, and dyes. The arrangement of the two amino groups on the aromatic ring, along with the nature of their substituents, imparts unique electronic, structural, and chemical properties, making them invaluable building blocks. Consequently, the efficient and selective synthesis of these diamines is of paramount importance in both academic research and industrial drug development.

This guide provides a comparative analysis of the principal synthetic routes to substituted phenylenediamines. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare performance with objective data, and provide detailed, field-proven protocols. Our focus is on empowering researchers to select and optimize the most suitable synthetic strategy for their specific target molecule.

The Classical Approach: Nitration and Subsequent Reduction

This is the most traditional and often cost-effective method for synthesizing simple phenylenediamines. The strategy relies on the introduction of nitro groups onto an aromatic ring, which are then reduced to amino groups.

Mechanistic Rationale & Causality

The underlying principle is electrophilic aromatic substitution (EAS) for the nitration step, followed by a straightforward reduction. The choice of starting material dictates the strategy:

  • From Dinitroarenes: Starting with a di- or tri-substituted benzene, nitration is performed to install two nitro groups. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry (ortho, meta, or para).

  • From Anilines: Direct nitration of anilines is often problematic as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director and deactivating. Furthermore, the amino group is susceptible to oxidation. To overcome this, the amino group is typically protected as an acetanilide, which is an ortho-, para-director and moderately activating. After nitration, the protecting group is removed by hydrolysis, and both nitro groups are reduced.[1]

The reduction of the nitro groups is commonly achieved using methods like catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) or metal-acid systems (e.g., Fe/HCl, Sn/HCl).[2] Catalytic hydrogenation is generally cleaner, while metal-acid reductions are robust and economical.

Advantages:
  • Cost-Effective: Reagents for both nitration (HNO₃/H₂SO₄) and reduction (Fe/HCl) are inexpensive and readily available.

  • Scalability: The reactions are generally well-understood and scalable for large-scale industrial production.

  • High Yields: For simple, unfunctionalized targets, this route often provides high overall yields.

Limitations:
  • Harsh Conditions: The use of strong acids (sulfuric, nitric) and sometimes high pressures for hydrogenation can limit functional group tolerance. Acid-sensitive groups may not survive the reaction conditions.

  • Regioselectivity Issues: Achieving the desired isomer can be challenging, often leading to mixtures that require difficult purification.[1]

  • Waste Generation: Metal-acid reductions generate significant amounts of metallic waste, posing environmental concerns.

Modern Era of Synthesis: Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling has revolutionized the synthesis of arylamines, offering milder conditions and unprecedented functional group tolerance.

A. Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful and versatile method for constructing C-N bonds.[3][4] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality in Experimental Design: The choice of each component is critical and interdependent:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ.

  • Ligand: This is the key to the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. They promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the product.[3][5]

  • Base: A non-nucleophilic base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or a carbonate like K₂CO₃ or Cs₂CO₃, is required to deprotonate the amine, allowing it to coordinate to the palladium center.[5]

  • Solvent: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.

Advantages:

  • Exceptional Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a wide range of functional groups like esters, ketones, and nitriles.

  • Broad Substrate Scope: It can be applied to a vast array of aryl/heteroaryl halides and primary or secondary amines, including ammonia equivalents for the synthesis of primary arylamines.[4][6]

  • High Yields & Predictability: The reaction is generally high-yielding and reliable.

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

  • Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the palladium catalyst.

  • Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to air, often requiring an inert atmosphere (Argon or Nitrogen).[5]

B. Ullmann Condensation & Goldberg Reaction

The Ullmann condensation is a copper-catalyzed alternative for C-N bond formation.[7][8][9] The classical Ullmann reaction required harsh conditions (high temperatures >200 °C) and stoichiometric amounts of copper.[8][10] However, modern ligand-accelerated protocols have significantly improved the reaction's utility, allowing for lower temperatures and catalytic amounts of copper.

Causality in Experimental Design:

  • Copper Source: CuI is the most common and effective copper(I) source.

  • Ligand: The addition of ligands like 1,10-phenanthroline, L-proline, or various diamines is crucial for solubilizing the copper species and accelerating the catalytic cycle, enabling the reaction to proceed at much milder temperatures (e.g., 80-120 °C).[7]

  • Base: A strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required.

Advantages:

  • Lower Cost: Copper is significantly more abundant and less expensive than palladium, making this an economically attractive alternative.

  • Different Reactivity Profile: In some cases where Buchwald-Hartwig fails (e.g., with certain heterocyclic substrates), the Ullmann coupling can be successful.

Limitations:

  • Harsher Conditions (Typically): While improved, conditions are often still more forcing than the Buchwald-Hartwig amination.

  • Substrate Scope: The scope can be narrower, particularly with less activated aryl halides. Aryl iodides and bromides are generally more reactive than chlorides.[7]

  • Stoichiometry: Some procedures may still require high catalyst loading.

Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct displacement of a leaving group (typically a halide) on an aromatic ring by an amine nucleophile.[11] Unlike the previously discussed methods, SNAr does not require a metal catalyst. However, it is generally only efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[11][12]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[13]

  • Addition: The nucleophilic amine attacks the electrophilic carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12] The presence of ortho/para EWGs is critical to stabilize this negative charge through resonance.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Advantages:

  • Simplicity & Cost: The reaction is operationally simple and avoids the cost and potential toxicity of metal catalysts.

  • Atom Economy: It is a very direct and atom-economical method.

Limitations:

  • Strict Substrate Requirement: The major drawback is the absolute requirement for strong electron-withdrawing groups on the aromatic ring. It is not a general method for synthesizing all types of substituted phenylenediamines.[11]

  • Harsh Conditions: The reaction may require high temperatures and strongly basic conditions.

Comparative Performance Data

The following table summarizes the key characteristics of each major synthetic route to provide a clear basis for comparison.

FeatureNitration-ReductionBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Typical Yields 60-95%75-99%60-90%70-95% (on activated substrates)
Reaction Temp. 0-100°C (Nitration) / RT-100°C (Reduction)RT - 110°C80 - 210°C50 - 150°C
Catalyst Cost Very Low (none)High (Palladium + Ligand)Low (Copper)None
Substrate Scope Limited by directing groupsVery BroadBroad (best with Ar-I, Ar-Br)Narrow (requires EWGs)
Functional Group Tolerance PoorExcellentModerate to GoodGood (base-stable groups)
Key Advantage Low cost, ScalableVersatility, Mild ConditionsLow catalyst costCatalyst-free, High atom economy
Key Disadvantage Harsh, Poor RegioselectivityCatalyst Cost, Air SensitivityHarsher ConditionsLimited Scope

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-o-phenylenediamine via Reduction

This protocol details the selective reduction of one nitro group in 2,4-dinitroaniline using sodium sulfide, a classic and reliable method.[14]

Materials:

  • 2,4-Dinitroaniline

  • Ethanol (95%)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonia (NH₄OH)

  • Deionized Water

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a 1 L beaker, dissolve 24 g of sodium sulfide nonahydrate and 7 g of sulfur powder in 100 mL of water by warming gently.

  • Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare a slurry of 20 g of 2,4-dinitroaniline in 400 mL of 95% ethanol.

  • Reduction: Heat the ethanol slurry to a gentle reflux. Add the warm sodium polysulfide solution dropwise over 30 minutes. The solution will turn a deep red-brown.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 30 minutes. The reaction can be monitored by TLC.

  • Isolation of Crude Product: Remove the flask from the heat and allow it to cool slightly. Pour the hot reaction mixture into 1 L of ice-water containing 50 g of crushed ice. The product will precipitate.

  • Purification: Filter the crude product by suction filtration and wash thoroughly with cold water. To purify, dissolve the crude solid in 500 mL of boiling water containing 20 mL of concentrated HCl. Filter the hot solution to remove insoluble impurities. While the filtrate is still hot, add concentrated ammonia dropwise until the solution is basic, which will precipitate the purified 4-nitro-o-phenylenediamine as bright red crystals.

  • Final Steps: Cool the mixture in an ice bath, filter the purified product, wash with cold water, and dry in a vacuum oven at 60°C. Expected Yield: 70-80%.

Protocol 2: Synthesis of N,N'-Diphenyl-p-phenylenediamine via Buchwald-Hartwig Amination

This protocol describes a general method for the double N-arylation of p-phenylenediamine.

Materials:

  • p-Phenylenediamine

  • Iodobenzene (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of Argon or Nitrogen.

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4.4 mol%), and sodium tert-butoxide (2.5 eq).

  • Solvent and Substrates: Add anhydrous toluene via syringe. Stir for 5 minutes, then add p-phenylenediamine (1.0 eq) and iodobenzene (2.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Steps: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N'-diphenyl-p-phenylenediamine. Expected Yield: >85%.

Visualization of Key Workflows and Mechanisms

Workflow for Nitration-Reduction Synthesis

The following diagram illustrates the logical flow of the classical synthesis route.

G cluster_0 Nitration Stage cluster_1 Intermediate Processing cluster_2 Reduction Stage cluster_3 Final Product Start Aromatic Precursor (e.g., Acetanilide) Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate Dinitro Intermediate Nitration->Nitro_Intermediate Hydrolysis Deprotection (if needed) (e.g., HCl, heat) Nitro_Intermediate->Hydrolysis Dinitro_Product Dinitroarene Hydrolysis->Dinitro_Product Reduction Reduction (e.g., Fe/HCl or H2, Pd/C) Dinitro_Product->Reduction Final_Product Substituted Phenylenediamine Reduction->Final_Product

Caption: General workflow for the classical nitration-reduction route.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram details the key steps in the palladium-catalyzed C-N bond formation.

G pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)(NHR')L_n]+ pd_complex1->pd_complex2 + R'NH2 - X- pd_complex3 Ar-Pd(II)(NR')L_n pd_complex2->pd_complex3 Deprotonation (Base) pd_complex3->pd0 Reductive Elimination (Ar-NHR') product Ar-NHR' Out reagents1 Ar-X In reagents2 R'NH2 In

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Decision Flowchart for Route Selection

This flowchart assists researchers in choosing an appropriate synthetic strategy.

G node_rect node_rect start Start: Target Phenylenediamine q1 Is the aromatic ring activated by strong ortho/para EWGs? start->q1 q2 Are functional groups sensitive to acid or harsh reduction? q1->q2 No route_snar Use S_NAr q1->route_snar Yes q3 Is catalyst cost a primary concern? q2->q3 No route_classical Use Nitration- Reduction q2->route_classical Yes route_bh Use Buchwald-Hartwig q3->route_bh No route_ullmann Consider Ullmann Condensation q3->route_ullmann Yes

Sources

A Cost-Benefit Analysis of Tert-butyl (2-amino-4-methylphenyl)carbamate in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is a critical consideration that balances reaction efficiency, yield, and overall cost. This guide provides an in-depth cost-benefit analysis of using tert-butyl (2-amino-4-methylphenyl)carbamate, a key intermediate in the synthesis of various heterocyclic compounds, particularly substituted benzimidazoles which are prevalent scaffolds in pharmaceuticals.[1][2] We will objectively compare the use of this N-Boc-protected diamine with alternative synthetic strategies, namely a protecting-group-free approach, to provide a data-driven framework for making informed decisions in your synthetic planning.

Executive Summary

The use of tert-butyl (2-amino-4-methylphenyl)carbamate offers a reliable method for ensuring regioselectivity and high yields in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group effectively shields one of the amino groups of 4-methyl-1,2-phenylenediamine, directing subsequent reactions to the unprotected amine. This controlled reactivity is particularly advantageous in multi-step syntheses where side reactions can significantly reduce the overall yield.

However, the introduction and subsequent removal of a protecting group adds steps to a synthetic sequence, which can increase costs associated with reagents, solvents, and labor.[3] This guide will demonstrate that while the upfront cost of using the protected diamine may be higher, the benefits in terms of yield, purity, and simplified purification can often outweigh these initial expenditures, especially in the context of high-value active pharmaceutical ingredient (API) synthesis.[4]

Cost Analysis: To Protect or Not to Protect?

A primary consideration in any synthetic route is the cost of raw materials. Here, we break down the estimated costs of synthesizing tert-butyl (2-amino-4-methylphenyl)carbamate versus using the unprotected 4-methyl-1,2-phenylenediamine directly.

Reagent/MaterialScenario 1: Synthesis of Boc-Protected DiamineScenario 2: Direct Use of Unprotected Diamine
4-Methyl-1,2-phenylenediamine~$60/100g[5]~$60/100g[5]
Di-tert-butyl dicarbonate (Boc₂O)~

8-15/kg)[6][7][8]
-
Estimated Cost per Mole of Diamine ~$20-30 (synthesis)~$7.30 (direct use)

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing for industrial applications can be significantly lower.

As the table illustrates, the direct cost of the unprotected diamine is significantly lower. The decision to use the protected intermediate, therefore, hinges on its performance in subsequent reactions.

Performance Comparison: Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles is a common application for o-phenylenediamines and serves as an excellent case study for our comparison.[9][10]

Scenario 1: Using tert-butyl (2-amino-4-methylphenyl)carbamate

The use of the N-Boc protected diamine allows for a controlled, stepwise synthesis. The free amino group can be acylated or condensed with an aldehyde, followed by deprotection and cyclization to form the benzimidazole ring.

Workflow:

Caption: Workflow for benzimidazole synthesis using a Boc-protected diamine.

Advantages:

  • High Regioselectivity: The Boc group ensures that the reaction occurs specifically at the unprotected amino group, preventing the formation of isomeric byproducts.

  • Improved Solubility: The Boc group can enhance the solubility of the diamine in organic solvents, facilitating homogeneous reaction conditions.[11]

  • Higher Yields and Purity: The controlled reaction often leads to higher yields of the desired intermediate and a cleaner reaction profile, simplifying purification.

Scenario 2: Protecting-Group-Free Synthesis

A one-pot reaction of the unprotected 4-methyl-1,2-phenylenediamine with a carboxylic acid or aldehyde is a more atom-economical approach.[12]

Workflow:

Caption: Workflow for protecting-group-free benzimidazole synthesis.

Disadvantages:

  • Lower Regioselectivity: Both amino groups can react, leading to a mixture of 4-methyl and 7-methyl substituted benzimidazoles, which can be difficult to separate.

  • Potential for Side Reactions: The more nucleophilic nature of the unprotected diamine can lead to undesired side reactions, lowering the overall yield of the target molecule.[7]

  • More Complex Purification: The resulting mixture of products and byproducts often necessitates more rigorous purification methods, such as column chromatography, which can be time-consuming and costly on a large scale.

Experimental Protocols

Synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate

This protocol is a representative method for the mono-Boc protection of 4-methyl-1,2-phenylenediamine.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 4-methyl-1,2-phenylenediamine (1 eq) in THF or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled diamine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield tert-butyl (2-amino-4-methylphenyl)carbamate.

Note: The yield for this reaction is typically high, often exceeding 85%.[13]

Synthesis of 2-Aryl-7-methylbenzimidazole (Protected Route)

Materials:

  • tert-Butyl (2-amino-4-methylphenyl)carbamate

  • Aryl aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

Procedure:

  • To a solution of tert-butyl (2-amino-4-methylphenyl)carbamate (1 eq) in ethanol, add the aryl aldehyde (1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Add TFA (2-3 eq) or a solution of HCl in dioxane to the reaction mixture to effect both deprotection and cyclization.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product as needed.

One-Pot Synthesis of 2-Aryl-4(7)-methylbenzimidazole (Unprotected Route)

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Aryl aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid, L-proline)[7]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1 eq), the aryl aldehyde (1 eq), and the catalyst (e.g., 10 mol%) in ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomeric products and other impurities.

Conclusion and Recommendations

The decision to use tert-butyl (2-amino-4-methylphenyl)carbamate in a synthetic route is a classic example of balancing upfront costs with downstream efficiency.

Use of the protected diamine is recommended when:

  • High purity and regioselectivity are critical: This is often the case in the synthesis of APIs and other high-value molecules where isomeric impurities are difficult to remove and may have undesirable biological activity.

  • The downstream chemistry is sensitive to unprotected amines: The Boc group provides robust protection under a variety of reaction conditions.

  • Simplified purification is a priority: A cleaner reaction profile can significantly reduce the time and cost associated with purification, especially at a larger scale.

A protecting-group-free approach may be more suitable for:

  • Initial exploratory synthesis: When cost and speed are the primary drivers and isomeric purity is less critical.

  • Situations where the isomeric products can be easily separated or are both desired.

  • Syntheses where the subsequent steps are not compromised by the presence of a free amino group.

Ultimately, the most cost-effective strategy will depend on the specific goals of the synthesis, the scale of the reaction, and the required purity of the final product. A careful evaluation of the entire synthetic route, including purification costs and the potential for yield loss due to side reactions, is essential for making an informed decision.

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A Senior Application Scientist's Guide to Assessing the Anti-inflammatory Activity of Tert-butyl (2-amino-4-methylphenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles compared to existing therapies.

Tert-butyl (2-amino-4-methylphenyl)carbamate and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties. The carbamate functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate biological activity and improve pharmacokinetic properties.[1] This guide provides a comprehensive framework for the assessment of the anti-inflammatory activity of novel tert-butyl (2-amino-4-methylphenyl)carbamate derivatives, integrating both in vivo and in vitro experimental approaches. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of a series of closely related analogues to elucidate structure-activity relationships.

The Inflammatory Cascade: Key Targets for Therapeutic Intervention

The inflammatory response is a complex interplay of cellular and molecular events. A critical pathway in inflammation is the arachidonic acid cascade, where the cyclooxygenase (COX) enzymes, COX-1 and COX-2, play a pivotal role in the synthesis of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibitors.

Another crucial player in the inflammatory process is the transcription factor nuclear factor-kappa B (NF-κB).[3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] Consequently, inhibition of the NF-κB signaling pathway represents another attractive target for anti-inflammatory drug discovery.

This guide will focus on methodologies to evaluate the potential of tert-butyl (2-amino-4-methylphenyl)carbamate derivatives to modulate these key inflammatory pathways.

Visualizing the Inflammatory Signaling Pathway

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate for IkappaB IκB IKK->IkappaB phosphorylates NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive releases IkappaB->NFkB_inactive inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates to Prostaglandins Prostaglandins COX2->Prostaglandins produces Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes induces Proinflammatory_Genes->COX2 Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines produces

Caption: Key inflammatory signaling pathways targeted for assessment.

Experimental Assessment of Anti-inflammatory Activity

A multi-tiered approach, combining in vivo and in vitro assays, is essential for a comprehensive evaluation of the anti-inflammatory potential of the candidate compounds.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the preliminary screening of potential anti-inflammatory drugs.[5] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, providing a quantifiable measure of anti-inflammatory activity.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow cluster_setup Animal Preparation cluster_treatment Treatment Protocol cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Rats (e.g., Wistar, 180-200g) Grouping Group Animals (n=6 per group) Animal_Acclimatization->Grouping Compound_Admin Administer Test Compounds (e.g., 20 mg/kg, i.p.) Grouping->Compound_Admin Control_Admin Administer Vehicle Control (e.g., 0.5% CMC) Grouping->Control_Admin Standard_Admin Administer Standard Drug (e.g., Indomethacin, 10 mg/kg) Grouping->Standard_Admin Carrageenan_Injection Inject 0.1 mL of 1% Carrageenan (subplantar region of right hind paw) Compound_Admin->Carrageenan_Injection Control_Admin->Carrageenan_Injection Standard_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Time_Points Time Points: 0, 1, 3, 6, 9, 12 hours Paw_Volume_Measurement->Time_Points Calculate_Edema Calculate % Inhibition of Edema Time_Points->Calculate_Edema Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_Edema->Statistical_Analysis

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6), including a vehicle control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the tert-butyl (2-amino-4-methylphenyl)carbamate derivatives (e.g., 20 mg/kg). The compounds are administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.[5]

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 3, 6, 9, and 12 hours post-carrageenan injection using a plethysmometer.[5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative In Vivo Anti-inflammatory Activity

A study on a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, which are structurally similar to the target compounds, provides valuable comparative data.[5]

CompoundSubstitution on Benzamido Ring% Inhibition of Edema (at 12h)
4a 2-Fluoro54.13%
4i Indole-3-yl54.24%
4e 4-Nitro39.02%
Indomethacin (Standard)53.85%

Data adapted from Bhookya, S., et al. (2017).[5]

The results indicate that derivatives with a fluoro substitution (4a) and an indole moiety (4i) exhibit potent anti-inflammatory activity, comparable to the standard drug indomethacin.[5] In contrast, the derivative with a nitro group (4e) showed significantly lower activity, suggesting that the nature of the substituent on the benzamido ring plays a crucial role in the anti-inflammatory efficacy.[5]

In Vitro Mechanistic Studies

To elucidate the underlying mechanisms of action, a series of in vitro assays should be performed.

1. COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to selectively inhibit the COX-2 enzyme over COX-1.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds at various concentrations are pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 are calculated. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with LPS.

Detailed Protocol:

  • Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in appropriate media.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each compound concentration compared to the LPS-stimulated control.

3. NF-κB Translocation Assay

This assay determines whether the anti-inflammatory activity of the compounds is mediated through the inhibition of the NF-κB pathway.

Detailed Protocol:

  • Cell Treatment: Macrophages are treated as described in the cytokine production assay.

  • Nuclear Extraction: After treatment, nuclear and cytoplasmic extracts are prepared from the cells.

  • Western Blot Analysis: The levels of NF-κB (p65 subunit) in the nuclear and cytoplasmic fractions are determined by Western blot analysis. A decrease in nuclear NF-κB and a corresponding increase in cytoplasmic NF-κB in the presence of the test compound would indicate inhibition of NF-κB translocation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data from the in vivo and in vitro assays will allow for the elucidation of preliminary structure-activity relationships. For instance, the data on the benzamido phenylcarbamate derivatives suggests that electron-withdrawing groups at certain positions on the phenyl ring may enhance anti-inflammatory activity.[5]

The in vitro mechanistic studies will provide a deeper understanding of how these compounds exert their anti-inflammatory effects. Docking studies, as performed in the cited literature, can further support the experimental findings by visualizing the binding interactions of the compounds with the active site of their target enzymes, such as COX-2.[5] A compound that demonstrates potent in vivo anti-inflammatory activity, selective COX-2 inhibition, and suppression of pro-inflammatory cytokine production via NF-κB inhibition would be a highly promising lead candidate for further development.

Conclusion

This guide outlines a systematic and robust approach to assessing the anti-inflammatory activity of novel tert-butyl (2-amino-4-methylphenyl)carbamate derivatives. By employing a combination of well-validated in vivo and in vitro models, researchers can effectively screen and characterize new chemical entities, gain insights into their mechanisms of action, and establish crucial structure-activity relationships. The integration of these methodologies provides a solid foundation for the identification and optimization of promising anti-inflammatory drug candidates, ultimately contributing to the development of safer and more effective treatments for a wide range of inflammatory diseases.

References

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]

  • SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Sci-Hub. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. ResearchGate. [Link]

  • MDPI. (2019). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. [Link]

  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. in vivo, 29(1), 197-206. [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Al-Saeedi, F. H., et al. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250. [Link]

  • Lee, J. H., et al. (2016). Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. Journal of the Korean Society for Applied Biological Chemistry, 59(1), 83-89. [Link]

  • Singh, N., et al. (2017). TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]

  • ResearchGate. (n.d.). N-Acyl Derivatives of 2-Amino-4,6-di-tERt-butylphenol — Potential Protectors Under Neutrophil-Induced Halogenating Stress. [Link]

  • MDPI. (2018). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. [Link]

  • Hayden, M. S., & Ghosh, S. (2012). Regulation of NF-κB by TNF Family Cytokines. Seminars in Immunology, 24(4), 253-265. [Link]

  • Frontiers. (2021). Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling. [Link]

  • MDPI. (2021). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

  • PubMed. (2014). MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells. [Link]

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A Comparative Guide to the Validation of Analytical Methods for tert-Butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the intricate world of pharmaceutical synthesis, the purity and quality of starting materials and intermediates are non-negotiable. Tert-butyl (2-amino-4-methylphenyl)carbamate is a key building block, an aromatic amine protected by a tert-butyloxycarbonyl (Boc) group, characteristic of intermediates used in the synthesis of complex active pharmaceutical ingredients (APIs). Its precise quantification and impurity profiling are critical for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of tert-butyl (2-amino-4-methylphenyl)carbamate. We move beyond mere procedural lists to explore the scientific rationale behind method selection, validation design, and data interpretation. The primary focus will be on High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis, with a comparative discussion of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and regulatory-compliant analytical data.

The Regulatory Bedrock: Understanding the Principles of Method Validation

The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for its intended purpose.[1] This is not merely a checklist exercise but a foundational requirement of Good Manufacturing Practice (GMP).[2] The principal guidelines governing this process are issued by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and is harmonized with the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

The objective is to establish "fitness for purpose."[6][7] The core validation characteristics that must be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following workflow illustrates the logical progression of a typical validation study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol SST System Suitability Testing (SST) Protocol->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Summary Report Rob->Report

Caption: A typical workflow for analytical method validation.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally labile compounds like carbamates, HPLC is unequivocally the method of choice.[8] The risk of degradation in a hot GC injector is a significant liability that HPLC circumvents, making it a more reliable and robust technique for this class of molecules.[8]

Rationale for HPLC Method Design

A reverse-phase HPLC method with UV detection is the logical starting point.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography, offering excellent retention and separation for moderately polar to non-polar compounds like our target analyte.

  • Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (like 0.1% phosphoric acid in water) provides the flexibility to elute the analyte with a good peak shape and to separate it from potential impurities with different polarities. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection: The presence of an aromatic ring in the analyte ensures strong chromophores, making UV detection highly suitable. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity during specificity studies.

Detailed HPLC Validation Protocol

The following protocol outlines the steps to validate an HPLC method for the assay (quantitation of the major component) of tert-butyl (2-amino-4-methylphenyl)carbamate.

A. System Suitability Testing (SST)

  • Causality: Before any validation runs, the chromatographic system itself must be verified to be performing adequately.

  • Protocol:

    • Prepare a standard solution of the analyte at the target concentration (e.g., 100 µg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

B. Specificity (Stability-Indicating Nature)

  • Causality: This is the most critical validation parameter. It proves the method can separate the analyte from its potential degradation products, ensuring that the measured analyte peak is pure. Forced degradation studies are the definitive way to achieve this.[9][10] The goal is to achieve 5-20% degradation of the active ingredient.[11]

  • Protocol:

    • Prepare solutions of the analyte (e.g., 1 mg/mL) and subject them to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours. The carbamate group is particularly susceptible to base hydrolysis.[12]

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to a light source providing UV and visible output (per ICH Q1B) for a defined period.

    • Analyze the unstressed sample, a blank (solvent), and each stressed sample by HPLC with a PDA detector.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 2) between the main analyte peak and all degradation product peaks.

    • The peak purity analysis (e.g., using PDA software) for the analyte peak in the stressed samples must pass, indicating no co-eluting peaks.

C. Linearity and Range

  • Causality: To establish a direct relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering a range of 80% to 120% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

D. Accuracy

  • Causality: To demonstrate that the measured value is close to the actual value. This is typically assessed by spiking a placebo (or a sample matrix) with a known amount of analyte.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0% at each concentration level.

E. Precision

  • Causality: To demonstrate the consistency and reliability of the method.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria:

    • RSD for the set of measurements should be ≤ 2.0%.

F. LOD & LOQ

  • Causality: To determine the lower limits of the method's performance. Essential for impurity analysis, but good practice for an assay.

  • Protocol:

    • Can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria:

    • The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

G. Robustness

  • Causality: To ensure the method is reliable during normal day-to-day use when small variations in parameters are inevitable.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.

    • Typical variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

  • Acceptance Criteria:

    • System suitability parameters should still be met, and the change in analyte response should be statistically insignificant.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is preferred, GC-MS is a powerful alternative known for its high separation efficiency and the definitive identification provided by mass spectrometry.[13]

Feasibility and Challenges

The primary challenge for analyzing tert-butyl (2-amino-4-methylphenyl)carbamate with GC is the thermal lability of the Boc protecting group and the carbamate linkage itself.[8] In the hot GC inlet (typically >250°C), the molecule could potentially degrade, leading to inaccurate quantification and the appearance of artifact peaks.

A feasibility study would be required to inject a standard and assess for any degradation. If degradation is minimal, a GC-MS method could be developed. The mass spectrometer would provide exceptional specificity, as the mass spectrum of the analyte is a unique chemical fingerprint.

Performance Comparison: HPLC-UV vs. GC-MS

The choice of method depends on the specific analytical goal. The following table provides a direct comparison for the analysis of our target compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale / Justification
Analyte Suitability Excellent Moderate to Poor Carbamates can be thermally labile, making them prone to degradation in a hot GC inlet. HPLC is performed at or near ambient temperature.[8]
Specificity Good to Excellent Excellent HPLC with PDA provides good peak purity assessment. GC-MS provides a mass spectrum, which is a highly specific chemical fingerprint.
Sensitivity (LOQ) Typically in the low µg/mL to ng/mL range.Potentially higher sensitivity (low ng/mL to pg/mL range) if no degradation occurs.MS detectors are generally more sensitive than UV detectors.
Robustness High Moderate HPLC methods are generally very robust. GC methods can be sensitive to inlet liner contamination and column activity, especially for labile compounds.
Sample Throughput High Moderate Typical HPLC run times are 10-30 minutes. GC run times can be longer, and system maintenance (e.g., liner changes) can add downtime.
Cost & Complexity Lower initial cost and complexity.Higher initial cost and operational complexity (requires vacuum systems).HPLC-UV systems are more common and require less specialized maintenance than GC-MS systems.
Decision-Making Workflow

The following diagram provides a logical path for selecting the appropriate analytical technique.

G start Start: Need to analyze tert-butyl (2-amino-4-methylphenyl)carbamate q1 Is the primary goal quantitative assay (purity) for QC/release? start->q1 hplc Choose HPLC-UV: - Proven for carbamates - High robustness - Lower complexity q1->hplc Yes q2 Is definitive identification of an unknown trace impurity the primary goal? q1->q2 No end_hplc Proceed with HPLC Method Validation hplc->end_hplc gcms Consider GC-MS (after thermal stability check) - High specificity (MS data) - High sensitivity q2->gcms Yes lcms Alternative: LC-MS - Combines HPLC separation with MS specificity - Ideal for labile compounds q2->lcms No, or if analyte is thermally labile end_gcms Proceed with GC-MS Method Validation gcms->end_gcms lcms->end_hplc Use LC-MS validation protocol

Caption: Decision tree for analytical method selection.

Conclusion

For the routine quality control and release testing of tert-butyl (2-amino-4-methylphenyl)carbamate, a validated reverse-phase HPLC method with UV detection is the authoritative and scientifically sound choice. It offers the best combination of reliability, robustness, and suitability for the thermally sensitive carbamate functional group. Its validation, particularly the forced degradation studies to prove specificity, provides a high degree of confidence that the method is fit for its intended purpose and will meet stringent regulatory expectations.

While GC-MS offers superior specificity, the inherent risk of on-column thermal degradation makes it a less reliable choice for quantitative analysis of this compound. It should be reserved for specific applications, such as structural elucidation of unknown volatile impurities, and only after careful confirmation of the analyte's thermal stability. For the ultimate combination of separation and identification for complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the superior hyphenated technique.

Ultimately, a robustly validated analytical method is not just a regulatory hurdle; it is a cornerstone of quality, ensuring that the intermediates used to synthesize life-saving medicines are of the highest possible standard.

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  • Altabrisa Group. (2023, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]

  • Investigations of a Dog. (2023, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. Retrieved from [Link]

  • Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. ResearchGate. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

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  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Atlantis Press. (2017, February). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Kim, H., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Boc-amino)-2-methylaniline. PubChem. Retrieved from [Link]

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A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceuticals and functional materials.[1][2][3] The efficacy of this reaction is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of different palladium-based catalysts, offering insights into their performance, mechanistic nuances, and practical applications, supported by experimental data.

The Crucial Role of the Catalyst in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[2][4] The heart of this transformation is a palladium catalyst, which orchestrates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of catalyst—specifically the palladium source and the associated ligands—profoundly influences the reaction's yield, substrate scope, and reaction conditions.[6][7]

Visualizing the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a cyclical process involving Pd(0) and Pd(II) intermediates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetalation Ar'B(OR)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparing Catalyst Systems: A Performance-Based Analysis

The evolution of Suzuki-Miyaura catalysts has led to a diverse array of options, each with its own strengths and weaknesses. We will compare some of the most prominent classes of palladium catalysts.

Traditional Phosphine Ligand-Based Catalysts

Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For many years, Pd(PPh₃)₄ was the go-to catalyst for Suzuki-Miyaura couplings.[8] While it remains effective for many applications, particularly with reactive aryl iodides and bromides, it often requires higher reaction temperatures and longer reaction times.[8] Its performance can be limited with less reactive aryl chlorides and sterically hindered substrates.

Bulky, Electron-Rich Phosphine Ligands (Buchwald and Fu Ligands)

The development of bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Fu, revolutionized the field.[9][10] These ligands enhance the rate of both the oxidative addition and reductive elimination steps, leading to significantly more active and versatile catalysts.[10]

Key Ligand Examples:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides.[9][11]

  • JohnPhos ( (2-Biphenyl)di-tert-butylphosphine): Another highly effective ligand, particularly for challenging couplings. However, it's worth noting that very bulky ligands can sometimes promote undesired side reactions like protodeboronation.[12]

These advanced catalyst systems, often generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the phosphine ligand, have become the workhorses of modern organic synthesis due to their broad substrate scope and high efficiency.[10]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form very stable complexes with palladium and can exhibit exceptional catalytic activity.[13] NHC-palladium complexes are often more thermally stable than their phosphine counterparts, making them suitable for high-temperature reactions.

Homogeneous vs. Heterogeneous Catalysts

A significant distinction in catalyst selection is between homogeneous and heterogeneous systems.

  • Homogeneous Catalysts: These are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species.[13][14] However, the removal of the catalyst from the product can be challenging and costly, which is a major drawback in pharmaceutical manufacturing.[15]

  • Heterogeneous Catalysts: In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[13][15] This allows for easy separation and recycling of the catalyst.[13][16] Examples include palladium nanoparticles supported on materials like charcoal (Pd/C), zeolites, or metal-organic frameworks (MOFs).[16][17] While offering practical advantages, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts, and issues like metal leaching into the product can occur.[13][15]

Performance Comparison Summary Table
Catalyst TypeTypical Example(s)AdvantagesDisadvantages
Traditional Phosphine Pd(PPh₃)₄Readily available, effective for simple substrates.Requires higher temperatures, limited scope with challenging substrates.[8]
Bulky, Electron-Rich Phosphine Pd(OAc)₂ + SPhos, JohnPhosHigh reactivity, broad substrate scope, mild reaction conditions.[9][10]Can promote protodeboronation with very bulky ligands.[12]
N-Heterocyclic Carbene (NHC) PEPPSI-type catalystsHigh thermal stability, excellent activity.[13]Can be more expensive than phosphine-based systems.
Homogeneous Soluble Pd complexesHigh activity and selectivity, well-defined active species.[13]Difficult and costly to remove from the product.[15]
Heterogeneous Pd/C, Pd on zeolites/MOFsEasy to separate and recycle, potential for greener processes.[13][16]Can have lower activity, potential for metal leaching.[15]

Experimental Protocols: A Guide to Practical Application

To provide a practical context, here are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using different catalyst systems.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Suzuki-Miyaura Workflow Start Start Setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent - Catalyst System Start->Setup Inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) Setup->Inert Heat Heat to Reaction Temperature (with stirring) Inert->Heat Monitor Monitor Reaction Progress (TLC, GC, or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization of Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Sources

A Guide to the Synthetic Utility of tert-butyl (2-amino-4-methylphenyl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical review of tert-butyl (2-amino-4-methylphenyl)carbamate, a pivotal intermediate in modern organic and medicinal chemistry. We will explore its synthesis, physicochemical properties, and key applications, with a particular focus on its role as a precursor for heterocyclic scaffolds such as benzimidazoles and in the synthesis of complex active pharmaceutical ingredients (APIs). A core component of this guide is a critical comparison of this reagent against viable alternatives, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in synthetic strategy, highlighting the causality behind experimental choices and emphasizing scientifically robust methodologies.

Introduction: The Strategic Advantage of a Protected Diamine

tert-Butyl (2-amino-4-methylphenyl)carbamate is a mono-protected derivative of 4-methyl-1,2-phenylenediamine. Its value lies in the strategic presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino functionalities. This seemingly simple modification introduces a profound level of control over the molecule's reactivity, transforming it from a symmetrical, highly reactive diamine into a versatile, selectively addressable building block.[1]

The Boc group is renowned for its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic) while being readily and cleanly removable under acidic conditions.[2] This orthogonality allows chemists to perform selective chemistry on the free aniline (-NH₂) group without interference from the protected amine, and then unveil the second amine at a later, strategic point in the synthesis. This guide will demonstrate how this feature is exploited in the construction of complex molecular architectures.

Synthesis and Properties

The preparation of tert-butyl (2-amino-4-methylphenyl)carbamate typically involves the selective mono-protection of 4-methyl-1,2-phenylenediamine. A common method is the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent. Controlling the stoichiometry is key to minimizing the formation of the di-protected byproduct.

Alternatively, a two-step process starting from 2-methyl-5-nitroaniline can be employed, involving Boc protection of the amino group followed by reduction of the nitro group to the second amine. This route offers excellent control and avoids statistical protection issues.

Key Properties:

  • Selective Reactivity: The free aniline is a moderately strong nucleophile, readily participating in reactions like acylation, alkylation, and condensation.

  • Boc Group Lability: The carbamate is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane) to liberate the free amine.

  • Versatile Building Block: The 1,2-diamine scaffold is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems of high medicinal importance.[1][3][4]

Key Applications in Pharmaceutical and Chemical Synthesis

Application 1: Synthesis of Substituted Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs. The synthesis of 2-substituted benzimidazoles is a primary application of tert-butyl (2-amino-4-methylphenyl)carbamate.

The general workflow involves two key steps as illustrated below. First, the free amine is selectively acylated with a carboxylic acid (using coupling agents like EDCI/HOBt) or an acyl chloride.[5] Second, the Boc group is removed with acid, which simultaneously triggers the cyclization and dehydration of the resulting diamide intermediate to form the stable benzimidazole ring.

cluster_main Benzimidazole Synthesis Workflow start tert-butyl (2-amino- 4-methylphenyl)carbamate intermediate N-Acylated Intermediate start->intermediate 1. R-COOH, EDCI/HOBt or R-COCl, Base final 2-Substituted-5-methyl- 1H-benzo[d]imidazole intermediate->final 2. Acid (e.g., TFA or HCl) (Deprotection & Cyclization)

Caption: General workflow for benzimidazole synthesis.

This method's primary advantage is its high regioselectivity, ensuring that the substituent (R-group) is placed exclusively at the 2-position of the benzimidazole ring.

Application 2: Intermediate for Kinase Inhibitors and APIs

The structural motif derived from this carbamate is found in several advanced pharmaceutical candidates. A notable example is its role as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[6][7][8] In the synthesis of Osimertinib, a related carbamate intermediate is constructed via acylation, nucleophilic aromatic substitution, and reduction steps.[7][8] The Boc-protected diamine structure allows for the precise and sequential introduction of complex side chains, which is critical for achieving the desired biological activity and selectivity profile of the final drug molecule.[9][10][11]

Comparative Analysis with Alternative Reagents

The decision to use tert-butyl (2-amino-4-methylphenyl)carbamate is best understood by comparing it to its primary alternatives.

Alternative 1: Unprotected 4-methyl-1,2-phenylenediamine

This is the simplest and most cost-effective alternative. However, its utility is limited by a lack of selectivity. When reacting with one equivalent of an acylating agent, it typically yields a statistical mixture of the desired mono-acylated product, the undesired di-acylated byproduct, and unreacted starting material.

cluster_protected Protected Route (High Selectivity) cluster_unprotected Unprotected Route (Low Selectivity) p_start tert-butyl (2-amino-4- methylphenyl)carbamate p_reagent + R-COCl p_product Single Mono-Acylated Product p_start->p_product Selective Acylation u_start 4-methyl-1,2- phenylenediamine u_reagent + R-COCl u_product_mono Mono-Acylated Product u_start->u_product_mono Non-Selective Acylation u_product_di Di-Acylated Side Product u_start->u_product_di Non-Selective Acylation

Caption: Comparison of reaction selectivity.

Separating these products requires tedious chromatography, leading to lower overall yields of the desired intermediate. This makes the unprotected route unsuitable for large-scale, efficient synthesis where purity and yield are paramount.

Alternative 2: Other N-Protected Diamines (Cbz, Fmoc)

Other protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) can also be used. The choice depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.

  • Cbz Group: Removed by hydrogenolysis (H₂, Pd/C). This method is clean but incompatible with molecules containing other reducible groups (e.g., alkenes, alkynes, some aromatic heterocycles).

  • Fmoc Group: Removed under mild basic conditions (e.g., piperidine). This is orthogonal to the acid-labile Boc group but may not be suitable if other base-sensitive functionalities are present.

The Boc group is often favored due to the mild, non-catalytic nature of its acidic cleavage and the volatile nature of its byproducts (t-butanol and CO₂), which simplifies purification.

Performance Comparison Table
Featuretert-butyl (2-amino-4-methylphenyl)carbamate4-methyl-1,2-phenylenediamine (Unprotected)Cbz-Protected Diamine
Selectivity Excellent (Mono-functionalization)Poor (Mixture of products)Excellent (Mono-functionalization)
Yield (Mono-acylation) High (>85%)Low to Moderate (Variable, <50%)High (>85%)
Purification Simple (often precipitation or direct use)Difficult (Chromatography required)Simple
Cost Higher initial costLowest initial costHigh initial cost
Deprotection Mild Acid (TFA, HCl)N/AHydrogenolysis (H₂, Pd/C)
Compatibility Broad; sensitive to strong acidBroad; sensitive to electrophilesSensitive to reducible groups
Overall Efficiency High for multi-step synthesisLow, due to poor yield and purificationHigh, but with specific limitations

Experimental Protocols

The following protocols are representative examples for laboratory-scale synthesis.

Protocol 1: Synthesis of tert-butyl (2-(4-fluorobenzamido)-4-methylphenyl)carbamate

This protocol is adapted from a similar synthesis described for related compounds.[5]

  • Reagents & Setup:

    • tert-butyl (2-amino-4-methylphenyl)carbamate (1.0 eq)

    • 4-Fluorobenzoic acid (1.1 eq)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

    • HOBt (Hydroxybenzotriazole) (1.5 eq)

    • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer, under Nitrogen atmosphere.

  • Procedure: a. Dissolve tert-butyl (2-amino-4-methylphenyl)carbamate, 4-fluorobenzoic acid, and HOBt in anhydrous DCM. b. Cool the mixture to 0 °C in an ice bath. c. Add DIPEA, followed by the portion-wise addition of EDCI. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure title compound.

Protocol 2: Comparative Synthesis using 4-methyl-1,2-phenylenediamine
  • Reagents & Setup:

    • 4-methyl-1,2-phenylenediamine (1.0 eq)

    • 4-Fluorobenzoyl chloride (0.9 eq, sub-stoichiometric to favor mono-acylation)

    • Triethylamine (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer, under Nitrogen atmosphere.

  • Procedure: a. Dissolve 4-methyl-1,2-phenylenediamine and triethylamine in anhydrous DCM and cool to 0 °C. b. Slowly add a solution of 4-fluorobenzoyl chloride in DCM dropwise over 30 minutes. c. Stir at 0 °C for 2 hours and then at room temperature for 4 hours. d. Monitor by TLC. Expect to see starting material, mono-acylated product, and di-acylated product. e. Work up the reaction as described in Protocol 1 (wash with water and brine). f. Concentrate the organic layer and attempt to isolate the desired mono-acylated product via extensive column chromatography. The yield is expected to be significantly lower than in Protocol 1.

Conclusion and Future Outlook

tert-Butyl (2-amino-4-methylphenyl)carbamate stands as a superior reagent for the controlled, high-yield synthesis of complex molecules derived from the 4-methyl-1,2-phenylenediamine scaffold. Its primary advantage—enabling selective functionalization of one amine in the presence of another—translates directly to higher yields, simpler purifications, and greater reliability in multi-step synthetic campaigns. While the unprotected diamine is cheaper, its use often results in a false economy due to low yields and complex purification challenges. For researchers in drug discovery and process development, the strategic use of this Boc-protected intermediate is a robust and efficient approach to constructing valuable heterocyclic systems and pharmaceutical agents. Future applications will likely see this and similar building blocks used in combinatorial chemistry for the rapid generation of compound libraries and in the development of novel APIs where precise molecular architecture is key to function.

References

  • BenchChem. (n.d.). tert-Butyl (2-amino-4-methylphenyl)carbamate. Retrieved from BenchChem product page.[1]

  • Zhang, H., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press.[6][7][8]

  • Pittelkow, M., et al. (2002).
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.[12]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Proceedings of the 2016 International Conference on Education, Management, Computer and Medicine (EMCM 2016).[7]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information.[5]

  • AA Blocks. (n.d.). tert-butyl N-[2-amino-1-(3-chloro-4-methylphenyl)ethyl]carbamate.
  • PubMed Central. (2018). Synthesis and biological profile of substituted benzimidazoles. PMC.[3]

  • PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from PrepChem.[13]

  • Di Gioia, M. L., et al. (n.d.). Synthesis of 2-substituted benzimidazoles. ResearchGate.[4]

  • Google Patents. (n.d.).
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  • National Institutes of Health. (2012). Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation. PubMed.[9]

  • PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.[2]

  • BenchChem. (2025). Application of tert-Butyl (2-(benzylamino)ethyl)
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.[8]

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)
  • National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PubMed.[10]

  • American Chemical Society. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.[11]

  • National Institutes of Health. (n.d.). Substituted 7-amino-4-anilino-6-alkoxy-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.

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Safety Operating Guide

tert-Butyl (2-amino-4-methylphenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of tert-Butyl (2-amino-4-methylphenyl)carbamate

Hazard Identification and Risk Assessment

Understanding the potential hazards of tert-Butyl (2-amino-4-methylphenyl)carbamate is the first step in ensuring safe handling and disposal. Based on data from similar molecules, this compound is presumed to possess significant health risks. The carbamate functional group and the aromatic amine structure are key indicators of its toxicological profile. Aromatic amines, as a class, are known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin[1].

The likely hazards are summarized below. This assessment is based on GHS classifications for closely related compounds such as other tert-butyl carbamates and substituted anilines[2][3][4].

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH318Causes serious eye damage[2]
Skin SensitizationH317May cause an allergic skin reaction[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Given these potential hazards, a thorough risk assessment must be conducted before handling the material, considering both the quantity of waste and the specific laboratory environment.

Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The following PPE is required to minimize exposure risk during all handling and disposal stages.

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash risk[5].Protects against splashes and potential aerosols that can cause serious, irreversible eye damage[2].
Skin Protection Chemical-resistant gloves (Nitrile rubber, inspected before use). A lab coat or chemical-resistant apron[5].Prevents skin contact, which can lead to irritation, sensitization, and dermal absorption of the chemical[1].
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood provides adequate ventilation to control exposure to vapors or aerosols[6].

Spill and Emergency Procedures

Accidents require a prepared and immediate response to mitigate harm to personnel and the environment.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate personnel from the immediate area.

  • Control Ignition Sources : Although not highly flammable, it is good practice to remove all sources of ignition.

  • Contain the Spill : Wear the appropriate PPE. Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal spill absorbent[7]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste[8]. Avoid creating dust.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Label and Dispose : Properly label the waste container and dispose of it according to the protocol outlined in Section 5.

First-Aid Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][9].

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops[9][10].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[7][9].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7][9].

Waste Segregation and Collection

Proper waste management begins at the point of generation.

  • Waste Stream Identification : tert-Butyl (2-amino-4-methylphenyl)carbamate waste is classified as hazardous chemical waste.

  • Container : Collect waste in a designated, chemically compatible, and properly sealed container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation : Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids[11]. Keep it separate from non-hazardous laboratory trash.

Step-by-Step Disposal Protocol

Disposal of carbamate-containing waste is strictly regulated. The U.S. Environmental Protection Agency (EPA) has established Land Disposal Restrictions (LDRs) under the Resource Conservation and Recovery Act (RCRA) for many carbamate wastes[12][13]. These regulations prohibit the disposal of untreated carbamate hazardous wastes in landfills.

The only acceptable disposal method for tert-Butyl (2-amino-4-methylphenyl)carbamate is through a licensed hazardous waste management company, utilizing high-temperature incineration.

Disposal Workflow

Caption: Disposal workflow for tert-Butyl (2-amino-4-methylphenyl)carbamate.

Procedural Steps:
  • Package Waste : Ensure the waste container is securely sealed and accurately labeled.

  • Contact Waste Vendor : Contact your institution's Environmental Health & Safety (EHS) office or your contracted licensed hazardous waste disposal company. Provide them with the chemical name and quantity of waste.

  • Manifesting : The waste will be manifested for transport in accordance with local and national regulations.

  • Final Disposition : The designated and environmentally sound method of disposal is chemical incineration. This process utilizes high temperatures to destroy the compound and is equipped with afterburners and scrubbers to neutralize harmful combustion byproducts, such as nitrogen oxides (NOx)[11][14].

  • Record Keeping : Maintain all records and documentation related to the disposal of the waste as required by your institution and regulatory agencies.

Under no circumstances should this chemical be disposed of via the sanitary sewer system or as regular solid waste. Its potential aquatic toxicity and persistence characteristics make such actions environmentally irresponsible and illegal[1][11][15].

References

  • PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • SKC Inc. SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes; Proposed Rule. Federal Register. [Link]

  • Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPAL. [Link]

  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Term. Aromatic Amine Pollution. [Link]

  • U.S. Environmental Protection Agency. Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. EPA NEPAL. [Link]

  • U.S. Environmental Protection Agency. Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA NEPAL. [Link]

  • 3E. Learn About The Hazardous Chemicals Added To Candidate List. 3E. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

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Personal protective equipment for handling tert-Butyl (2-amino-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: tert-Butyl (2-amino-4-methylphenyl)carbamate

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling tert-Butyl (2-amino-4-methylphenyl)carbamate. The protocols herein are designed to be a self-validating system, grounded in established safety principles and an understanding of carbamate chemistry, to ensure your work proceeds both safely and effectively.

Hazard Assessment: A Proactive Approach

Structurally related carbamates exhibit a range of hazards that we must proactively mitigate. Compounds like tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate and tert-Butyl (4-aminophenyl)carbamate are classified under the Globally Harmonized System (GHS) with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

Carbamates as a class are known to be mechanistically similar to organophosphates in that they can inhibit the acetylcholinesterase enzyme.[4] Although this binding is typically reversible, it underscores the need for stringent exposure controls.[4] Therefore, all handling procedures must be designed to prevent skin contact, eye exposure, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a requirement but a critical component of experimental design. The following table outlines the mandatory PPE for handling tert-Butyl (2-amino-4-methylphenyl)carbamate, explaining the rationale behind each choice.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required for splash hazards.[5][6]Provides a barrier against splashes, dust, and vapors. Given the potential for serious eye damage from related compounds, this is a non-negotiable control.[1]
Skin Protection Gloves: Chemical-resistant, unlined nitrile, neoprene, or butyl rubber gloves. Inspect gloves for integrity before each use.[7] Lab Coat: A standard laboratory coat is mandatory. For larger quantities or increased splash risk, a chemical-resistant apron or suit should be worn over the lab coat.[7]Carbamates can be absorbed through the skin.[8] A robust barrier prevents direct contact. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[7][9]
Respiratory Protection Typically not required when handling small quantities in a certified chemical fume hood. If dusts or aerosols are generated, or if working outside a fume hood, a NIOSH-approved respirator with an N100, R100, or P100 filter is necessary.[5][10]Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls (i.e., a fume hood) are the primary method of exposure control; respirators are a crucial secondary defense.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for minimizing risk.

Preparation and Pre-Handling
  • Designate Area: Conduct all handling of solid tert-Butyl (2-amino-4-methylphenyl)carbamate within a certified chemical fume hood to control dust and vapors.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and a designated, sealed waste container, before introducing the chemical to the workspace.

  • Don PPE: Put on all required PPE in the correct sequence. Refer to the workflow diagram below.

Handling the Compound
  • Grounding: When transferring the solid, ground and bond the container and receiving equipment to prevent static discharge, which can cause dust to become airborne.[5]

  • Minimize Dust: Handle the compound gently to avoid generating dust. Do not dry sweep; if a small spill occurs, follow the spill cleanup protocol.[11][12]

  • Portioning: Weigh the desired amount on weighing paper or directly into a container. If weighing outside the fume hood is unavoidable, use a balance with a draft shield and ensure the container is sealed before transport.

  • Container Management: Keep the primary container tightly closed when not in use.[6]

Post-Handling and Decontamination
  • Clean Workspace: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order of donning to prevent self-contamination. Pay special attention to glove removal.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete, even if gloves were worn.[3][5] Do not eat, drink, or smoke in work areas.[5][9]

Diagram: PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye & Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye & Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Emergency & Disposal Plan

Spill Procedures
  • Small Spills (Solid): For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container labeled for disposal.[5][11] Use absorbent paper dampened with water to pick up any remaining material.[5]

  • General Spills: Evacuate non-essential personnel. Wearing full PPE, clean up spills immediately. Provide ventilation.

First Aid
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[5][9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, get medical attention.[3][13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[13][14]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. All waste containing tert-Butyl (2-amino-4-methylphenyl)carbamate must be collected in a clearly labeled, sealed container.[15] Disposal must be carried out through a licensed waste disposal company, in strict accordance with all federal, state, and local environmental regulations.[3][9] Do not empty into drains.[11]

Trustworthiness & Authoritative Grounding

This guide is built on a foundation of established safety protocols and data from authoritative chemical databases. By understanding the why behind each step—from selecting nitrile gloves to prevent skin absorption to using a fume hood to mitigate respiratory irritation—you transform a protocol from a set of instructions into an integrated safety system. Your diligence in following these procedures is the cornerstone of a safe and successful research environment.

References

  • Personal protective equipment for handling Methyl carbam
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate.
  • tert-Butyl (4-aminophenyl)carbamate.
  • SAFETY DATA SHEET - tert-Butyl carbam
  • tert-Butyl 2-(aminomethyl)
  • SAFETY DATA SHEET - N-BOC-1,2-diaminoethane. Fisher Scientific.
  • SAFETY DATA SHEET - tert-Butyl N-{ 2-[2-amino-4-(trifluoromethyl)
  • tert-Butyl 4-(methylamino)
  • tert-Butyl carbamate - SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAM
  • Carbaryl - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Common Name: AMMONIUM CARBAM
  • Mexacarb
  • Carbamate Toxicity.

Sources

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